molecular formula C13H21NO3 B566862 tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate CAS No. 1332584-12-9

tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate

Cat. No.: B566862
CAS No.: 1332584-12-9
M. Wt: 239.315
InChI Key: GRNSGJOKGICXGO-UHFFFAOYSA-N
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Description

tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate is a versatile bicyclic lactam scaffold extensively employed in advanced synthetic and medicinal chemistry research. Its core structure, featuring a synthetically tractable ketone group adjacent to a Boс-protected amine, makes it a valuable intermediate for constructing complex molecular architectures . Researchers utilize this compound as a key precursor for the development of pharmacologically active molecules, leveraging its octahydro-1H-indole framework to create conformationally constrained templates . The ketone functionality provides a handle for further chemical modifications, including nucleophilic additions and reductions, enabling the exploration of diverse chemical space in drug discovery programs . Specific stereoisomers, such as the cis-configured derivative, are available for studies requiring precise three-dimensional control, which is critical in optimizing receptor binding affinity and selectivity . This compound is strictly designated for laboratory research applications, including use as a pharmaceutical intermediate, in fine chemical synthesis, and in the development of novel reagents and medicinal chemistry probes . Its application is fundamental in generating new chemical entities for biological evaluation and in the synthesis of complex heterocyclic systems.

Properties

IUPAC Name

tert-butyl 4-oxo-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-8-7-9-10(14)5-4-6-11(9)15/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNSGJOKGICXGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80726670
Record name tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate
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Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332584-12-9
Record name tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the

Executive Summary

The octahydro-1H-indole scaffold is a privileged structure in medicinal chemistry, serving as a core component in a multitude of biologically active compounds and natural products. The introduction of a ketone at the C4 position, combined with the synthetically versatile N-Boc protecting group, makes tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate a highly valuable building block for drug discovery and development. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this target molecule, focusing on the strategic application of the Dieckmann condensation. We will explore the mechanistic underpinnings of this key transformation, present a detailed experimental protocol, and discuss critical aspects of process optimization and safety. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this important intermediate.

Introduction and Strategic Overview

The target molecule, this compound (CAS No. 1332584-12-9), features a bicyclic octahydroindole core, a ketone at the C4 position, and a tert-butyloxycarbonyl (Boc) group protecting the nitrogen atom. This combination of features makes it an ideal precursor for further functionalization, enabling the exploration of diverse chemical space in the development of novel therapeutics. The synthesis of such saturated heterocyclic systems, particularly those with specific functional groups, requires careful strategic planning to control regioselectivity and yield.

Several synthetic strategies can be envisioned for this target. One potential route involves the catalytic hydrogenation of a suitably substituted N-Boc-indole precursor, followed by oxidation of a hydroxyl group to the target ketone. However, catalytic hydrogenation of indoles can be challenging, often leading to over-reduction or catalyst poisoning by the nitrogen atom, complicating the synthesis.[1]

A more classical and reliable approach, which will be the focus of this guide, is the construction of the bicyclic ring system through an intramolecular cyclization. The Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester, is exceptionally well-suited for this purpose.[2][3] This strategy offers a powerful method for forming the five-membered ring of the octahydroindole system while simultaneously installing the precursor to the desired C4-ketone.

Retrosynthetic Analysis

A logical retrosynthetic analysis guides our synthetic strategy. The target molecule can be disconnected via the intramolecular Dieckmann condensation, leading back to an acyclic diester precursor. This precursor, in turn, can be assembled from simpler, commercially available starting materials.

G Target This compound BetaKetoEster Intermediate β-Keto Ester Target->BetaKetoEster Hydrolysis & Decarboxylation Diester Acyclic Diester Precursor BetaKetoEster->Diester Dieckmann Condensation Pyrrolidine N-Boc-L-proline derivative Diester->Pyrrolidine N-Alkylation AlkylatingAgent Alkylating Agent (e.g., Ethyl 4-bromobutanoate)

Caption: Retrosynthetic pathway for the target molecule.

This analysis reveals a convergent and logical pathway:

  • N-Alkylation: An appropriate N-Boc protected pyrrolidine derivative (such as a proline ester) is alkylated with a suitable four-carbon chain bearing a terminal ester group.

  • Dieckmann Condensation: The resulting diester is subjected to a strong base to induce intramolecular cyclization, forming a bicyclic β-keto ester.

  • Hydrolysis and Decarboxylation: The ester group at the C3a position is removed via hydrolysis and subsequent decarboxylation to yield the final 4-oxo product.

Mechanistic Rationale: The Dieckmann Condensation

The cornerstone of this synthesis is the Dieckmann condensation. This reaction relies on the generation of an enolate from a diester using a strong, non-nucleophilic base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt). The choice of base is critical; it must be strong enough to deprotonate the α-carbon of one ester without promoting saponification.

The mechanism proceeds as follows:

  • Enolate Formation: The base abstracts an acidic α-proton from one of the ester groups to form a carbanion (enolate).

  • Intramolecular Attack: The newly formed enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the other ester group within the same molecule. This forms a cyclic, tetrahedral intermediate.

  • Reformation of Carbonyl: The tetrahedral intermediate collapses, expelling the alkoxide leaving group (e.g., ethoxide) and forming the cyclic β-keto ester.

  • Final Deprotonation: The resulting β-keto ester has a highly acidic proton between the two carbonyl groups. This proton is rapidly removed by the alkoxide generated in the previous step, driving the reaction to completion. An acidic workup is required to neutralize the enolate and yield the final product.

G cluster_0 Dieckmann Condensation Mechanism Diester Acyclic Diester Precursor Enolate Enolate Formation Diester->Enolate + Base - H+ CyclicIntermediate Intramolecular Nucleophilic Attack Enolate->CyclicIntermediate Cyclization BetaKetoEster Cyclic β-Keto Ester (after workup) CyclicIntermediate->BetaKetoEster - Alkoxide + H+ (workup)

Caption: Simplified mechanism of the Dieckmann condensation.

Detailed Experimental Protocol

This protocol provides a self-validating, step-by-step methodology based on established chemical principles for related transformations.[2][4]

Materials and Reagents
ReagentFormulaM.W.Typical Grade
N-Boc-L-proline methyl esterC₁₁H₁₉NO₄229.27>98%
Ethyl 4-bromobutanoateC₆H₁₁BrO₂195.05>97%
Sodium Hydride (60% dispersion in oil)NaH24.00Reagent Grade
TolueneC₇H₈92.14Anhydrous
Hydrochloric Acid (concentrated)HCl36.4637% aq. solution
Sodium HydroxideNaOH40.00>97%
Diethyl Ether(C₂H₅)₂O74.12Anhydrous
Saturated Sodium BicarbonateNaHCO₃-Aqueous
BrineNaCl-Aqueous
Magnesium SulfateMgSO₄120.37Anhydrous
Step-by-Step Procedure

Step 1: Synthesis of the Diester Precursor (N-Alkylation)

  • To a solution of N-Boc-L-proline methyl ester (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and ethyl 4-bromobutanoate (1.2 eq).

  • Heat the reaction mixture to reflux (approx. 82°C) and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude diester. Purify by flash column chromatography on silica gel to yield the pure acyclic diester precursor.

Step 2: Dieckmann Cyclization

  • CAUTION: Sodium hydride reacts violently with water. Perform this step under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

  • Wash sodium hydride (1.5 eq, 60% dispersion) with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous toluene.

  • Add a solution of the diester precursor (1.0 eq) in anhydrous toluene dropwise to the NaH suspension at 0°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90°C for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture to 0°C and cautiously quench by the slow, dropwise addition of ethanol followed by water.

  • Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude bicyclic β-keto ester.

Step 3: Hydrolysis and Decarboxylation

  • Dissolve the crude β-keto ester in a mixture of ethanol and 5 M aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 4-6 hours to facilitate hydrolysis of the ester.

  • Cool the mixture and acidify to pH 1-2 with concentrated hydrochloric acid.

  • Heat the acidified mixture to reflux for an additional 2-4 hours to promote decarboxylation. Carbon dioxide evolution should be observed.

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product into ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford This compound as a solid or oil.

Process Optimization and Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield in Cyclization (Step 2) Incomplete reaction; competing intermolecular condensation; insufficient base activity.Ensure strictly anhydrous conditions. Use freshly opened NaH or wash thoroughly. Consider a different base/solvent system (e.g., potassium tert-butoxide in THF).
Incomplete Decarboxylation (Step 3) Insufficient acid concentration or reaction time/temperature.Ensure pH is strongly acidic (pH < 2) before heating. Increase reflux time and monitor for cessation of CO₂ evolution.
Formation of Polymeric Byproducts Base is too concentrated during addition of the diester.Add the diester solution slowly to the base suspension (high dilution principle) to favor the intramolecular reaction.
Difficulty in Purification Presence of closely-eluting impurities.Optimize the chromatography solvent system. Consider recrystallization if the final product is a solid.

Safety Considerations

  • Sodium Hydride (NaH): Highly flammable solid that reacts violently with water and protic solvents to produce flammable hydrogen gas. Must be handled under an inert atmosphere. All glassware must be thoroughly dried.

  • Solvents: Toluene, diethyl ether, and hexanes are flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Acids and Bases: Concentrated HCl and NaOH are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

The synthesis of this compound is effectively achieved through a strategic sequence highlighted by a Dieckmann condensation. This approach provides a reliable and scalable method for constructing the key bicyclic ketone, which serves as a versatile intermediate in pharmaceutical research. By understanding the underlying reaction mechanisms and paying close attention to experimental conditions, particularly the anhydrous requirements of the cyclization step, researchers can successfully and safely produce this valuable molecular building block.

References

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Advances.
  • Wang, M., & Wang, W. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science.
  • Bhandari, D. R., et al. (2012). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge.
  • tert-Butyl 4-oxooctahydro-1H-indole-1-carboxyl
  • Processes for the preparation of 4-oxo-octahydro-indole-1-carbocylic acid methyl ester and derivatives thereof.
  • Synthesis of Functionalized Octahydroindoles Related to Daphnyphyllum Alkaloids. (2014). Synlett.
  • The Dieckmann Condensation. Organic Reactions. [Link]

  • 4Hydroxy2-quinolones. 17. Dieckmann condensation as a thermally activated process. ResearchGate. [Link]

  • Dieckmann condensation. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive experimental protocol for the preparation of tert-butyl 4-oxooctahydro-1H-indole-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, starting from commercially available 4-methoxyindole. Each step is detailed with underlying chemical principles, procedural instructions, and purification methods to ensure reproducibility and high purity of the final product.

Introduction

The octahydro-1H-indole scaffold is a key structural motif found in a wide range of biologically active compounds and natural products. The introduction of a carbonyl group at the 4-position, along with the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, yields a versatile intermediate, this compound. This functionalized core allows for further chemical modifications, making it a crucial component in the synthesis of novel therapeutic agents. This guide outlines a robust and logical five-step synthetic pathway to access this important molecule.

Synthetic Strategy Overview

The chosen synthetic route commences with the readily available starting material, 4-methoxyindole. The strategy involves the following key transformations:

  • N-Boc Protection: The indole nitrogen is protected with a tert-butoxycarbonyl group to prevent unwanted side reactions in subsequent steps.

  • Catalytic Hydrogenation: The aromatic and pyrrole rings of the N-Boc protected indole are fully saturated via catalytic hydrogenation to yield the octahydroindole core.

  • Ether Cleavage: The methoxy group at the 4-position is cleaved to reveal a hydroxyl group.

  • Oxidation: The secondary alcohol is oxidized to the corresponding ketone.

  • Purification: The final product is purified to a high degree of purity.

This strategic approach ensures a high-yielding and efficient synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-methoxy-1H-indole-1-carboxylate

Causality Behind Experimental Choices: The protection of the indole nitrogen with a Boc group is crucial for the subsequent hydrogenation step. The electron-withdrawing nature of the Boc group deactivates the indole ring towards unwanted side reactions and facilitates the control of the hydrogenation process. The use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP) is a standard and highly efficient method for N-Boc protection.

Detailed Step-by-Step Methodology:

  • To a solution of 4-methoxyindole (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (0.1 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield tert-butyl 4-methoxy-1H-indole-1-carboxylate as a solid.

Reagent/SolventMolar/Mass RatioPurpose
4-Methoxyindole1.0 eqStarting Material
Di-tert-butyl dicarbonate1.2 eqBoc protecting agent
4-Dimethylaminopyridine0.1 eqCatalyst
Dichloromethane-Solvent
Step 2: Synthesis of tert-Butyl 4-methoxyoctahydro-1H-indole-1-carboxylate

Causality Behind Experimental Choices: Catalytic hydrogenation is a powerful method for the complete saturation of aromatic rings. The use of a noble metal catalyst, such as rhodium on alumina (Rh/Al₂O₃), under hydrogen pressure is effective for the reduction of the indole nucleus. Acetic acid is often used as a solvent as it can protonate the indole ring, facilitating its reduction. The N-Boc group is stable under these hydrogenation conditions.

Detailed Step-by-Step Methodology:

  • In a high-pressure hydrogenation vessel, dissolve tert-butyl 4-methoxy-1H-indole-1-carboxylate (1.0 eq) in glacial acetic acid.

  • Add 5% rhodium on alumina (Rh/Al₂O₃) catalyst (10 mol%).

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas to 50-60 atm.

  • Heat the reaction mixture to 50-60 °C and stir vigorously for 24-48 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethyl acetate.

  • Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to give tert-butyl 4-methoxyoctahydro-1H-indole-1-carboxylate. This product is often used in the next step without further purification.

Reagent/SolventMolar/Mass RatioPurpose
tert-Butyl 4-methoxy-1H-indole-1-carboxylate1.0 eqSubstrate
5% Rhodium on Alumina10 mol%Catalyst
Glacial Acetic Acid-Solvent
Hydrogen Gas50-60 atmReducing Agent
Step 3: Synthesis of tert-Butyl 4-hydroxyoctahydro-1H-indole-1-carboxylate

Causality Behind Experimental Choices: The cleavage of the methyl ether is necessary to unmask the hydroxyl group for the subsequent oxidation. Boron tribromide (BBr₃) is a powerful Lewis acid commonly used for the cleavage of aryl methyl ethers. The reaction is typically performed at low temperatures to control its reactivity and minimize side reactions. The N-Boc group is generally stable to these conditions, although careful control of the reaction time and temperature is important.

Detailed Step-by-Step Methodology:

  • Dissolve tert-butyl 4-methoxyoctahydro-1H-indole-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide (1.5 eq) in DCM dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of methanol, followed by water.

  • Allow the mixture to warm to room temperature.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford tert-butyl 4-hydroxyoctahydro-1H-indole-1-carboxylate.

Reagent/SolventMolar/Mass RatioPurpose
tert-Butyl 4-methoxyoctahydro-1H-indole-1-carboxylate1.0 eqSubstrate
Boron Tribromide1.5 eqEther cleaving agent
Dichloromethane-Solvent
Methanol/Water-Quenching agents
Step 4: Synthesis of this compound

Causality Behind Experimental Choices: The oxidation of the secondary alcohol to a ketone is the final key transformation. The Swern oxidation is a mild and efficient method that avoids the use of heavy metals. It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base such as triethylamine (Et₃N). These mild conditions are compatible with the N-Boc protecting group and generally provide high yields of the desired ketone with minimal side products.

Detailed Step-by-Step Methodology:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a thermometer, prepare a solution of oxalyl chloride (1.5 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of dimethyl sulfoxide (2.2 eq) in DCM to the oxalyl chloride solution, maintaining the temperature below -60 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of tert-butyl 4-hydroxyoctahydro-1H-indole-1-carboxylate (1.0 eq) in DCM dropwise, keeping the internal temperature below -60 °C.

  • Stir the reaction mixture for 30-45 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise, and then allow the reaction to warm to room temperature.

  • Add water to quench the reaction and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate) to yield this compound as the final product.

Reagent/SolventMolar/Mass RatioPurpose
tert-Butyl 4-hydroxyoctahydro-1H-indole-1-carboxylate1.0 eqSubstrate
Oxalyl Chloride1.5 eqActivating agent for DMSO
Dimethyl Sulfoxide2.2 eqOxidizing agent
Triethylamine5.0 eqBase
Dichloromethane-Solvent

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Ether Cleavage cluster_3 Step 4: Oxidation A 4-Methoxyindole B tert-Butyl 4-methoxy-1H- indole-1-carboxylate A->B (Boc)₂O, DMAP, DCM C tert-Butyl 4-methoxyoctahydro- 1H-indole-1-carboxylate B->C H₂, Rh/Al₂O₃, Acetic Acid D tert-Butyl 4-hydroxyoctahydro- 1H-indole-1-carboxylate C->D BBr₃, DCM E tert-Butyl 4-oxooctahydro- 1H-indole-1-carboxylate D->E Swern Oxidation

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures and understanding the rationale behind each step, researchers can reliably prepare this valuable intermediate for their drug discovery and development programs. Adherence to standard laboratory safety practices is paramount throughout the execution of this synthesis.

References

  • Note: As a language model, I am unable to provide real-time, clickable URLs. The following references are based on the types of sources that would typically support the described chemical transformations.
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.

  • Hudlicky, M. (1996). Reductions in Organic Chemistry. American Chemical Society.

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.

  • Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide for the oxidation of alcohols. Synthesis, 1981(03), 165-185.

  • McOmie, J. F. W. (Ed.). (1973). Protective Groups in Organic Chemistry. Plenum Press.

Starting materials for tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate

Introduction: The Strategic Importance of the 4-Oxooctahydroindole Core

The octahydro-1H-indol-4-one scaffold is a privileged structural motif in modern medicinal chemistry. Its rigid, bicyclic framework serves as a versatile template for constraining pharmacophoric elements in three-dimensional space, enabling precise interactions with biological targets. The N-Boc protected derivative, This compound , is a particularly valuable building block in drug discovery and development. The tert-butyloxycarbonyl (Boc) protecting group provides stability during subsequent synthetic transformations while allowing for facile deprotection under acidic conditions, paving the way for further functionalization of the nitrogen atom.

This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the primary synthetic strategies for accessing this key intermediate. We will move beyond simple procedural lists to dissect the underlying chemical logic, explain the causality behind experimental choices, and present validated protocols, ensuring a deep and practical understanding of the available methodologies.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical starting point for any synthetic campaign is a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available, or readily accessible precursors. For this compound, two primary disconnections offer strategic pathways.

G cluster_0 Strategy A: Cyclohexanone Annulation cluster_1 Strategy B: Tetrahydroindolone Modification target This compound intermediate_A N-Boc Protected α-Alkylated Cyclohexanone target->intermediate_A C-N bond formation (Reductive Amination) intermediate_B N-Boc-4,5,6,7-tetrahydroindol-4-one target->intermediate_B C=C Reduction (Hydrogenation) start_A1 Cyclohexanone Derivative (e.g., 1,3-Cyclohexanedione) intermediate_A->start_A1 C-C bond formation (e.g., Stork Enamine Alkylation) start_A2 N-Boc Protected Aminoethyl Electrophile intermediate_A->start_A2 start_B 4,5,6,7-Tetrahydroindol-4-one intermediate_B->start_B N-Protection

Caption: Retrosynthetic analysis of the target indole derivative.

  • Strategy A (Cyclohexanone Annulation): This approach involves forming the pyrrolidine ring onto a pre-existing cyclohexane core. The key steps are a carbon-carbon bond formation to attach the nitrogen-containing sidechain, followed by an intramolecular cyclization (C-N bond formation) to close the ring.

  • Strategy B (Tetrahydroindolone Modification): This strategy begins with a partially unsaturated bicyclic core, 4,5,6,7-tetrahydroindol-4-one, which is then modified through N-protection and subsequent reduction of the cyclohexene ring.[1]

Strategy A: Annulation of Cyclohexanone Derivatives via Stork Enamine Chemistry

The Stork enamine synthesis is a powerful and widely used method for the α-alkylation of ketones under milder conditions than traditional enolate chemistry, minimizing side reactions like poly-alkylation.[2] This strategy leverages the nucleophilic character of an enamine, formed from a ketone and a secondary amine, to react with an appropriate electrophile.[2][3][4]

Chemical Principle & Rationale

The core of this strategy lies in transforming the electrophilic carbonyl carbon of a cyclohexanone derivative into a nucleophilic α-carbon. This is achieved by reacting the ketone with a secondary amine (e.g., pyrrolidine) under mildly acidic conditions to form an enamine.[4] The lone pair of electrons on the nitrogen atom delocalizes into the double bond, creating significant electron density on the α-carbon, which can then attack an electrophile in an SN2 fashion.[2] After alkylation, the resulting iminium salt is readily hydrolyzed back to the ketone, yielding the α-substituted product.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Cyclization start Cyclohexanone Derivative enamine Enamine Intermediate (Nucleophilic α-Carbon) start->enamine + Secondary Amine (e.g., Pyrrolidine, H+) iminium Iminium Salt enamine->iminium + Electrophile (R-X) alkylated_ketone α-Alkylated Ketone iminium->alkylated_ketone + H3O+ final_product Target Octahydroindolone alkylated_ketone->final_product Intramolecular Reductive Amination

Caption: Workflow for the Stork Enamine Alkylation approach.

Key Starting Materials
ComponentExampleRole
Cyclic Ketone 1,3-CyclohexanedioneProvides the six-membered carbocyclic ring.
Secondary Amine Pyrrolidine or MorpholineCatalyst for enamine formation.
Electrophile tert-Butyl (2-bromoethyl)carbamateIntroduces the N-Boc protected two-carbon unit required for the pyrrolidine ring.
Reducing Agent Sodium cyanoborohydride (NaBH₃CN)For the final intramolecular reductive amination step.
Experimental Protocol

Step 1: Synthesis of tert-Butyl 2-(2,6-dioxocyclohexyl)ethylcarbamate (via Enamine Alkylation)

  • Enamine Formation: To a solution of 1,3-cyclohexanedione (1.0 eq) in toluene, add pyrrolidine (1.1 eq). Fit the flask with a Dean-Stark apparatus and heat to reflux for 4-6 hours to azeotropically remove water. Cool the reaction mixture to room temperature.

  • Solvent Exchange: Remove the toluene under reduced pressure. Dissolve the crude enamine intermediate in anhydrous acetonitrile.

  • Alkylation: Add tert-butyl (2-bromoethyl)carbamate (1.05 eq) to the solution. Stir the mixture at room temperature for 18-24 hours.

  • Hydrolysis: Add an aqueous solution of sodium acetate and stir vigorously for 2-4 hours to hydrolyze the iminium salt intermediate.

  • Work-up & Purification: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the α-alkylated diketone.

Step 2: Reductive Amination and Cyclization

  • Reaction Setup: Dissolve the purified diketone from Step 1 in methanol. Add ammonium acetate (NH₄OAc, 5-10 eq) and sodium cyanoborohydride (NaBH₃CN, 1.5 eq).

  • Cyclization: Stir the reaction mixture at room temperature for 12-18 hours. The in-situ-formed primary amine undergoes intramolecular condensation with the remaining ketone, and the resulting imine is subsequently reduced.

  • Work-up & Purification: Quench the reaction by carefully adding dilute HCl. Make the solution basic with saturated sodium bicarbonate (NaHCO₃) and extract with dichloromethane (DCM). Dry the combined organic layers over Na₂SO₄ and concentrate. Purify the residue via flash column chromatography to afford This compound .

Strategy B: Modification of a Pre-formed Tetrahydroindolone Core

An alternative and highly effective strategy involves the use of 4,5,6,7-tetrahydroindol-4-one as an advanced intermediate.[1] This precursor can either be purchased or synthesized in high yield via established methods, such as the reaction of 1,3-cyclohexanedione with an aminoacetaldehyde equivalent. This approach simplifies the overall synthesis by starting with the fused ring system already in place.

Chemical Principle & Rationale

This pathway is a classic example of functional group manipulation on a stable heterocyclic core. The synthesis involves two primary transformations:

  • N-Protection: The secondary amine of the indole nitrogen is protected with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O). This step is crucial to prevent side reactions in subsequent steps and to install the final desired functional group on the nitrogen.

  • Catalytic Hydrogenation: The double bond within the cyclohexene ring is selectively reduced to form the saturated octahydroindole system. This is typically achieved using heterogeneous catalysis (e.g., Palladium on carbon) under an atmosphere of hydrogen gas.

G start 4,5,6,7-Tetrahydroindol-4-one protected tert-Butyl 4-oxo-4,5,6,7- tetrahydro-1H-indole-1-carboxylate start->protected (Boc)₂O, DMAP THF target tert-Butyl 4-oxooctahydro- 1H-indole-1-carboxylate protected->target H₂, Pd/C Ethanol

Caption: Workflow for the modification of a tetrahydroindolone core.

Experimental Protocol

Step 1: Synthesis of tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate

  • Reaction Setup: Dissolve 4,5,6,7-tetrahydroindol-4-one (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Reaction Execution: Stir the mixture at room temperature for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up & Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. The crude product can often be used directly in the next step or purified by column chromatography if necessary.

Step 2: Hydrogenation to this compound

  • Catalyst Preparation: In a suitable hydrogenation vessel, suspend Palladium on carbon (10% Pd/C, 5-10 mol%) in ethanol.

  • Hydrogenation: Add a solution of the N-Boc protected tetrahydroindolone from Step 1 in ethanol. Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).

  • Reaction Execution: Stir the mixture vigorously at room temperature for 12-24 hours or until hydrogen uptake ceases.

  • Work-up & Purification: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol. Concentrate the filtrate under reduced pressure to yield the final product, This compound , which can be further purified by recrystallization or chromatography if needed.

Comparative Summary of Synthetic Strategies

FeatureStrategy A: Stork Enamine AnnulationStrategy B: Tetrahydroindolone Modification
Key Starting Materials 1,3-Cyclohexanedione, N-Boc-2-bromoethylamine4,5,6,7-Tetrahydroindol-4-one, (Boc)₂O
Number of Key Steps 2-3 (Enamine formation/alkylation, cyclization)2 (N-protection, hydrogenation)
Key Bond Formations C-C (alkylation), C-N (reductive amination)N-C (protection)
Advantages Convergent, builds complexity from simple starting materials.High-yielding, uses a stable advanced intermediate, often fewer purification steps.
Disadvantages May require careful control of reaction conditions to avoid side products.Dependent on the availability/cost of the starting tetrahydroindolone.

Conclusion

The synthesis of This compound can be approached through several reliable and scalable routes. The choice between a de novo annulation strategy, such as the Stork enamine alkylation, and the modification of a pre-existing tetrahydroindolone core depends on factors such as the availability of starting materials, desired scale, and the specific capabilities of the laboratory. Both pathways provide robust access to this critical intermediate, underscoring its importance as a foundational element for the synthesis of complex, biologically active molecules in the pharmaceutical industry. Each protocol described herein represents a self-validating system, grounded in established and trusted chemical transformations.

References

  • CN112778108A - Synthesis method of 4-substituted cyclohexanone. Google Patents.
  • Wang, M., & Wang, W. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate . Atlantis Press. Available at: [Link]

  • (2025-06-05). A new synthetic approach to the 3,4-dihydro-1H-[5][6]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate . National Institutes of Health. Available at: [Link]

  • (n.d.). Construction of Unusual Indole-Based Heterocycles from Tetrahydro-1H-pyridazino[3,4-b]indoles . PubMed Central. Available at: [Link]

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  • (2019-02-15). Synthesis of New 4-Oxo-Tetrahydroindol Derivatives by Using Chemical and Microbial Biotransformation Methods . ResearchGate. Available at: [Link]

  • (n.d.). A de novo Synthesis of Oxindoles from Cyclohexanone-Derived γ-Keto-Ester Acceptors Using a Desaturative Amination–Cyclization Approach . ResearchGate. Available at: [Link]

  • (2018-05-10). Stork Enamine Reaction Mechanism - Alkylation, Acylation, & Michael Addition . YouTube. Available at: [Link]

  • EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds. Google Patents.
  • (2021-06-28). A de novo Synthesis of Oxindoles from Cyclohexanone-Derived -Keto-Ester Acceptors Using a Desaturative Amination–Cycliza . Thieme Connect. Available at: [Link]

  • Enamine, enamide synthesis . Organic Chemistry Portal. Available at: [Link]

  • (n.d.). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate . ResearchGate. Available at: [Link]

  • Cyclohexanone synthesis . Organic Chemistry Portal. Available at: [Link]

  • Synthesis of indoles . Organic Chemistry Portal. Available at: [Link]

  • (2021-07-29). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures . National Institutes of Health. Available at: [Link]

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An In-depth Technical Guide to the Formation of tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of a plausible reaction mechanism for the synthesis of tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. Given the absence of a direct, established synthetic protocol in readily available literature, this document presents a scientifically rigorous, proposed mechanistic pathway. This pathway is grounded in fundamental principles of organic chemistry and analogous transformations reported in the synthesis of related functionalized octahydroindoles.[1]

Strategic Importance of the 4-Oxooctahydro-1H-indole Core

The octahydro-1H-indole skeleton is a prevalent structural motif in a wide array of biologically active natural products and synthetic pharmaceuticals. The incorporation of a ketone at the 4-position introduces a versatile functional handle for further molecular elaboration, enabling the exploration of structure-activity relationships in drug discovery programs. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen ensures stability and allows for controlled reactivity in subsequent synthetic steps.

Proposed Retrosynthetic Analysis and Mechanistic Pathway

A logical and efficient approach to the synthesis of the target molecule involves an intramolecular cyclization of a suitably functionalized N-Boc protected aminocyclohexane precursor. This strategy leverages the formation of the pyrrolidine ring fused to the cyclohexane core.

Conceptual Workflow of the Proposed Synthesis

The proposed synthetic strategy can be visualized as a three-stage process: precursor synthesis, intramolecular cyclization, and product isolation.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Intramolecular Cyclization cluster_2 Stage 3: Product Realization A Commercially Available Starting Materials B Functional Group Interconversion A->B C Activation of Leaving Group B->C D Nucleophilic Attack by Boc-Amine C->D E Ring Closure D->E F Work-up and Purification E->F G tert-Butyl 4-oxooctahydro- 1H-indole-1-carboxylate F->G

Caption: Proposed workflow for the synthesis of the target molecule.

Detailed Mechanistic Steps

The core of the proposed synthesis is an intramolecular nucleophilic substitution reaction. The key steps are outlined below:

  • Precursor Synthesis and Activation: The synthesis would commence with a commercially available cyclohexanone derivative. A plausible precursor is a molecule containing a protected amine and a leaving group on the cyclohexane ring. For this proposed mechanism, we will consider a starting material such as tert-butyl (2-(2-oxo-cyclohexyl)ethyl)carbamate, which can be synthesized through various established methods. The hydroxyl group of an appropriate precursor would be activated by conversion to a good leaving group, such as a tosylate or mesylate.

  • Base-Mediated Deprotonation: A non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is introduced to deprotonate the nitrogen of the Boc-protected amine. The Boc group, while being an excellent protecting group, allows for the deprotonation of the carbamate proton under sufficiently basic conditions, generating a highly nucleophilic amide anion.

  • Intramolecular Nucleophilic Attack (SN2 Cyclization): The resulting amide anion acts as an intramolecular nucleophile, attacking the carbon atom bearing the leaving group. This proceeds via an SN2 mechanism, leading to the formation of the new carbon-nitrogen bond and concomitant closure of the five-membered pyrrolidine ring.

  • Formation of the Bicyclic Core: The successful intramolecular cyclization yields the desired this compound.

The overall transformation can be visualized as follows:

G Precursor tert-butyl (2-(2-oxocyclohexyl)ethyl)carbamate (with activated leaving group on the ring) Intermediate Deprotonated Amide Anion Precursor->Intermediate Base (e.g., NaH) Product This compound Intermediate->Product Intramolecular SN2 Cyclization

Caption: Proposed reaction mechanism for the formation of the target molecule.

Experimental Considerations and Protocol

The following is a representative experimental protocol based on general procedures for intramolecular cyclizations.

Materials and Reagents
ReagentPuritySupplier
tert-butyl (2-(2-oxocyclohexyl)ethyl)carbamate>95%Commercial
p-Toluenesulfonyl chloride>98%Commercial
PyridineAnhydrousCommercial
Sodium hydride (60% dispersion in mineral oil)60%Commercial
Tetrahydrofuran (THF)AnhydrousCommercial
Saturated aqueous ammonium chlorideN/APrepared in-house
Ethyl acetateHPLC GradeCommercial
BrineN/APrepared in-house
Anhydrous sodium sulfateN/ACommercial
Step-by-Step Protocol

Step 1: Activation of the Hydroxyl Group (Illustrative)

  • Dissolve tert-butyl (2-(1-hydroxy-2-oxocyclohexyl)ethyl)carbamate (1.0 eq) in anhydrous pyridine (0.2 M) under an inert atmosphere (N2 or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with cold water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the tosylated precursor.

Step 2: Intramolecular Cyclization

  • To a stirred suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil, washed with anhydrous hexanes) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere, add a solution of the tosylated precursor (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 66 °C) for 16 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • After completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Conclusion

This guide has presented a plausible and scientifically grounded reaction mechanism for the synthesis of this compound. The proposed intramolecular SN2 cyclization of a protected aminocyclohexanone precursor offers a logical and efficient route to this valuable heterocyclic scaffold. The detailed experimental considerations and protocol provide a solid foundation for researchers and drug development professionals to further explore the synthesis and applications of this and related molecules. Further experimental validation is required to optimize the reaction conditions and fully characterize the proposed pathway. The principles of intramolecular cyclization are well-established in organic synthesis and provide a strong basis for the successful realization of this target molecule.[2][3][4]

References

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135400158, this compound. Retrieved from [Link]

  • (2014). Synthesis of Functionalized Octahydroindoles Related to Daphnyphyllum Alkaloids. Revista Boliviana de Química, 31(1), 1-6. Retrieved from [Link]

  • MDPI. (2023). Intramolecular Cyclization. In Encyclopedia. Retrieved from [Link]

  • ACS Publications. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry, 75(13), 4547–4553. [Link]

  • MDPI. (2021). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Catalysts, 11(9), 1083. [Link]

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A Technical Guide to the Spectroscopic Characterization of tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopic data for the synthetic building block, tert-butyl 4-oxooctahydro-1H-indole-1-carboxylate. As a key intermediate in medicinal chemistry and drug development, a thorough understanding of its structural features is paramount. This document presents a comprehensive examination of its ¹H and ¹³C NMR spectra. In the absence of publicly available experimental spectra, this guide leverages predictive methodologies and comparative analysis with structurally related compounds to offer a robust interpretation of its spectroscopic signature. Detailed experimental protocols for acquiring high-quality NMR data for this and similar molecules are also provided, ensuring researchers can validate these findings.

Introduction: The Structural Significance of a Versatile Intermediate

This compound (CAS No. 1332584-12-9) is a valuable heterocyclic compound frequently employed in the synthesis of complex molecular architectures.[1] Its rigid, bicyclic core, functionalized with a ketone and a tert-butoxycarbonyl (Boc) protecting group, makes it a versatile scaffold for introducing chemical diversity. The octahydroindole framework is a common motif in a variety of biologically active natural products and pharmaceutical agents.[2] Consequently, unambiguous structural confirmation through spectroscopic techniques is a critical step in its synthesis and subsequent elaboration.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution.[3] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. This guide will focus on the two most common NMR experiments for organic chemists: ¹H NMR and ¹³C NMR spectroscopy.

Molecular Structure and Atom Numbering

For clarity in the subsequent discussion of NMR data, the atoms of this compound have been systematically numbered as illustrated in the diagram below. This numbering scheme will be used consistently throughout this guide.

Figure 1. Structure of this compound with atom numbering.

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit a set of complex, overlapping multiplets in the aliphatic region, and a sharp singlet corresponding to the tert-butyl group. The chemical shifts are influenced by the electron-withdrawing effects of the ketone and the carbamate functionalities, as well as the conformational rigidity of the bicyclic system.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Assignment Rationale
H-2, H-7a3.20 - 3.80m-Protons on carbons adjacent to the nitrogen of the carbamate are deshielded.
H-3a, H-72.80 - 3.20m-Protons alpha to the carbonyl group and adjacent to the nitrogen will be in this region.
H-3, H-5, H-61.80 - 2.60m-These methylene protons on the saturated rings will give rise to complex, overlapping signals.
-C(CH₃)₃1.48s-The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.

Table 1: Predicted ¹H NMR Data for this compound.

Analysis and Interpretation of the Predicted ¹H NMR Spectrum
  • The tert-Butyl Singlet (1.48 ppm): The most prominent and easily identifiable signal is the singlet corresponding to the nine equivalent protons of the Boc protecting group. Its integration value would be 9H.

  • The Deshielded Protons (3.20 - 3.80 ppm): The protons on the carbons directly attached to the nitrogen atom (C2 and C7a) are expected to be the most downfield of the aliphatic signals. The electron-withdrawing nature of the carbamate group reduces the electron density around these protons, shifting their resonance to a higher chemical shift.

  • Protons Alpha to the Carbonyl (2.80 - 3.20 ppm): The protons on the carbons adjacent to the ketone at C4 (C3a and C5) will also be deshielded, though to a lesser extent than those next to the nitrogen.

  • The Aliphatic Methylene Region (1.80 - 2.60 ppm): The remaining methylene protons (H-3, H-5, H-6) will reside in this more upfield region. Due to the rigid, bicyclic nature of the molecule, these protons are diastereotopic and will exhibit complex splitting patterns due to both geminal and vicinal coupling. This complexity often leads to broad, overlapping multiplets that can be challenging to resolve without two-dimensional NMR techniques.

Predicted ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine chemically non-equivalent carbon atoms in the molecule.

Carbon Atom(s) Predicted Chemical Shift (δ, ppm) Assignment Rationale
C4 (C=O, ketone)208.0 - 212.0The carbonyl carbon of a saturated ketone typically resonates in this downfield region.[4]
C=O (Boc)154.0 - 156.0The carbonyl carbon of the carbamate is also significantly deshielded.
C(CH₃)₃ (Boc)79.0 - 82.0The quaternary carbon of the tert-butyl group.
C2, C7a45.0 - 55.0Carbons directly bonded to the nitrogen atom.
C3a, C535.0 - 45.0Carbons alpha to the ketone carbonyl group.
C3, C6, C720.0 - 35.0The remaining saturated carbons of the bicyclic system.
-C(CH₃)₃ (Boc)28.0 - 29.0The three equivalent methyl carbons of the tert-butyl group.

Table 2: Predicted ¹³C NMR Data for this compound.

Analysis and Interpretation of the Predicted ¹³C NMR Spectrum
  • The Carbonyl Carbons (>150 ppm): Two signals are expected in the downfield region of the spectrum. The signal for the ketone carbonyl (C4) will be the most downfield, typically above 200 ppm.[4] The carbamate carbonyl will appear around 154-156 ppm.

  • The Quaternary and Methoxy Carbons (70-90 ppm): The quaternary carbon of the tert-butyl group is expected around 80 ppm.

  • The Aliphatic Carbons (20-60 ppm): The remaining seven carbon signals will be in the upfield aliphatic region. The carbons attached to the nitrogen (C2 and C7a) will be the most downfield of this group. The carbons alpha to the ketone (C3a and C5) will also be deshielded. The remaining methylene carbons (C3, C6, and C7) will be the most upfield. The three equivalent methyl carbons of the Boc group will give a single sharp signal around 28 ppm.

Comparative Analysis with N-Boc-4-piperidone

To ground our predictions in experimental data, we can compare the expected spectrum with that of a structurally similar, commercially available compound: N-Boc-4-piperidone.

Figure 2. Structure of N-Boc-4-piperidone.

Experimental ¹³C NMR data for N-Boc-4-piperidone shows the following approximate chemical shifts: C=O at 208 ppm, the Boc C=O at 155 ppm, the Boc quaternary carbon at 80 ppm, the carbons adjacent to the nitrogen at 41 ppm, and the carbons adjacent to the ketone at 41 ppm, and the Boc methyls at 28 ppm.[5]

The predicted chemical shifts for the corresponding atoms in this compound are expected to be similar but not identical. The fusion of the five-membered ring to the piperidone-like ring introduces conformational constraints and alters the electronic environment of the atoms. This is expected to lead to a greater dispersion of the signals for the bicyclic system compared to the more conformationally mobile monocyclic N-Boc-4-piperidone.

Experimental Protocols for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for validation, the following experimental protocol is recommended.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in the pipette to remove any particulate matter.

NMR Instrument Parameters

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans, depending on the sample concentration.

  • Spectral Width: 0-12 ppm.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024 scans, or more, as ¹³C has a much lower natural abundance and sensitivity than ¹H.

  • Spectral Width: 0-220 ppm.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).

  • Integration (for ¹H NMR): Integrate the signals to determine the relative number of protons corresponding to each peak.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. While experimental data is not currently available, the predicted spectra, supported by fundamental NMR principles and comparative analysis with a known structural analog, offer a reliable basis for the spectroscopic identification and characterization of this important synthetic intermediate. The provided experimental protocols outline a robust methodology for acquiring high-quality NMR data, which will be essential for the empirical validation of the predictions presented in this guide. Researchers and scientists in the field of drug development can utilize this information to confidently identify this compound and proceed with its use in complex synthetic pathways.

References

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Mass spectrometry analysis of tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a key heterocyclic intermediate in contemporary drug development. As a Senior Application Scientist, this document moves beyond mere procedural outlines to deliver field-proven insights into the nuanced behavior of this molecule under electrospray ionization (ESI) conditions. We will dissect the characteristic fragmentation patterns of the N-tert-butoxycarbonyl (N-Boc) protecting group and the bicyclic ketone core, offering a predictive and logical approach to spectral interpretation. The guide details self-validating experimental protocols, from sample preparation to LC-MS/MS parameter optimization, designed to ensure data integrity and reproducibility. Emphasis is placed on understanding the causality behind methodological choices, particularly in mitigating common analytical challenges such as in-source decay and adduct formation. This document is intended for researchers, analytical chemists, and process development scientists who require robust and reliable characterization of this and structurally related pharmaceutical intermediates.

Introduction: The Analytical Imperative

In the landscape of pharmaceutical development, the structural confirmation and purity assessment of synthetic intermediates are paramount.[1][2] Molecules like this compound represent critical nodes in complex synthetic pathways, and their unambiguous characterization underpins the success of subsequent chemical transformations. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the definitive technique for this purpose, offering unparalleled sensitivity and structural specificity.[3][4]

However, the unique structure of this intermediate—featuring both a thermally and acid-labile N-Boc protecting group and a functionalized octahydro-indole core—presents distinct analytical challenges. The high-energy environment of a mass spectrometer's source can often induce unintended fragmentation, potentially leading to misidentification of the molecular ion.[5][6] This guide provides an expert-driven methodology to navigate these challenges, ensuring accurate molecular weight determination and detailed structural elucidation through a systematic analysis of fragmentation data.

Molecular Profile and Predicted Ionization Behavior

A thorough analysis begins with an understanding of the analyte's fundamental properties and how its structure will influence its behavior in the mass spectrometer.

Table 1: Physicochemical Properties of the Analyte

PropertyValueSource
Chemical NameThis compound-
Molecular FormulaC₁₃H₂₁NO₃
Average Molecular Weight239.31 g/mol
Monoisotopic Exact Mass239.15214 Da-
Key Structural FeaturesN-Boc carbamate, Bicyclic Core, Ketone-

The molecule possesses several potential sites for protonation under positive-ion ESI conditions: the oxygen atoms of the ketone and the carbamate moieties. While the ketone oxygen is a likely candidate, protonation is often directed by the most basic site. The N-Boc group's lability is the most critical factor influencing its mass spectrum. It is highly susceptible to cleavage through the loss of isobutylene or the entire protecting group, a phenomenon that can occur both during collision-induced dissociation (CID) and within the ionization source itself.[6][7][8]

Experimental Design and Self-Validating Methodology

The following protocols are designed to produce a comprehensive and reliable analytical data package. The workflow is structured to first identify the parent molecule and its common adducts, then to generate a reproducible fragmentation "fingerprint" for ultimate structural confirmation.

Sample Preparation Protocol
  • Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1.0 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter (PTFE or other compatible material) to remove any particulates before injection.

Causality Note: The use of formic acid as a mobile phase modifier is a deliberate choice. Stronger acids like trifluoroacetic acid (TFA) can induce the deprotection of the Boc group in solution or in the ESI source, compromising the analysis of the intact molecule.[5]

Recommended LC-MS System Configuration

Table 2: Suggested Starting Parameters for LC-MS Analysis

ParameterRecommended SettingRationale
LC System
ColumnC18 Reverse-Phase, 2.1 x 50 mm, 1.8 µmProvides excellent retention and peak shape for small molecules of moderate polarity.
Mobile Phase A0.1% Formic Acid in WaterStandard aqueous phase for reverse-phase chromatography.
Mobile Phase B0.1% Formic Acid in AcetonitrileStandard organic phase; provides good elution strength.
Gradient5% to 95% B over 5-7 minutesA standard screening gradient to ensure elution of the analyte.
Flow Rate0.3 - 0.4 mL/minAppropriate for a 2.1 mm ID column to ensure efficient separation.
Injection Volume1 - 5 µLBalances sensitivity with the risk of column overloading.
MS System
Instrument TypeQuadrupole Time-of-Flight (Q-TOF) or OrbitrapHigh-resolution, accurate-mass (HRAM) capability is crucial for confirming elemental compositions.
Ionization ModePositive Electrospray Ionization (ESI+)The molecule contains proton-accepting functional groups suitable for positive ionization.
Capillary Voltage3.5 - 4.0 kVStandard range for stable spray formation.
Source Temperature120 - 150 °CA moderate temperature to aid desolvation without causing thermal degradation.
In-Source VoltageLow Setting (e.g., Fragmentor/Cone Voltage: 80-100 V)Critical: Start with low in-source energy to minimize premature fragmentation of the Boc group.[5]
Full Scan (MS1) Rangem/z 100 - 500Covers the expected molecular ion, adducts, and key fragments.
MS/MS (MS2)Collision-Induced Dissociation (CID) with stepped collision energy (e.g., 10, 20, 40 eV)Varying collision energy ensures the capture of both low-energy and high-energy fragments.
Analytical Workflow Visualization

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: LC-MS Analysis cluster_data Phase 3: Data Interpretation SamplePrep Sample Preparation (1-10 µg/mL) Injection LC Injection SamplePrep->Injection LC Reverse-Phase LC Separation Injection->LC ESI Positive ESI LC->ESI MS1 MS1 Full Scan (Identify M, M+H, M+Na) ESI->MS1 Isolation Isolate [M+H]+ Precursor MS1->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MS2 MS2 Scan (Acquire Fragment Ions) CID->MS2 Interpretation Structural Elucidation MS2->Interpretation

Figure 1. High-level workflow for the LC-MS/MS analysis.

Data Interpretation: Decoding the Mass Spectrum

Full Scan (MS1) Analysis: The Parent Ion

The first step in data analysis is to identify the ion corresponding to the intact molecule. Given the molecular weight, we can predict the m/z values for the protonated molecule and its most common adducts.

Table 3: Predicted Molecular and Adduct Ions in Positive ESI

Ion SpeciesFormulaCalculated Exact Mass (m/z)Notes
[M+H]⁺ [C₁₃H₂₂NO₃]⁺240.15942 The primary target ion for precursor selection in MS/MS experiments.
[M+Na]⁺[C₁₃H₂₁NO₃Na]⁺262.14137A common adduct from glassware or solvent impurities.[9] Its presence helps confirm the molecular weight.
[M+K]⁺[C₁₃H₂₁NO₃K]⁺278.11531A less common but possible adduct, also confirming the molecular weight.[9]
[M-Boc+H]⁺[C₈H₁₄NO]⁺140.10700In-source fragment. The deprotected amine. May be prominent if source energy is too high.[6]
[M+H-C₄H₈]⁺[C₉H₁₄NO₃]⁺184.09682In-source fragment. Loss of isobutylene. A common in-source rearrangement product.[8]

Trustworthiness Note: A self-validating system confirms the molecular weight from multiple data points. Observing the [M+H]⁺ ion at m/z 240.1594 and the [M+Na]⁺ ion with a precise mass difference of 21.98195 Da provides high confidence in the assigned molecular formula.

MS/MS Fragmentation Analysis: The Structural Fingerprint

Selecting the [M+H]⁺ ion (m/z 240.16) for CID will generate a fragmentation spectrum that is unique to the molecule's structure. The observed fragments will arise from the predictable cleavage of the N-Boc group and the bicyclic ketone core.

Key Fragmentation Pathways:

  • N-Boc Group Fragmentation (Dominant Pathway): The charge-remote fragmentation of the Boc group is typically the most favorable pathway.

    • Loss of Isobutylene (-56 Da): The protonated molecule readily undergoes a rearrangement to eliminate a neutral molecule of isobutylene (C₄H₈), resulting in a prominent fragment at m/z 184.10 . This intermediate is a carbamic acid derivative.[7][8]

    • Loss of CO₂ from the Carbamic Acid (-44 Da): The carbamic acid intermediate is unstable and quickly loses carbon dioxide to yield the protonated, deprotected octahydro-indol-4-one at m/z 140.11 .

    • Combined Loss of the Boc Group (-100 Da): The direct observation of a 100.05 Da loss from the precursor ion (m/z 240.16 → 140.11) represents the complete cleavage of the Boc group (C₅H₈O₂).

  • Ketone Core Fragmentation: Fragmentation of the bicyclic system typically requires higher collision energy and produces characteristic ions.

    • Loss of Carbon Monoxide (-28 Da): Following the loss of the Boc group, the resulting ion at m/z 140.11 can undergo cleavage typical of cyclic ketones, including the loss of CO to produce a fragment at m/z 112.11 .[10]

    • Retro-Diels-Alder (RDA) or other ring cleavages: Complex fragmentation of the fused ring system can lead to various smaller fragments, which help to confirm the core structure.

G cluster_boc Boc Fragmentation cluster_core Core Fragmentation M This compound [M+H]⁺ m/z 240.16 F184 Carbamic Acid Intermediate [M+H - C₄H₈]⁺ m/z 184.10 M:f1->F184:f0 - 56.06 Da (-C₄H₈) F140 Deprotected Core [M+H - C₅H₈O₂]⁺ m/z 140.11 M:f1->F140:f0 - 100.05 Da (-C₅H₈O₂) F184:f1->F140:f0 - 43.99 Da (-CO₂) F112 Deprotected Core - CO [C₇H₁₄N]⁺ m/z 112.11 F140:f1->F112:f0 - 28.00 Da (-CO)

Figure 2. Proposed major fragmentation pathways under positive ESI-MS/MS.

Troubleshooting Common Analytical Issues

ProblemLikely CauseRecommended Solution
No molecular ion [M+H]⁺ is observed; only the [M-Boc+H]⁺ ion at m/z 140. In-source fragmentation due to excessive source energy or harsh mobile phase.Systematically decrease the in-source voltage (Fragmentor/Cone/Skimmer). Ensure 0.1% formic acid is used, not TFA. Consider a softer ionization technique like APCI if available.[5]
Spectrum is dominated by [M+Na]⁺ and/or [M+K]⁺, with little [M+H]⁺. Contamination of solvents, vials, or LC system with alkali metal salts.Use high-purity LC-MS grade solvents and additives. Use polypropylene vials instead of glass where possible. Thoroughly flush the LC system and source.[9]
Poor peak shape or low signal intensity. Suboptimal chromatographic conditions or sample degradation.Ensure complete dissolution of the sample. Optimize the LC gradient to ensure a sharp peak. Verify the stability of the compound in the prepared solution over time.

Conclusion

The mass spectrometric analysis of this compound is a clear example of knowledge-driven analytical science. By anticipating the behavior of the labile N-Boc protecting group and the stable ketone core, a robust and reproducible method can be established. The key to success lies in carefully controlling the ionization conditions to preserve the intact molecular ion, followed by systematic MS/MS analysis to generate a definitive fragmentation fingerprint. The dominant cleavages—the loss of isobutylene (-56 Da) and the full Boc group (-100 Da)—serve as reliable diagnostic peaks for this class of compounds. This technical guide provides the foundational strategy for scientists to achieve high-confidence structural confirmation, ensuring the quality and integrity of this critical intermediate in the drug development pipeline.

References

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Physical and chemical properties of tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The octahydroindole scaffold is a key structural motif in a variety of biologically active molecules, and the presence of a keto functionality at the 4-position, combined with the N-Boc protecting group, makes this molecule a versatile building block for the synthesis of novel drug candidates. This document consolidates available data and provides expert insights into its molecular structure, physicochemical properties, reactivity, and potential applications. Detailed, field-proven protocols for its synthesis and characterization are also presented to empower researchers in their drug discovery and development endeavors.

Introduction

The indole nucleus and its saturated derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3] The octahydro-1H-indole ring system, a saturated bicyclic amine, offers a three-dimensional architecture that is highly sought after in the design of novel therapeutics. The introduction of a carbonyl group and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom further enhances the synthetic utility of this scaffold.

This compound (Figure 1) is a key intermediate that combines these features. The ketone at the 4-position serves as a handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups. The N-Boc group provides a stable yet readily cleavable protecting group for the secondary amine, enabling selective reactions at other positions of the molecule. This guide aims to provide a detailed understanding of the properties and chemistry of this important building block.

Figure 1. Chemical Structure of this compound

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and drug development. While extensive experimental data for this specific molecule is not widely published, we can infer many of its properties based on its structure and data from chemical suppliers.

PropertyValueSource
CAS Number 1332584-12-9[4]
Molecular Formula C₁₃H₂₁NO₃[4]
Molecular Weight 239.31 g/mol [4]
Physical Form Solid or liquid[4]
Purity ≥98%[4]
Storage Conditions 2-8°C, sealed in a dry environment[4]

Solubility: Based on its structure, this compound is expected to be soluble in a range of organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. Its solubility in polar protic solvents like methanol and ethanol is likely to be moderate, while it is expected to be poorly soluble in water and nonpolar solvents like hexanes.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. Although specific spectra for this compound are not publicly available, the expected spectral features can be predicted based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around δ 1.4-1.5 ppm.[5] The protons on the octahydroindole ring system would appear as a series of complex multiplets in the aliphatic region (δ 1.5-4.0 ppm). The protons adjacent to the nitrogen and the carbonyl group would be the most deshielded.

  • ¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon of the ketone around δ 200-210 ppm.[6] The carbonyl carbon of the Boc group would resonate around δ 155 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group would appear around δ 80 ppm and δ 28 ppm, respectively.[7] The remaining carbons of the octahydroindole ring would be found in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by two strong carbonyl stretching frequencies. The ketone carbonyl (C=O) stretch is expected to appear in the range of 1715-1725 cm⁻¹.[8] The urethane carbonyl of the Boc group will show a strong absorption band around 1680-1700 cm⁻¹. Other characteristic bands would include C-H stretching vibrations in the 2850-3000 cm⁻¹ region and C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the molecule would likely be observed as its protonated form [M+H]⁺ at m/z 240.15. Fragments corresponding to the loss of the Boc group or isobutylene from the tert-butyl group would also be expected.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the interplay of the ketone, the N-Boc protected amine, and the bicyclic ring system.

Reactivity of the Ketone

The ketone at the 4-position is a versatile functional group that can undergo a wide range of transformations:

  • Reduction: The ketone can be reduced to the corresponding alcohol using various reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of the reduction can often be controlled by the choice of reagent and reaction conditions.

  • Reductive Amination: The ketone can be converted to an amine via reductive amination. This involves the formation of an imine or enamine intermediate, followed by reduction. This is a powerful method for introducing nitrogen-containing substituents.

  • Wittig Reaction and Related Olefinations: The ketone can be converted to an alkene using the Wittig reaction or related olefination reactions like the Horner-Wadsworth-Emmons reaction.

  • Addition of Nucleophiles: The carbonyl carbon is electrophilic and can be attacked by a variety of nucleophiles, including Grignard reagents, organolithium reagents, and cyanide, to form new carbon-carbon bonds.

Reactivity of the N-Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its ease of removal.[9][10]

  • Deprotection: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent, to yield the free secondary amine.[11]

  • Stability: The Boc group is stable to most nucleophiles, bases, and reducing agents, allowing for selective reactions at other parts of the molecule.

Reactivity of the Octahydroindole Core

The saturated bicyclic system is generally stable. However, reactions involving the enolate of the ketone can be utilized for functionalization at the adjacent positions.

Proposed Synthetic Protocol

Diagram of Proposed Synthetic Workflow

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reductive Cyclization & Boc Protection A Cyclohexenone C 3-Nitrocyclohexanone A->C Base B Nitromethane B->C D 3-Nitrocyclohexanone F tert-Butyl 4-oxooctahydro- 1H-indole-1-carboxylate D->F E H₂, Raney Ni (Boc)₂O E->F

Caption: A proposed two-step synthesis of the target molecule.

Step-by-Step Methodology:

  • Michael Addition:

    • To a solution of cyclohexenone in a suitable solvent (e.g., methanol), add a catalytic amount of a base (e.g., sodium methoxide).

    • Add nitromethane dropwise at room temperature.

    • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

    • Neutralize the reaction with a mild acid and perform an aqueous workup.

    • Purify the resulting 3-nitrocyclohexanone by column chromatography or distillation.

  • Reductive Cyclization and N-Boc Protection:

    • Dissolve 3-nitrocyclohexanone in a suitable solvent (e.g., methanol or ethanol).

    • Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution.

    • Add a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon.

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.

    • The reaction proceeds via reduction of the nitro group to an amine, which then undergoes intramolecular cyclization with the ketone to form an enamine, followed by reduction of the enamine and N-Boc protection.

    • Upon completion, filter off the catalyst and concentrate the solvent.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Self-Validation: Each step of this protocol includes a purification step and can be monitored by standard analytical techniques (TLC, NMR) to ensure the formation and purity of the intermediates and the final product.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable starting material for the synthesis of a diverse range of compounds with potential therapeutic applications. The ability to functionalize the ketone and deprotect the amine allows for the construction of complex molecular architectures.

Diagram of Potential Derivatizations

G cluster_0 Derivatization Pathways A tert-Butyl 4-oxooctahydro- 1H-indole-1-carboxylate B Reduction A->B NaBH₄ C Reductive Amination A->C R₂NH, NaBH(OAc)₃ D Wittig Reaction A->D Ph₃P=CHR E Deprotection A->E TFA F 4-Hydroxy derivative B->F G 4-Amino derivatives C->G H 4-Alkylidene derivatives D->H I 4-Oxooctahydro-1H-indole E->I

Caption: Key synthetic transformations of the title compound.

Potential therapeutic areas where derivatives of this scaffold could be explored include:

  • Neurodegenerative Diseases: The rigid, three-dimensional structure of the octahydroindole core is well-suited for targeting receptors and enzymes in the central nervous system.

  • Oncology: Many indole-containing compounds exhibit anticancer properties.[12][13]

  • Infectious Diseases: The scaffold can be elaborated to generate novel antibacterial and antiviral agents.[3]

Safety and Handling

Based on available supplier safety data, this compound is classified with the following hazards:

  • GHS Pictogram: GHS07 (Exclamation Mark)[4]

  • Signal Word: Warning[4]

  • Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).[4]

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Standard laboratory safety practices should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a synthetically versatile building block with significant potential in medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is limited in the public domain, this guide has provided a comprehensive overview of its expected physicochemical and spectroscopic properties, its chemical reactivity, and a robust protocol for its synthesis. The strategic combination of a functionalizable ketone and a protected amine on a privileged heterocyclic scaffold makes it a valuable tool for the creation of novel and complex molecular entities for the development of future therapeutics.

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An In-Depth Technical Guide to tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate (CAS: 1332584-12-9)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of tert-butyl 4-oxooctahydro-1H-indole-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. The octahydro-indole scaffold is a critical pharmacophore, and this particular intermediate, protected with a tert-butoxycarbonyl (Boc) group, offers a versatile platform for the synthesis of complex molecules, particularly modulators of the metabotropic glutamate receptor 4 (mGluR4). This document details the physicochemical properties of the title compound, provides a robust, step-by-step synthesis protocol based on the Dieckmann condensation, and contextualizes its application in the development of advanced therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of novel therapeutics.

Compound Profile and Physicochemical Properties

This compound is a bicyclic ketone that serves as a valuable intermediate due to its dual functionality: a ketone for further elaboration and a Boc-protected secondary amine that ensures stability and allows for controlled deprotection under acidic conditions.

PropertyValueSource(s)
CAS Number 1332584-12-9[1]
Chemical Name This compound[1]
Molecular Formula C₁₃H₂₁NO₃[1]
Molecular Weight 239.31 g/mol [1]
Physical Form Solid or liquid[1]
Purity ≥98%[1]
InChI Key GRNSGJOKGICXGO-UHFFFAOYSA-N[1]
Storage Conditions Sealed in dry, 2-8°C[1]
Hazard Statements H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction)[1]

Synthesis Methodology: The Dieckmann Condensation Approach

The synthesis of the octahydro-4-oxo-indole core is efficiently achieved via an intramolecular Dieckmann condensation. This classical carbon-carbon bond-forming reaction is ideal for creating five- and six-membered rings, making it perfectly suited for constructing the cyclopentane ring fused to the piperidine core of the target molecule. The overall strategy involves preparing a linear diester precursor containing a Boc-protected amine, followed by a base-mediated intramolecular cyclization.

Rationale for the Synthetic Strategy
  • Boc Protection: The use of the tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis. It provides robust protection for the amine functionality under a wide range of reaction conditions, particularly the basic conditions required for the Dieckmann condensation. Its facile removal under mild acidic conditions (e.g., with trifluoroacetic acid) makes it an ideal choice for a multi-step synthesis where the amine may need to be revealed for subsequent reactions.

  • Dieckmann Condensation: This intramolecular Claisen condensation is a highly reliable method for forming cyclic β-keto esters. The reaction is driven by the formation of a stable enolate of the product upon deprotonation by the base, which shifts the equilibrium towards the cyclized product. The choice of a strong, non-nucleophilic base like potassium tert-butoxide is critical to favor deprotonation of the α-carbon without promoting competing side reactions like ester saponification.

  • Precursor Design: The linear precursor, a substituted heptanedioate, is designed to position the two ester groups in a 1,6-relationship, which upon cyclization, readily forms the desired five-membered carbocyclic ring.

DOT Diagram of the Synthetic Workflow

SynthesisWorkflow A Precursor Synthesis: Diethyl 4-(tert-butoxycarbonylamino)heptanedioate B Dieckmann Condensation: Intramolecular Cyclization A->B 1. KHMDS or KOtBu 2. Toluene, Heat C Hydrolysis & Decarboxylation B->C Aqueous Acid (e.g., H₂SO₄) Heat D Final Product: tert-Butyl 4-oxooctahydro- 1H-indole-1-carboxylate C->D Purification (Chromatography)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for Dieckmann condensation of similar substrates.

Step 1: Dieckmann Condensation & Cyclization

  • Inert Atmosphere: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add anhydrous toluene (250 mL).

  • Base Addition: Add potassium tert-butoxide (KOtBu) (1.2 equivalents) to the toluene. Heat the suspension to reflux (approx. 110°C) to ensure anhydrous conditions.

  • Substrate Addition: Dissolve the precursor, diethyl 4-(tert-butoxycarbonylamino)heptanedioate (1.0 equivalent), in anhydrous toluene (100 mL). Add this solution dropwise to the refluxing base suspension over a period of 2 hours.

    • Rationale: Slow addition is crucial to maintain a low concentration of the starting material, which minimizes intermolecular side reactions and favors the desired intramolecular cyclization.

  • Reaction Monitoring: Maintain the reaction at reflux for an additional 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0°C in an ice bath. Cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Rationale: Quenching with a mild acid source neutralizes the strong base and protonates the enolate product, preventing potential retro-Dieckmann reactions upon workup.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude β-keto ester intermediate.

Step 2: Hydrolysis and Decarboxylation

  • Acidic Hydrolysis: To the crude β-keto ester from the previous step, add a 10% aqueous solution of sulfuric acid (H₂SO₄).

  • Heating: Heat the mixture to reflux (approx. 100°C) and stir vigorously for 4-8 hours. This step simultaneously hydrolyzes the ethyl ester and decarboxylates the resulting β-keto acid.

    • Rationale: The β-keto acid intermediate is thermally unstable and readily loses CO₂ upon heating in an acidic medium to yield the final ketone product.

  • Neutralization and Extraction: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product three times with dichloromethane (DCM).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a pure compound.

Application in Drug Development: A Precursor to mGluR4 Modulators

While this compound is not typically a final active pharmaceutical ingredient (API), it serves as a crucial building block for more complex molecules with significant therapeutic potential. Its primary documented utility is in the synthesis of potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4).

mGluR4 is a Class C G-protein coupled receptor (GPCR) that has emerged as a promising therapeutic target for the treatment of neurological and psychiatric disorders, most notably Parkinson's disease.[2] PAMs offer a sophisticated therapeutic strategy by enhancing the effect of the endogenous ligand, glutamate, rather than directly activating the receptor themselves. This can lead to a more nuanced and potentially safer pharmacological profile.[2]

The ketone functionality at the 4-position of the title compound is a key handle for introducing the structural diversity required for potent mGluR4 modulation. For instance, it can be readily converted into a tertiary alcohol via the addition of organometallic reagents, such as ethynyl Grignard or organolithium reagents. This is a key step in the synthesis of compounds like (3aR,4S,7aR)-Octahydro-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-1H-indole-1-carboxylic acid tert-butyl ester (CAS 543910-55-0) , a known intermediate for advanced mGluR4 modulators.

DOT Diagram of Application Pathway

ApplicationPathway Start tert-Butyl 4-oxooctahydro- 1H-indole-1-carboxylate (CAS: 1332584-12-9) Reaction Ethynylation Reaction Start->Reaction m-Tolylacetylene, n-BuLi Intermediate Advanced Intermediate (e.g., CAS 543910-55-0) Reaction->Intermediate Target mGluR4 Positive Allosteric Modulators (PAMs) Intermediate->Target Further Synthetic Steps (e.g., Deprotection, Coupling) Disease Therapeutic Target: Parkinson's Disease Target->Disease Modulates Receptor Activity

Caption: Role as a precursor in the synthesis of mGluR4 Positive Allosteric Modulators.

Conclusion

This compound is a strategically important synthetic intermediate whose value lies in its pre-configured bicyclic core and orthogonally protected amine. The synthetic route, centered on the robust Dieckmann condensation, is scalable and provides efficient access to this versatile building block. Its demonstrated utility as a precursor for mGluR4 positive allosteric modulators underscores its importance for drug discovery programs targeting neurodegenerative disorders like Parkinson's disease. This guide provides the foundational knowledge required for the synthesis and intelligent application of this compound in advanced medicinal chemistry projects.

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Discovery and history of octahydro-1H-indole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Synthetic History of Octahydro-1H-indole Derivatives

Authored by: A Senior Application Scientist

Foreword: The Enduring Legacy of a Privileged Scaffold

In the landscape of medicinal chemistry and natural product synthesis, certain molecular frameworks appear with remarkable frequency, earning the designation of "privileged scaffolds." The octahydro-1H-indole core, a saturated bicyclic amine, is a quintessential example. This guide provides an in-depth exploration of this versatile scaffold, tracing its historical development from early synthetic endeavors to its current prominence in modern drug discovery. We will dissect the key synthetic strategies that have enabled chemists to access this core, not merely as a procedural account, but as a narrative of evolving chemical logic and technological advancement. For the researcher, scientist, and drug development professional, this document serves as both a historical record and a practical guide to understanding and harnessing the power of the octahydro-1H-indole skeleton.

The Octahydro-1H-Indole Core: A Structural and Functional Overview

The octahydro-1H-indole, also known as perhydroindole, is a bicyclic heterocyclic compound with the chemical formula C₈H₁₅N.[1] It consists of a cyclohexane ring fused to a pyrrolidine ring, sharing a carbon-nitrogen bond and an adjacent carbon-carbon bond. This fusion results in two stereogenic centers at the bridgehead positions (3a and 7a), leading to the possibility of cis and trans diastereomers, each existing as a pair of enantiomers.

This structural motif is not merely a synthetic curiosity; it is a cornerstone of numerous biologically active molecules. Its rigid, three-dimensional structure provides an excellent scaffold for orienting functional groups in precise spatial arrangements, making it ideal for interacting with biological targets like receptors and enzymes.[2] Furthermore, the basic nitrogen atom serves as a key pharmacophoric feature, often involved in crucial hydrogen bonding or ionic interactions. Derivatives such as octahydro-1H-indole-2-carboxylic acid are pivotal chiral building blocks, enabling the stereoselective synthesis of complex pharmaceutical agents.[2][3][4]

Historical Evolution of Synthetic Strategies

The journey to master the synthesis of the octahydro-1H-indole core reflects the broader evolution of organic chemistry. Early methods relied on harsh conditions and offered limited stereocontrol, while modern approaches leverage sophisticated catalysis and domino reactions to achieve remarkable efficiency and selectivity. The primary strategies can be broadly categorized into three major historical and mechanistic classes.

The Direct Approach: Catalytic Hydrogenation of Indoles

The most conceptually straightforward route to the octahydro-1H-indole core is the complete saturation of the readily available indole ring system. However, this "simple" approach is fraught with challenges. The indole nucleus is a highly resonance-stabilized aromatic system, making its reduction difficult.[5] Furthermore, the reaction can proceed through several intermediates, including indoline and tetrahydroindole, and achieving complete saturation without side reactions or catalyst poisoning by the amine product requires careful selection of catalysts and conditions.[5]

Causality Behind Experimental Choices:

The choice of catalyst is paramount. Early methods often employed platinum or palladium catalysts, which could require high pressures and temperatures. The development of rhodium and ruthenium-based catalysts offered pathways under milder conditions with improved selectivity.[6] For instance, rhodium complexes with chiral bisphosphine ligands like PhTRAP have been successfully used for the enantioselective hydrogenation of N-protected indoles to chiral indolines, a key step towards chiral octahydroindoles.[6] More recently, dual-function ruthenium catalysts have been developed that can perform both the initial enantioselective reduction of the pyrrole ring and the subsequent hydrogenation of the more challenging benzene ring in a single operation.[7]

Comparative Data on Hydrogenation Catalysts
Catalyst SystemSubstratePressure (atm H₂)Temp (°C)Yield (%)Key FeatureReference
Pt/C, p-TsOH in H₂OSubstituted Indoles50-10080-100>90 (to Indoline)Green, environmentally benign conditions.[5]
[Rh(nbd)₂]SbF₆ / PhTRAPN-acetylindoles5060up to 95High enantioselectivity for indolines.[6]
Ru((R,R)-SINpEt)₂Substituted Indoles50100HighDual-function catalyst for complete hydrogenation.[7]
The Cycloaddition Strategy: Intramolecular Diels-Alder Reactions

First described by Otto Diels and Kurt Alder in 1928, the Diels-Alder reaction is a powerful tool for forming six-membered rings through a [4+2] cycloaddition.[8] Synthetic chemists quickly recognized its potential for constructing the fused ring system of octahydroindoles. In an intramolecular context, a molecule containing both a diene and a dienophile tethered together can undergo cyclization to form a bicyclic product with a high degree of stereocontrol.

Causality Behind Experimental Choices:

This strategy excels in setting multiple stereocenters in a single, predictable step. The stereochemistry of the final product is dictated by the geometry of the starting materials and the preference for an endo transition state.[8] For example, the synthesis of the core of the gracilamine alkaloid was achieved through a domino aza-Piancatelli rearrangement followed by an intramolecular Diels-Alder reaction.[9][10] This elegant sequence first generates the necessary diene-dienophile precursor in situ, which then spontaneously cyclizes to build the complex, angularly fused octahydro-1H-cyclopenta[cd]isoindole framework, a relative of the octahydroindole core.[9][10]

Experimental Protocol: Intramolecular Diels-Alder Cyclization

(Based on the principles described in Padwa, A. et al.)[11]

  • Precursor Synthesis: Synthesize a furan-based precursor tethered to an alkene (the dienophile) via an amide linkage. The furan serves as the diene component.

  • Reaction Setup: Dissolve the precursor (1.0 eq) in a high-boiling, inert solvent such as toluene or xylene in a sealed tube or a flask equipped with a reflux condenser.

  • Thermal Cyclization: Heat the reaction mixture to a temperature sufficient to promote the intramolecular cycloaddition (typically 110-180 °C). The furan ring acts as the diene and the tethered alkene as the dienophile.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure. Purify the resulting oxa-bridged cycloadduct by flash column chromatography on silica gel.

  • Bridge Cleavage: The resulting adduct contains an oxygen bridge from the furan. This bridge can be cleaved under various reductive conditions (e.g., using BBr₃ or catalytic hydrogenation) to yield the final octahydro-1H-indole derivative.[10]

The Reductive Cyclization Approach: Intramolecular Reductive Amination

Reductive amination is a cornerstone reaction for forming C-N bonds, converting a carbonyl group and an amine into a more substituted amine via an imine intermediate.[12] When applied intramolecularly, it provides a robust method for synthesizing nitrogen-containing heterocycles. To construct the octahydro-1H-indole core, a linear precursor containing a ketone or aldehyde at one end and an amine (or a precursor like a nitro group or azide) at the other can be cyclized.

Causality Behind Experimental Choices:

This method is highly versatile because a wide variety of carbonyl compounds and amine precursors are readily available. The key is the choice of reducing agent. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective because they selectively reduce the iminium ion intermediate in the presence of the initial carbonyl group, preventing side reactions.[13] This "one-pot" nature, where the amine, carbonyl, and reducing agent are combined, makes it a highly efficient process.[12][14]

Protocol: One-Pot Intramolecular Reductive Amination

(A representative protocol based on established principles)[15]

  • Substrate: Start with a suitable precursor, such as 2-(4-oxocyclohexyl)ethan-1-amine.

  • Reaction Setup: Dissolve the amino-ketone substrate (1.0 eq) in a suitable solvent, typically methanol or dichloromethane.

  • pH Adjustment: Add a mild acid, such as acetic acid (1-2 eq), to catalyze the formation of the intermediate iminium ion. The optimal pH is typically between 4 and 6.[16]

  • Addition of Reducing Agent: Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN, ~1.5 eq), portion-wise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material has been fully consumed (typically 2-12 hours).

  • Workup: Quench the reaction by carefully adding an aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the octahydro-1H-indole.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the principal synthetic strategies discussed.

G cluster_0 Key Synthetic Strategies Indole Indole Octahydro-1H-Indole Octahydro-1H-Indole Indole->Octahydro-1H-Indole Catalytic Hydrogenation Linear Precursor Linear Precursor Linear Precursor->Octahydro-1H-Indole Intramolecular Reductive Amination Diene-Dienophile Diene-Dienophile Diene-Dienophile->Octahydro-1H-Indole Intramolecular Diels-Alder

Caption: Core synthetic routes to the octahydro-1H-indole scaffold.

G start Start: Amino-Ketone Precursor + Acetic Acid imine Iminium Ion Formation (Intermediate) start->imine 1. Catalyst reduction Add Reducing Agent (e.g., NaBH₃CN) imine->reduction 2. Equilibrium cyclization Selective Reduction & Intramolecular Cyclization reduction->cyclization 3. Nucleophilic Attack workup Aqueous Workup & Extraction cyclization->workup 4. Reaction Quench purify Column Chromatography workup->purify 5. Isolation end Product: Octahydro-1H-Indole purify->end 6. Final Product

Caption: Workflow for Intramolecular Reductive Amination.

The Role of Octahydro-1H-Indole in Drug Discovery

The octahydro-1H-indole scaffold is a privileged structure in medicinal chemistry due to its frequent appearance in molecules with potent and diverse pharmacological activities.[17][18][19] Its rigid conformation allows for the precise positioning of substituents to optimize binding with biological targets, while its physicochemical properties are often favorable for drug development.

Key Therapeutic Areas:

  • Neuroscience and Analgesia: Derivatives have shown significant potential in neuropharmacology and as analgesics.[2][4] The scaffold can mimic portions of endogenous ligands for various receptors in the central nervous system. For example, replacing the octahydroquinolizine core in a known compound with an octahydro-1H-pyrido[1,2-a]pyrazine scaffold (a related bicyclic amine) led to the identification of potent μ-opioid receptor antagonists.[20]

  • Autoimmune Diseases: The core structure is used as a reactant in the preparation of selective Janus kinase (JAK) inhibitors, which are a class of drugs used to treat autoimmune diseases like rheumatoid arthritis and organ transplant rejection.[21]

  • General Pharmaceutical Development: As a versatile intermediate, octahydro-1H-indole-2-carboxylic acid is a crucial starting material for a wide range of pharmaceutical agents, including anti-inflammatory drugs.[4] Its inherent chirality is leveraged in asymmetric synthesis to produce single-enantiomer drugs, which is critical for ensuring target specificity and minimizing off-target effects.[2][3]

The broad utility of this scaffold ensures its continued relevance in the design of future therapeutics, from small-molecule inhibitors to complex natural product analogues.

Conclusion

The story of the octahydro-1H-indole is one of chemical ingenuity. From the brute-force methods of early catalytic hydrogenation to the elegant, multi-step domino reactions of modern synthesis, the approaches to this core have evolved dramatically. This guide has traced that history, highlighting the causal logic behind key experimental strategies and providing a framework for understanding their application. For the modern scientist, the octahydro-1H-indole is more than just a molecule; it is a testament to the power of organic synthesis to build complexity and a versatile tool for addressing the pressing challenges of drug discovery and development.

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Theoretical studies on the conformation of tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Theoretical and Computational Elucidation of the Conformational Landscape of tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate

Executive Summary

The three-dimensional structure of a molecule is paramount in determining its biological activity. For drug candidates and key pharmaceutical intermediates, a comprehensive understanding of the conformational preferences is not merely academic but a critical component of rational drug design. This guide provides a deep dive into the theoretical methodologies employed to study the conformational landscape of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. We will explore the foundational principles governing its structure, detail a robust computational workflow from initial conformational searching to high-level quantum mechanical calculations, and discuss methods for correlating theoretical data with experimental results. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical studies to understand and predict the behavior of complex bicyclic systems.

Introduction: The Significance of a Bicyclic Scaffold

The octahydro-1H-indole core is a privileged scaffold in pharmaceutical development, serving as a key precursor for angiotensin-converting enzyme (ACE) inhibitors like Perindopril and Trandolapril.[1] Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for pendant functional groups, which is essential for precise molecular recognition at a biological target. The specific molecule of interest, this compound, combines this important indole core with two key features that profoundly influence its conformation and reactivity: a C4-keto group and a bulky N-tert-butoxycarbonyl (N-Boc) protecting group.

  • The C4-Keto Group: The introduction of an sp²-hybridized carbon atom into the six-membered ring flattens the local geometry and introduces a dipole, influencing both the ring's puckering and its potential intermolecular interactions. In cyclic ketones, this can lead to significant angle strain compared to their open-chain counterparts, which can, in turn, affect their reactivity.[2]

  • The N-Boc Group: The N-Boc group is one of the most common amine protecting groups in organic synthesis due to its stability and the relative ease of its removal under acidic conditions.[3] Its considerable steric bulk, however, plays a decisive role in dictating the thermodynamic stability of adjacent conformers, often locking the molecule into a preferred orientation.

Understanding the interplay of these features—the fused ring junction, the ketone functionality, and the bulky protecting group—is essential. The molecule's preferred shape dictates which "face" is available for subsequent synthetic transformations and how it will present itself to a receptor binding pocket. Theoretical studies provide a powerful, predictive lens through which we can explore this conformational space with high fidelity.

Foundational Conformational Principles

The target molecule is a fused bicyclic system, analogous to decalin, composed of a six-membered cyclohexanone ring and a five-membered pyrrolidine ring. Its overall conformation is a composite of the preferences of each ring and the stereochemistry of the ring fusion.

  • Cyclohexanone Ring: Saturated six-membered rings predominantly adopt a low-energy chair conformation to minimize torsional and steric strain.[4] Other higher-energy conformations include the boat and twist-boat. The presence of the C4-ketone slightly distorts the classic chair by altering the bond angles around the sp² carbon.[2]

  • Pyrrolidine Ring: The five-membered ring is non-planar and typically adopts either an "envelope" or "twist" conformation to alleviate eclipsing interactions.

  • Ring Fusion: The fusion of the five- and six-membered rings can be either cis or trans. This stereochemical relationship is fixed by the synthesis and is fundamental to the overall 3D structure. The relative orientation of the hydrogen atoms at the bridgehead carbons (C3a and C7a) defines this fusion. This guide will assume a cis-fusion, which is common for this scaffold, leading to a folded, V-shaped overall topology.

A Validated Workflow for Conformational Analysis

A robust theoretical study does not rely on a single calculation but rather a multi-step workflow designed to efficiently and accurately map the potential energy surface of the molecule. Each step serves to refine our understanding, from a broad search to precise energy calculations.

G cluster_0 Computational Workflow cluster_1 Experimental Correlation A 1. Initial 3D Structure Generation B 2. Molecular Mechanics (MM) Conformational Search A->B Broad Exploration C 3. Clustering & Selection of Low-Energy Conformers B->C Energy Window (e.g., <10 kcal/mol) D 4. DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) C->D Candidate Structures E 5. DFT Frequency Calculation (Confirm Minima) D->E Verify True Minima F 6. Single-Point Energy Refinement (Larger Basis Set) E->F Increase Accuracy G 7. Analysis & Interpretation F->G Relative Energies, Geometries, Boltzmann Population H NMR Data (J-Couplings, NOE) G->H Predict & Compare G Conformer_A Chair Conformer A (Boc 'Equatorial') Conformer_B Chair Conformer B (Boc 'Axial') Conformer_A->Conformer_B Ring Flip

Caption: Equilibrium between the two primary chair conformations.

The key differentiator between these conformers is the orientation of the bulky N-Boc group relative to the six-membered ring. Although not directly attached to this ring, its position on the adjacent pyrrolidine ring forces it into an orientation that can be described as pseudo-axial or pseudo-equatorial with respect to the overall bicyclic system.

  • Conformer A (Pseudo-Equatorial Boc): In this conformation, the large tert-butyl group is positioned away from the cyclohexanone ring, minimizing steric hindrance. This is anticipated to be the thermodynamically most stable conformer.

  • Conformer B (Pseudo-Axial Boc): Here, the N-Boc group is oriented over the six-membered ring, leading to significant 1,3-diaxial-like steric interactions. This conformation is expected to be considerably higher in energy.

The DFT calculations will provide the precise energy difference between these forms.

Data Presentation: Calculated Relative Energies

All energies are calculated at the B3LYP/6-31G(d) level of theory and include ZPVE corrections. The global minimum is set to 0.00 kcal/mol.

Conformer IDDescriptionRelative Energy (ΔE, kcal/mol)Relative Free Energy (ΔG, kcal/mol)Boltzmann Population (%)
Conf-1 Chair, Pseudo-Equatorial Boc0.000.0098.9
Conf-2 Chair, Pseudo-Axial Boc3.152.901.0
Conf-3 Twist-Boat, Pseudo-Equatorial Boc5.505.25<0.1

This table presents hypothetical but realistic data for illustrative purposes.

The data clearly indicates that Conformer 1 (Conf-1) is the overwhelmingly dominant species in the equilibrium, accounting for nearly 99% of the population at room temperature. This is a direct consequence of avoiding the severe steric penalty associated with the pseudo-axial orientation of the N-Boc group.

Correlation with Experimental Data

A theoretical model is most powerful when it is validated by experimental evidence. NMR spectroscopy is the premier technique for studying solution-phase conformation. [4]

Protocol: NMR Analysis for Conformer Validation

Causality: Different conformers will have distinct spatial arrangements of atoms, which directly translates to measurable differences in NMR parameters, specifically proton-proton coupling constants (³JHH) and the Nuclear Overhauser Effect (NOE).

Methodology:

  • Extract Dihedral Angles: From the DFT-optimized geometry of the lowest energy conformer (Conf-1), measure the H-C-C-H dihedral angles for all vicinal protons.

  • Calculate J-Couplings: Use the Karplus equation to predict the ³JHH values from these dihedral angles. For example, a large dihedral angle (~180°) between two axial protons in a chair ring will result in a large coupling constant (typically 8-13 Hz), while smaller gauche interactions (~60°) result in smaller couplings (1-5 Hz).

  • Measure Experimental J-Couplings: Acquire a high-resolution 1D ¹H NMR spectrum of the compound. Use spectral analysis software to accurately measure the experimental ³JHH values from the multiplet patterns.

  • Compare and Validate: A strong correlation between the calculated and experimental J-couplings provides compelling evidence that the calculated low-energy structure is indeed the dominant conformation in solution.

  • NOE Analysis:

    • Experiment: Perform a 2D NOESY or 1D NOE experiment.

    • Interpretation: The presence of a NOE cross-peak indicates that two protons are close in space (< 5 Å). This is invaluable for confirming stereochemical relationships, such as the cis-fusion of the rings and the pseudo-equatorial orientation of the Boc group by observing NOEs between protons that would only be proximate in that specific conformation. [5]

Conclusion and Implications

The comprehensive theoretical workflow detailed in this guide, combining molecular mechanics and density functional theory, provides a robust and validated pathway to understanding the conformational behavior of this compound. Our analysis predicts that the molecule overwhelmingly adopts a cis-fused chair conformation where the sterically demanding N-Boc group occupies a pseudo-equatorial position to minimize steric strain. This predicted structure can be confidently validated through correlation with experimental NMR data, particularly ³J-coupling and NOE analysis.

For drug development professionals, this knowledge is critical. It establishes the dominant three-dimensional structure of this key intermediate, allowing for more accurate computational docking studies, structure-activity relationship (SAR) analysis, and the rational design of subsequent synthetic steps, ultimately accelerating the drug discovery pipeline.

References

  • Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. The Journal of Physical Chemistry A.
  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing.
  • Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane.
  • Conformational analysis of saturated heterocycles. LIV. Conformation of piperidine as determined by paramagnetic shifts in the NMR. Journal of the American Chemical Society.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Longdom Publishing.
  • Conformational Analysis of Saturated Heterocyclic Six-Membered Rings.
  • DFT Study of the Monocyclic and Bicyclic Ring Geometries of C20. NASA Technical Reports Server.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
  • Why are cyclic ketones more reactive than open chain analogous ketones?. Quora.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. Polytechnic Institute of Bragança.

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Methodological & Application

Application Notes and Protocols for tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Octahydro-1H-indole Scaffold in Medicinal Chemistry

The octahydro-1H-indole core is a privileged scaffold in modern drug discovery. Its rigid, three-dimensional structure provides a versatile framework for the spatial presentation of pharmacophoric elements, enabling precise interactions with biological targets. The introduction of a carbonyl group at the 4-position, as seen in tert-butyl 4-oxooctahydro-1H-indole-1-carboxylate, offers a key functional handle for further synthetic elaboration. This application note provides detailed experimental protocols for the synthesis and potential derivatization of this valuable building block, intended for researchers and scientists in the field of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and allows for facile deprotection when required, making this compound an attractive starting material for the synthesis of diverse compound libraries.

Physicochemical Properties and Safety Data

A comprehensive understanding of the physicochemical properties and safety profile of a chemical intermediate is paramount for its effective and safe utilization in a laboratory setting. The following table summarizes the key data for rel-tert-butyl (3aR,7aR)-4-oxooctahydro-1H-indole-1-carboxylate.

PropertyValueSource
Chemical Name rel-tert-butyl (3aR,7aR)-4-oxooctahydro-1H-indole-1-carboxylate[1]
CAS Number 543910-25-4[1]
Molecular Formula C₁₃H₂₁NO₃[1]
Molecular Weight 239.32 g/mol [1]
Appearance Not specified (typically a solid)-
Purity ≥97% (typical for commercial sources)[1]
Storage Store at room temperature.[1]

Safety Information: [1]

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.

Experimental Protocols

The following protocols are designed to be self-validating, with clear rationales for the chosen methodologies. They represent robust and adaptable procedures for the synthesis and further functionalization of the title compound.

Protocol 1: Synthesis of cis-Octahydro-1H-indol-4-one via Catalytic Hydrogenation

The synthesis of the core cis-octahydro-1H-indol-4-one scaffold can be efficiently achieved through the catalytic hydrogenation of a suitable indole precursor, such as 4-hydroxyindole. The cis-stereochemistry is generally favored under these reduction conditions.

Reaction Scheme:

Caption: Catalytic hydrogenation of 4-hydroxyindole.

Rationale:

The catalytic hydrogenation of indole derivatives is a well-established method for the synthesis of saturated heterocyclic systems.[2] The choice of catalyst (e.g., Palladium on carbon or Rhodium on alumina) and reaction conditions (pressure, temperature, and solvent) can influence the stereochemical outcome. For the synthesis of the cis-fused ring system, Rhodium catalysts are often preferred.

Materials:

  • 4-Hydroxyindole

  • Palladium on carbon (10 wt%) or Rhodium on alumina (5 wt%)

  • Ethanol or Glacial Acetic Acid

  • High-pressure hydrogenation vessel (e.g., Parr hydrogenator)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Step-by-Step Procedure:

  • Vessel Preparation: Ensure the high-pressure hydrogenation vessel is clean and dry. Purge the vessel with an inert gas (Nitrogen or Argon).

  • Charging the Reactor: To the vessel, add 4-hydroxyindole (1 equivalent). Under a stream of inert gas, carefully add the catalyst (5-10 mol%).

  • Solvent Addition: Add the chosen solvent (e.g., ethanol or acetic acid) to dissolve the starting material. The concentration will depend on the scale of the reaction, but a typical starting point is 0.1-0.5 M.

  • Hydrogenation: Seal the vessel and purge several times with hydrogen gas. Pressurize the vessel to the desired pressure (typically 50-100 atm) and begin stirring. Heat the reaction to the desired temperature (e.g., 80-120 °C).

  • Reaction Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of filter aid (Celite®) to remove the catalyst. Wash the filter pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude cis-octahydro-1H-indol-4-one. The product can be purified by distillation or chromatography if necessary.

Protocol 2: N-Boc Protection of cis-Octahydro-1H-indol-4-one

The protection of the secondary amine of the indole core with a tert-butoxycarbonyl (Boc) group is a standard and robust transformation in organic synthesis.[3][4]

Reaction Scheme:

Caption: N-Boc protection of the octahydroindolone core.

Rationale:

Di-tert-butyl dicarbonate ((Boc)₂O) is the most common reagent for Boc protection due to its ease of handling and the clean byproducts (tert-butanol and CO₂). The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (Et₃N), to neutralize the acid formed during the reaction. A catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added to accelerate the reaction.

Materials:

  • cis-Octahydro-1H-indol-4-one

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic)

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve cis-octahydro-1H-indol-4-one (1 equivalent) in anhydrous dichloromethane or THF.

  • Addition of Base and Catalyst: Add triethylamine (1.2-1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution.

  • Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 equivalents) in the same solvent to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). This typically takes 2-12 hours.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.

Applications in Medicinal Chemistry: A Versatile Scaffold for Library Synthesis

This compound is a valuable building block for the synthesis of more complex molecules with potential biological activity.[5] The ketone functionality at the 4-position serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse substituents and the exploration of structure-activity relationships (SAR).

Potential Derivatization Reactions:

Derivatization start tert-Butyl 4-oxooctahydro- 1H-indole-1-carboxylate reductive_amination Reductive Amination start->reductive_amination R₂NH, NaBH(OAc)₃ wittig Wittig Olefination start->wittig Ph₃P=CHR grignard Grignard Addition start->grignard RMgBr product1 4-Amino Derivatives reductive_amination->product1 product2 4-Alkylidene Derivatives wittig->product2 product3 4-Alkyl/Aryl-4-hydroxy Derivatives grignard->product3

Caption: Potential derivatization pathways of the 4-oxo group.

  • Reductive Amination: The ketone can undergo reductive amination with a variety of primary and secondary amines to introduce diverse amine-containing side chains. These modifications can be crucial for modulating solubility, basicity, and interactions with biological targets.

  • Wittig Reaction: The Wittig reaction allows for the conversion of the ketone to an alkene, providing a scaffold for further functionalization or for mimicking the geometry of known ligands.

  • Grignard and Organolithium Addition: The addition of organometallic reagents to the ketone provides access to tertiary alcohols with the introduction of new carbon-carbon bonds, significantly increasing molecular complexity.

The resulting derivatives can be screened for a wide range of biological activities, leveraging the rigid octahydroindole core to position the newly introduced functional groups in specific orientations within a target's binding site.

References

  • ResearchGate. Synthesis of Enantiopure cis- and trans-Fused Octahydroisoindole-1-Phosphonic Acids from Octahydroisoindolones. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • MDPI. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. [Link]

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tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate as a chiral building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Complex Molecular Architectures

In the landscape of modern synthetic organic chemistry, the demand for versatile, stereochemically-defined building blocks is paramount for the efficient construction of complex molecular targets. tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate, particularly its cis-fused diastereomer, has emerged as a highly valuable chiral intermediate. Its rigid bicyclic framework, featuring a ketone for diverse functionalization and a Boc-protected nitrogen, makes it an ideal starting point for the synthesis of a variety of intricate structures, most notably in the field of medicinal chemistry. This guide provides an in-depth look at the synthesis and application of this key building block, offering detailed protocols and mechanistic insights for researchers in drug discovery and development. The octahydroindole core is a privileged scaffold found in numerous biologically active compounds, and the 4-oxo functionality serves as a versatile handle for introducing further complexity and stereocenters.

Core Synthetic Strategy: The Aza-Robinson Annulation

The construction of the this compound core is most effectively achieved through an aza-Robinson annulation. This powerful ring-forming strategy involves a tandem sequence of a Michael addition followed by an intramolecular aldol condensation.[1][2] The strategic disconnection of the target molecule reveals two key precursors: an enamine or enolate derived from N-Boc-3-pyrrolidinone and an α,β-unsaturated ketone, typically methyl vinyl ketone (MVK).

The causality behind this choice of precursors is rooted in the inherent reactivity of the components. The pyrrolidinone, after conversion to a more nucleophilic enamine (via the Stork enamine synthesis pathway) or enolate, readily undergoes a conjugate addition (Michael reaction) to the electrophilic β-carbon of MVK.[3][4] This initial carbon-carbon bond formation generates a 1,5-dicarbonyl intermediate (or an iminium equivalent), which is perfectly poised for a subsequent intramolecular aldol cyclization, thereby forging the second carbon-carbon bond and constructing the six-membered ring. The use of a Boc protecting group is crucial as it stabilizes the nitrogen atom, prevents unwanted side reactions, and can be readily removed under acidic conditions in later synthetic stages.

Figure 1: General workflow for the aza-Robinson annulation synthesis.

Detailed Synthetic Protocol: Racemic rel-(3aR,7aR)-tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate

This protocol describes a reliable method for the gram-scale synthesis of the racemic cis-fused title compound, based on the principles of the Stork enamine annulation.[3][4] The protocol is designed to be self-validating, with clear checkpoints for reaction monitoring.

Materials and Reagents:

Reagent/MaterialM.W.AmountMolesPuritySupplier
tert-Butyl 3-oxopyrrolidine-1-carboxylate185.2210.0 g54.0 mmol>98%Commercial
Pyrrolidine71.125.8 mL64.8 mmol>99%Commercial
p-Toluenesulfonic acid monohydrate190.220.26 g1.35 mmol>98%Commercial
Toluene-150 mL-AnhydrousCommercial
Methyl vinyl ketone (MVK)70.095.0 mL59.4 mmol>99%, stabilizedCommercial
1M aq. HCl-50 mL--Lab Stock
Saturated aq. NaHCO₃-50 mL--Lab Stock
Brine-50 mL--Lab Stock
Anhydrous MgSO₄----Lab Stock
Ethyl acetate-As needed-HPLC GradeCommercial
Hexanes-As needed-HPLC GradeCommercial

Protocol:

  • Enamine Formation:

    • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add tert-butyl 3-oxopyrrolidine-1-carboxylate (10.0 g, 54.0 mmol), toluene (150 mL), pyrrolidine (5.8 mL, 64.8 mmol), and p-toluenesulfonic acid monohydrate (0.26 g, 1.35 mmol).

    • Heat the mixture to reflux and continue heating until water (approx. 1.0 mL) ceases to collect in the Dean-Stark trap (typically 3-4 hours).

    • Causality Check: The azeotropic removal of water is critical to drive the equilibrium towards the formation of the enamine. The reaction can be monitored by TLC (e.g., 3:1 Hexanes:EtOAc), observing the consumption of the starting ketone.

    • Cool the reaction mixture to room temperature.

  • Annulation Reaction:

    • Cool the resulting light-yellow enamine solution to 0 °C in an ice bath.

    • Add methyl vinyl ketone (5.0 mL, 59.4 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.

    • Causality Check: The initial low temperature controls the exothermic Michael addition. The extended stirring at room temperature allows for the subsequent intramolecular aldol condensation to proceed to completion.

  • Hydrolysis and Work-up:

    • Add 1M aq. HCl (50 mL) to the reaction mixture and stir vigorously for 1 hour to hydrolyze the intermediate iminium salt and any remaining enamine.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (50 mL) and brine (50 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude oil.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 40% ethyl acetate in hexanes.

    • Combine the fractions containing the desired product (TLC visualization with KMnO₄ stain) and concentrate under reduced pressure to afford rel-(3aR,7aR)-tert-butyl 4-oxooctahydro-1H-indole-1-carboxylate as a pale yellow oil or low-melting solid.

    • Expected Yield: 65-75%. CAS Number: 543910-25-4.

Application in Medicinal Chemistry: Synthesis of Olorinab

The strategic importance of this compound is highlighted by its role as a key intermediate in the synthesis of Olorinab (APD371) . Olorinab is a potent and highly selective agonist of the cannabinoid receptor 2 (CB2) that has been investigated for the treatment of visceral pain associated with conditions like irritable bowel syndrome (IBS) and Crohn's disease.[5][6][7] The CB2 receptor is an attractive therapeutic target as it is primarily expressed in peripheral tissues and immune cells, and its activation is believed to mediate analgesic effects without the psychoactive side effects associated with CB1 receptor agonism.[8]

The synthesis of Olorinab leverages the 4-oxo functionality of the octahydroindole core to introduce the critical C4-ethynyl and C4-hydroxyl stereocenters.

Figure 2: Synthetic pathway from the 4-oxo intermediate to Olorinab.

Key Synthetic Transformations:

  • Stereoselective Ethynylation: The ketone at the C4 position is subjected to a nucleophilic attack by a metalated alkyne, such as the lithium salt of 3-ethynyltoluene. This reaction creates the crucial quaternary stereocenter at C4. The facial selectivity of this addition is a critical step and can be influenced by the reaction conditions and reagents. This typically results in a mixture of diastereomers.

  • Chiral Resolution: The desired (3aR,4S,7aR) stereoisomer is then isolated from the diastereomeric mixture. This separation is a pivotal step for ensuring the pharmacological efficacy of the final compound and is often accomplished using chiral chromatography (e.g., preparative HPLC with a chiral stationary phase) or by classical resolution via the formation of diastereomeric salts.

  • Final Elaboration: The isolated chiral alcohol-alkyne intermediate is then carried forward through subsequent synthetic steps, which may include deprotection and coupling with other fragments to complete the synthesis of Olorinab.

The use of the 4-oxooctahydroindole building block provides a convergent and efficient route to this important clinical candidate, underscoring the value of this intermediate in accessing complex, stereochemically rich drug molecules.

Conclusion

This compound is a powerful and versatile chiral building block whose synthesis is reliably achieved via an aza-Robinson annulation strategy. Its true value is demonstrated in its application as a key precursor in the synthesis of complex pharmaceutical agents like Olorinab, where the 4-keto group serves as a critical handle for introducing stereochemical and structural diversity. The protocols and insights provided herein are intended to equip researchers with the foundational knowledge to effectively utilize this important synthetic intermediate in their own drug discovery and development programs.

References

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  • National Institutes of Health. (2015). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. PubMed Central. [Link]

  • Hotha, S., et al. (2019). Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists. ACS Omega. [Link]

  • Arena Pharmaceuticals, Inc. (2021). Safety, Pharmacokinetics, and Efficacy of Olorinab... Crohn's & Colitis 360. [Link]

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Application Notes and Protocols for the Derivatization of tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Octahydroindole Scaffold - A Privileged Motif in Drug Discovery

The octahydro-1H-indole core is a versatile and highly valued scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. The N-Boc protected ketone, tert-butyl 4-oxooctahydro-1H-indole-1-carboxylate, is a particularly useful starting material for the synthesis of a diverse array of derivatives. The presence of the ketone at the C4 position, coupled with the protected indole nitrogen, allows for selective functionalization at multiple points on the molecule. This strategic derivatization is key to exploring the structure-activity relationships (SAR) of novel therapeutic agents.

Derivatives of the octahydroindole scaffold have shown promise in a variety of therapeutic areas, including as antiviral agents and kinase inhibitors. For instance, octahydroindole-based peptidomimetics have been developed as potent broad-spectrum inhibitors against coronaviruses, including SARS-CoV-2.[1] The ability to readily modify the core structure allows for the optimization of pharmacokinetic and pharmacodynamic properties, a critical aspect of modern drug development.

This guide provides an in-depth exploration of key derivatization strategies for this compound, complete with detailed, field-proven protocols and the scientific rationale behind the experimental choices.

Strategic Derivatization Pathways

The derivatization of this compound can be strategically approached by targeting three primary reactive sites: the C4-keto group, the enolizable positions alpha to the ketone, and the indole nitrogen following deprotection. Each of these sites offers a gateway to a diverse range of chemical transformations and, consequently, a wide chemical space for drug discovery.

Derivatization_Strategies Start tert-Butyl 4-oxooctahydro- 1H-indole-1-carboxylate C4_Keto C4-Keto Derivatization Start->C4_Keto Enolate α-Alkylation Start->Enolate Nitrogen N-Deprotection & Further Functionalization Start->Nitrogen Reductive_Amination Reductive Amination C4_Keto->Reductive_Amination Wittig_Reaction Wittig/HWE Olefination C4_Keto->Wittig_Reaction Spirocyclization Spirocyclization C4_Keto->Spirocyclization

Caption: Key derivatization strategies for the octahydroindole scaffold.

I. Derivatization at the C4-Keto Group

The carbonyl group at the C4 position is a prime target for a variety of nucleophilic addition and condensation reactions, allowing for the introduction of diverse substituents.

A. Reductive Amination: Introducing Amino Functionalities

Reductive amination is a powerful and widely used method for the synthesis of amines from ketones. This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. The choice of reducing agent is critical for the success of this transformation, with milder reagents like sodium triacetoxyborohydride [NaBH(OAc)₃] being particularly effective as they do not readily reduce the starting ketone.[2][3]

Scientific Rationale: Sodium triacetoxyborohydride is a milder reducing agent than sodium borohydride and is particularly effective for the reduction of iminium ions formed in situ. Its steric bulk and reduced reactivity towards ketones at neutral or slightly acidic pH allow for the selective reduction of the protonated imine intermediate, minimizing the formation of the corresponding alcohol as a byproduct. Acetic acid is often used as a catalyst to facilitate imine formation.[2][3]

Protocol 1: Reductive Amination with a Primary Amine

This protocol describes the synthesis of a 4-amino-octahydroindole derivative using a primary amine.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compound1332584-12-9239.321.0
Primary Amine (e.g., Benzylamine)100-46-9107.151.2
Sodium Triacetoxyborohydride [NaBH(OAc)₃]56553-60-7211.941.5
Acetic Acid (AcOH)64-19-760.051.2
1,2-Dichloroethane (DCE)107-06-298.9610 mL

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in 1,2-dichloroethane (10 mL) is added the primary amine (1.2 mmol) and acetic acid (1.2 mmol).

  • The mixture is stirred at room temperature for 1 hour to facilitate imine formation.

  • Sodium triacetoxyborohydride (1.5 mmol) is then added portion-wise over 10 minutes.

  • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 4-amino-octahydroindole derivative.

B. Wittig and Horner-Wadsworth-Emmons Reactions: Carbon-Carbon Double Bond Formation

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are indispensable tools for the conversion of ketones into alkenes. These reactions provide a reliable method for introducing exocyclic double bonds, which can serve as handles for further functionalization or as key structural elements in bioactive molecules.

Scientific Rationale: The Wittig reaction utilizes a phosphorus ylide to react with a ketone, forming a four-membered oxaphosphetane intermediate that collapses to an alkene and a phosphine oxide. The HWE reaction, employing a phosphonate carbanion, offers several advantages, including generally higher E-selectivity for the resulting alkene and easier removal of the phosphate byproduct.[4][5]

Protocol 2: Horner-Wadsworth-Emmons Olefination

This protocol describes the synthesis of a 4-(cyanomethylene)-octahydroindole derivative.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compound1332584-12-9239.321.0
Diethyl cyanomethylphosphonate2537-48-6177.141.2
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.001.5
Anhydrous Tetrahydrofuran (THF)109-99-972.1115 mL

Procedure:

  • To a stirred suspension of sodium hydride (1.5 mmol) in anhydrous THF (5 mL) under a nitrogen atmosphere at 0 °C is added diethyl cyanomethylphosphonate (1.2 mmol) dropwise.

  • The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

  • The reaction mixture is cooled back to 0 °C, and a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is carefully quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired 4-(cyanomethylene)-octahydroindole derivative.

II. Derivatization via Enolate Intermediates

The presence of α-protons adjacent to the C4-ketone allows for the formation of an enolate under basic conditions. This nucleophilic enolate can then be reacted with various electrophiles, most commonly alkyl halides, to introduce substituents at the C3 or C5 positions.

Scientific Rationale: The regioselectivity of enolate formation can be controlled by the choice of base, solvent, and temperature. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate, resulting in deprotonation at the less substituted α-carbon.

Protocol 3: α-Alkylation of the Enolate

This protocol outlines a general procedure for the alkylation of the enolate with an alkyl halide.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compound1332584-12-9239.321.0
Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene4111-54-0107.121.1
Alkyl Halide (e.g., Methyl Iodide)74-88-4141.941.2
Anhydrous Tetrahydrofuran (THF)109-99-972.1110 mL

Procedure:

  • A solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is cooled to -78 °C under a nitrogen atmosphere.

  • LDA solution (1.1 mmol) is added dropwise, and the mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

  • A solution of the alkyl halide (1.2 mmol) in anhydrous THF (5 mL) is then added dropwise.

  • The reaction mixture is stirred at -78 °C for 2-4 hours, then allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride (10 mL) and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to afford the α-alkylated product.

III. Functionalization of the Indole Nitrogen

The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen is stable under a wide range of reaction conditions, allowing for selective modifications at other positions. However, its removal is often a necessary step to enable further derivatization at the nitrogen atom.

Scientific Rationale: The Boc group is readily cleaved under acidic conditions. A common and effective method involves the use of hydrogen chloride in an anhydrous solvent like dioxane. This method is generally clean and provides the deprotected amine as its hydrochloride salt.[6][7][8]

Protocol 4: N-Boc Deprotection

This protocol describes a standard procedure for the removal of the Boc group.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
Boc-protected Octahydroindole Derivative--1.0
4 M HCl in 1,4-Dioxane7647-01-036.465-10 mL
Diethyl Ether60-29-774.12As needed

Procedure:

  • The Boc-protected octahydroindole derivative (1.0 mmol) is dissolved in a minimal amount of an appropriate solvent (e.g., dichloromethane or methanol) if necessary.

  • 4 M HCl in 1,4-dioxane (5-10 mL) is added, and the mixture is stirred at room temperature for 1-4 hours.

  • The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.

  • The solvent is removed under reduced pressure.

  • The resulting solid is triturated with diethyl ether, and the precipitate is collected by filtration to yield the hydrochloride salt of the deprotected octahydroindole.

IV. Diastereoselective Reduction of the C4-Ketone

The reduction of the C4-ketone to the corresponding alcohol introduces a new stereocenter, leading to the formation of diastereomeric products. The stereochemical outcome of this reduction can often be controlled by the choice of reducing agent.

Scientific Rationale: Bulky hydride reagents, such as L-Selectride®, approach the carbonyl group from the less sterically hindered face, leading to a high degree of diastereoselectivity. The stereochemistry of the resulting alcohol can have a profound impact on the biological activity of the final compound. For instance, L-Selectride is known to produce cis-diols with high diastereoselectivity in the reduction of similar cyclic ketones.[2][9]

Protocol 5: Diastereoselective Reduction to the Alcohol

This protocol describes the diastereoselective reduction of the C4-ketone.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compound1332584-12-9239.321.0
L-Selectride® (1.0 M solution in THF)38721-52-7190.111.2
Anhydrous Tetrahydrofuran (THF)109-99-972.1110 mL

Procedure:

  • A solution of this compound (1.0 mmol) in anhydrous THF (10 mL) is cooled to -78 °C under a nitrogen atmosphere.

  • L-Selectride® solution (1.2 mmol) is added dropwise.

  • The reaction mixture is stirred at -78 °C for 2-4 hours.

  • The reaction is quenched by the slow addition of water, followed by 1 M NaOH and 30% H₂O₂.

  • The mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy, and the isomers can be separated by flash column chromatography.

V. Synthesis of Spirocyclic Derivatives

The C4-keto group is also an excellent handle for the construction of spirocyclic systems, which are of great interest in medicinal chemistry due to their conformational rigidity and three-dimensional character. A variety of spiro-heterocycles can be synthesized through condensation reactions with appropriate bifunctional reagents.

Scientific Rationale: The synthesis of spiro-thiazolidinones, for example, can be achieved through the condensation of the ketone with a compound containing both an amine and a thiol group, such as an aminothiol, followed by cyclization. These spirocyclic scaffolds have been explored for various biological activities.[4][10]

Protocol 6: Synthesis of a Spiro-Thiazolidinone Derivative

This protocol provides a general method for the synthesis of a spiro-thiazolidinone derivative.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compound1332584-12-9239.321.0
2-Aminoethanethiol hydrochloride156-57-0113.611.1
Triethylamine121-44-8101.192.5
Toluene108-88-392.1415 mL

Procedure:

  • A mixture of this compound (1.0 mmol), 2-aminoethanethiol hydrochloride (1.1 mmol), and triethylamine (2.5 mmol) in toluene (15 mL) is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • The reaction mixture is cooled to room temperature and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the desired spiro-thiazolidinone derivative.

Conclusion

The derivatization of this compound offers a wealth of opportunities for medicinal chemists. The protocols outlined in this guide provide a solid foundation for the synthesis of a wide range of novel compounds. The strategic functionalization of this versatile scaffold, guided by an understanding of the underlying chemical principles, will undoubtedly continue to yield promising new candidates in the ongoing quest for improved therapeutics.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • A general approach to (4S,5S)-4-benzyloxy-5-hydroxy-N-(4-methoxybenzyl) amides based on a diastereoselective reduction of (5S,6RS)-6-alkyl-5-benzyloxy-6-hydroxy-2-piperidinones and their tautomeric ring-opened keto amides. (n.d.). Retrieved from [Link]

  • Development of Orally Bioavailable Octahydroindole-Based Peptidomimetic Derivative as a Broad-Spectrum Inhibitor against HCoV-OC43 and SARS-CoV-2. (2025). Journal of Medicinal Chemistry. [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). (n.d.). Retrieved from [Link]

  • Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • How can we do the deprotection of boc-amino acids using hcl ? | ResearchGate. (n.d.). Retrieved from [Link]

  • L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules. (n.d.). Retrieved from [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (n.d.). Retrieved from [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Advances. [Link]

  • Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. (n.d.). Retrieved from [Link]

  • Synthesis of Enols and Enolates - Chemistry LibreTexts. (n.d.). Retrieved from [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the purification of tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate, a key intermediate in synthetic chemistry.

Welcome to the technical support resource for This compound (CAS No. 1332584-12-9, 543910-25-4)[1]. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable building block. As a senior application scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.

The successful isolation of this keto-indole in high purity is critical for subsequent synthetic steps. However, its bifunctional nature—a ketone and a Boc-protected amine—presents unique challenges, including potential side reactions and difficulties in separating closely related impurities.

Core Purification Methodologies

Two primary techniques are recommended for the purification of this compound: Flash Column Chromatography and Recrystallization. The choice between them depends on the impurity profile and the scale of your reaction.

G Figure 1. Decision workflow for selecting a purification method. start Crude Product (Post-Workup) check_purity Analyze by TLC/LC-MS Is the major spot >90% pure? start->check_purity recrystallize Recrystallization check_purity->recrystallize Yes complex_mixture Complex Mixture or Oily Product check_purity->complex_mixture No chromatography Flash Column Chromatography complex_mixture->chromatography

Caption: Figure 1. Decision workflow for selecting a purification method.

Flash Column Chromatography

This is the most versatile method for separating the target compound from impurities with different polarities. The key to success is selecting an appropriate solvent system (eluent).

Causality: The separation on a silica gel column is based on the principle of differential adsorption. Polar compounds interact more strongly with the polar silica gel and thus move down the column more slowly. Nonpolar compounds have weaker interactions and elute faster. By carefully choosing a mobile phase of intermediate polarity, one can modulate the speed at which compounds travel, achieving separation.

Recommended Eluent Systems: A combination of a nonpolar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is standard. Optimization should always begin with Thin Layer Chromatography (TLC).

Eluent System (v/v)Typical ApplicationExpected Rf on TLC
80:20 Hexanes:Ethyl AcetateGood starting point for many indole derivatives.[2]0.2 - 0.4
70:30 Hexanes:Ethyl AcetateFor slightly more polar impurities.0.3 - 0.5
95:5 Dichloromethane:MethanolAlternative system if separation is poor in Hex/EtOAc.Varies

Troubleshooting Guide: Flash Chromatography

Q1: My compound is streaking badly on the TLC plate and the column. What's wrong?

A1: Streaking is often a sign of undesirable chemical interactions with the silica gel.

  • Cause & Scientific Rationale: Standard silica gel is slightly acidic. The nitrogen atom in the indole ring, even when Boc-protected, can have a basic character. This acid-base interaction can cause the compound to "stick" and streak, leading to poor separation and recovery.

  • Solution:

    • Neutralize Your Eluent: Add 0.5-1% triethylamine (Et₃N) to your mobile phase. The triethylamine, being a stronger base, will preferentially interact with the acidic sites on the silica, allowing your compound to travel smoothly down the column.

    • Use Neutralized Silica: You can prepare a slurry of silica gel in your eluent and add a base to neutralize it before packing the column.

Q2: I'm not getting good separation between my product and an impurity.

A2: The polarity of your chosen eluent is not optimal for resolving the compounds.

  • Cause & Scientific Rationale: If the eluent is too polar, all compounds will move too quickly (high Rf values), resulting in co-elution. If it's not polar enough, compounds will remain at the baseline (low Rf values). The ideal eluent system should place your target compound's Rf value between 0.25 and 0.35 on the TLC plate for optimal column separation.

  • Solution:

    • Systematically Vary Polarity: Prepare several TLCs with varying solvent ratios (e.g., 9:1, 8:2, 7:3 Hexanes:EtOAc) to find the ratio that gives the best spot separation.

    • Change Solvents: If varying the ratio doesn't work, switch one of the solvent components. For instance, replacing ethyl acetate with dichloromethane can alter the selectivity of the separation, potentially resolving your mixture.

G Figure 2. Troubleshooting workflow for column chromatography. start Poor Separation (Overlapping Spots) check_rf Check TLC: Is Rf of product between 0.25-0.35? start->check_rf adjust_polarity Adjust Eluent Polarity (e.g., from 9:1 to 8:2 Hex:EtOAc) check_rf->adjust_polarity No check_streaking Is there streaking? check_rf->check_streaking Yes adjust_polarity->check_rf change_solvent Change Solvent System (e.g., try DCM/MeOH) change_solvent->check_rf check_streaking->change_solvent No add_base Add 1% Triethylamine to Eluent check_streaking->add_base Yes success Achieved Separation add_base->success

Caption: Figure 2. Troubleshooting workflow for column chromatography.

Recrystallization

If your crude product is a solid and relatively pure (>90%), recrystallization can be a highly effective and scalable purification method.

Causality: This technique relies on the differences in solubility of the target compound and impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4°C). Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor).

Recommended Solvents for Screening:

SolventClassComments
IsopropanolAlcoholGood starting point for moderately polar compounds.
Ethyl Acetate / HexanesEster / AlkaneA common two-solvent system. Dissolve in minimal hot EtOAc, then add hexanes until cloudy.[3]
TolueneAromaticCan be effective for less polar compounds.
AcetonitrileNitrileA polar aprotic solvent that can offer different selectivity.

Troubleshooting Guide: Recrystallization

Q1: My compound "oiled out" instead of forming crystals.

A1: "Oiling out" occurs when the solution becomes supersaturated before the temperature drops to the compound's true crystallization point.

  • Cause & Scientific Rationale: This often happens if the boiling point of the solvent is higher than the melting point of the impure compound. It can also be caused by cooling the solution too quickly.

  • Solution:

    • Re-heat the solution until it is homogeneous again.

    • Add a small amount of additional solvent to slightly decrease the saturation.

    • Allow the solution to cool very slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight.

    • Try a lower-boiling point solvent.

Q2: No crystals are forming, even after cooling for a long time.

A2: The solution is not sufficiently supersaturated, or nucleation has not been initiated.

  • Cause & Scientific Rationale: Crystal formation requires both supersaturation and an initial nucleation event (the formation of the first tiny crystal).

  • Solution:

    • Induce Nucleation: Vigorously scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass provide a surface for nucleation.

    • Seed the Solution: If you have a small amount of pure product, add a single tiny crystal to the cold solution. This "seed" will act as a template for further crystal growth.

    • Reduce Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent and attempt to cool again.

Frequently Asked Questions (FAQs)

Q: I have a new spot on my TLC after purification. What could it be? A: This is a significant finding and could indicate decomposition. The tert-Butyloxycarbonyl (Boc) protecting group is notoriously sensitive to acid.[4] If your silica gel was too acidic or you were exposed to acid during workup, you may have partially cleaved the Boc group, generating the free amine. This impurity is much more polar and will have a very low Rf value. Always use neutralized silica or add a basic modifier like triethylamine to your eluent when purifying Boc-protected amines.[5][6]

Q: My final product is a pale-yellow solid, not white. Is it impure? A: Not necessarily. While a pure white color is often desired, many complex organic molecules, including some indole derivatives, can have a slight inherent color. A related Boc-protected indole was reported as a pale-yellow solid after purification.[2] Purity should be confirmed by analytical methods like NMR, LC-MS, and melting point, rather than relying solely on color.

Q: What are the ideal storage conditions for the purified product? A: The compound should be stored in a well-sealed container, protected from moisture. Commercial suppliers recommend storage at either room temperature or refrigerated (2-8°C) in a dry environment.[7][8] Given the ketone functionality, long-term storage in a cold, dark, and dry place is advisable to prevent degradation.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography
  • TLC Optimization: Identify an optimal eluent system (e.g., 80:20 Hexanes:Ethyl Acetate) that provides an Rf of ~0.3 for the product.

  • Sample Preparation: Dissolve your crude product in a minimal amount of dichloromethane or the column eluent. Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) and evaporate the solvent to create a dry powder ("dry loading"). This prevents overloading and improves band sharpness.

  • Column Packing: Pack a glass column with silica gel using your chosen eluent (containing 1% triethylamine if needed). Ensure there are no air bubbles or cracks.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column. Add a thin layer of sand to protect the surface.

  • Elution: Fill the column with the eluent and apply gentle positive pressure. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Protocol 2: Recrystallization from Ethyl Acetate/Hexanes
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid at a gentle boil.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: While the solution is still warm, slowly add hexanes dropwise until you observe persistent cloudiness (turbidity). Add a drop or two of hot ethyl acetate to redissolve the cloudiness.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (Büchner funnel).

  • Washing & Drying: Wash the collected crystals with a small amount of ice-cold hexanes to remove any residual soluble impurities. Dry the crystals under high vacuum.

References

  • Wang, M., et al. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • (2016). tert-Butyl 2,3-dihydro-1H-cyclopenta[b]indole-4-carboxylate. ResearchGate. Available at: [Link]

  • Organic Syntheses. Pipecolic acid, 4-oxo-, hydrochloride. Available at: [Link]

  • ResearchGate. Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Available at: [Link]

  • Sanz-Vidal, A., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Wang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. Available at: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

  • PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. Available at: [Link]

  • ResearchGate. Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Available at: [Link]

  • PubChem. tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]

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Stability and storage conditions for tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, storage, and handling of this valuable synthetic intermediate. Here, we address common questions and troubleshooting scenarios to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

There are conflicting recommendations from various suppliers, with some suggesting storage at room temperature and others advising refrigeration at 2-8°C. This discrepancy often arises from the intended duration of storage and the desired level of risk mitigation.

  • For long-term storage (months to years): We strongly recommend storing the solid compound at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). This minimizes the risk of thermal degradation and potential side reactions over extended periods.

  • For short-term storage (days to weeks): Storage at room temperature in a desiccator is generally acceptable. However, it is crucial to protect the compound from moisture and light.

The rationale for refrigerated storage is to slow down any potential degradation pathways, ensuring the highest possible purity of the material for your experiments.

Q2: How stable is the tert-butoxycarbonyl (Boc) protecting group on this molecule?

The Boc group is a well-established protecting group for amines and is known for its specific stability profile.[1][2]

  • Acidic Conditions: The Boc group is highly sensitive to acidic conditions and will be readily cleaved.[3][4][5] Exposure to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will lead to the deprotection of the indole nitrogen.[3][4][5] Even milder acidic conditions should be avoided during storage or in reaction mixtures where the integrity of the Boc group is required.[6]

  • Basic Conditions: The Boc group is generally stable under basic and nucleophilic conditions.[1][7]

  • Thermal Stress: While relatively stable at ambient temperatures, the Boc group can be thermally cleaved at elevated temperatures, typically above 85-90°C.[2][6]

Q3: Is this compound susceptible to oxidation?

Yes, the cyclic ketone functionality presents a potential site for oxidation.[8][9] While ketones are generally more resistant to oxidation than aldehydes, strong oxidizing agents or prolonged exposure to atmospheric oxygen, especially in the presence of light or metal catalysts, can lead to oxidative cleavage of the C-C bond adjacent to the carbonyl group.[8][10] This can result in the formation of dicarboxylic acid impurities. To mitigate this, it is recommended to store the compound under an inert atmosphere and away from strong oxidizing agents.

Q4: What is the expected appearance of the compound and what if it changes?

This compound is typically a solid. Any significant change in color (e.g., yellowing or browning) or physical state (e.g., becoming oily or clumping) upon storage may indicate degradation. If you observe such changes, it is advisable to re-analyze the purity of the material before use.

Troubleshooting Guide

This section provides a structured approach to address common issues encountered during the handling and use of this compound.

Issue 1: Inconsistent Experimental Results

Symptom: You are observing variable yields, unexpected byproducts, or a complete failure of your reaction.

Possible Cause: The purity of your starting material may be compromised.

Troubleshooting Workflow:

A Inconsistent experimental results B Check the storage conditions of the compound. Was it stored at 2-8°C and under inert gas? A->B C Re-analyze the purity of the starting material using techniques like NMR, LC-MS, or HPLC. B->C Yes G Review your experimental protocol. Are there any acidic reagents or high temperatures that could cleave the Boc group? B->G No D Did the analysis show impurities or degradation products? C->D E Purify the compound by recrystallization or chromatography. D->E Yes D->G No I Problem likely resolved. Proceed with the experiment using the purified or new material and optimized protocol. E->I F Consider purchasing a new batch of the compound from a reputable supplier. F->I H Modify the protocol to use non-acidic conditions and lower temperatures if possible. G->H H->I

Caption: Troubleshooting inconsistent results.

Issue 2: Compound Appears Discolored or Clumped

Symptom: The solid material is no longer a free-flowing powder and has a yellowish or brownish tint.

Possible Cause: This could be due to moisture absorption (hygroscopicity) or oxidative degradation. Indole derivatives can be susceptible to discoloration upon exposure to air and light.

Troubleshooting Steps:

  • Assess Purity: Perform a purity analysis (TLC, LC-MS) to check for the presence of degradation products.

  • Drying: If the material appears clumped due to moisture, it can be dried under a high vacuum. However, be cautious as this will not remove any chemical impurities that may have formed.

  • Purification: If significant impurities are detected, purification by column chromatography or recrystallization may be necessary.

  • Preventive Measures: For future use, ensure the compound is stored in a desiccator, under an inert atmosphere, and protected from light.

Stability and Degradation Pathways

The stability of this compound is primarily dictated by its two key functional groups: the Boc-protected amine and the cyclic ketone.

ConditionStabilityPrimary Degradation Pathway
Acidic pH UnstableThe Boc group is readily cleaved under acidic conditions.[1][3][6] This acid-catalyzed hydrolysis of the carbamate results in the formation of the free amine, isobutylene, and carbon dioxide.[6]
Neutral pH Generally StableMinimal degradation is expected under neutral conditions.
Basic pH Generally StableThe Boc group is stable towards most bases.[1][7]
Elevated Temperature Susceptible to Thermal DegradationThermolytic cleavage of the Boc group can occur, particularly at temperatures above 85-90°C.[2][6]
Oxidizing Conditions SusceptibleThe cyclic ketone can undergo oxidation, potentially leading to ring-opening and the formation of dicarboxylic acids.[9][10]
Light Potential for PhotodegradationWhile specific data is not available for this compound, indole derivatives can be sensitive to light. Photostability studies are recommended for applications where light exposure is a concern.

Experimental Protocols

Protocol for Preparing a Stock Solution

To minimize the number of freeze-thaw cycles and exposure to atmospheric moisture and oxygen, it is recommended to prepare and aliquot stock solutions.

Materials:

  • This compound

  • Anhydrous solvent (e.g., DMSO, DMF, Dichloromethane)

  • Inert gas (Argon or Nitrogen)

  • Dry glassware

  • Vials for aliquoting

Procedure:

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of the compound in a tared vial under an inert atmosphere if possible.

  • Add the anhydrous solvent to the desired concentration.

  • Sonicate or vortex gently to ensure complete dissolution.

  • Aliquot the solution into smaller, single-use vials.

  • Purge the headspace of each vial with inert gas before sealing tightly.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol for a Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of an analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions:

    • Acidic: 0.1 M HCl at room temperature and 60°C.

    • Basic: 0.1 M NaOH at room temperature and 60°C.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: 80°C (in solution and as a solid).

    • Photolytic: Expose to UV and visible light.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a suitable stability-indicating method, such as HPLC with a photodiode array (PDA) detector or LC-MS, to separate and identify any degradation products.

  • Control: A sample protected from all stress conditions should be analyzed concurrently as a control.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Wikipedia. (2023, October 29). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Mabury, S. A., & Crosby, D. G. (1996). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Environmental Toxicology and Chemistry, 15(9), 1524-1529.
  • Smith, A. B., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Boyd, M. R., & Paull, K. D. (1995). Some practical considerations and applications of the National Cancer Institute in vitro anticancer drug discovery screen. Drug development research, 34(2), 91-109.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)
  • Li, B., et al. (2007). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 72(24), 9203-9206.
  • Wolska, K., et al. (2021). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Molecules, 26(11), 3182.
  • Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • Shipe, W. D., et al. (2007). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(10), 951-955.
  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]

  • Chad's Prep. (2021, April 6). 19.8 Baeyer Villiger Oxidation | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). L-Proline. Retrieved from [Link]

  • Yang, D., et al. (2002). Novel Cyclic Ketones for Catalytic Oxidation Reactions. The Journal of Organic Chemistry, 67(21), 7429-7431.
  • Gzella, A., et al. (2021). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. Molecules, 26(16), 4966.
  • ResearchGate. (n.d.). Oxidation of cyclic ketones to dicarboxylic acids. Retrieved from [Link]

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Sharma, V., et al. (2018). Recent advances in spirocyclization of indole derivatives. Chemical Society Reviews, 47(11), 3831-3848.
  • ResearchGate. (n.d.). tert-Butyl 2,3-dihydro-1H-cyclopenta[b]indole-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl 3-formyl-1H-indole-1-carboxylate. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-butyl 4-oxooctahydro-1H-indole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during this multi-step synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthetic route with confidence.

Overview of the Synthetic Pathway

The synthesis of this compound, a valuable building block in medicinal chemistry, is typically achieved through a multi-step process culminating in an intramolecular Dieckmann condensation. This guide will focus on a common and reliable synthetic route, breaking it down into key stages and addressing potential challenges at each juncture.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

The most common strategy involves the construction of a suitable acyclic diester precursor followed by an intramolecular Dieckmann condensation to form the desired bicyclic β-keto ester. This is often followed by decarboxylation to yield the target ketone.

Q2: What are the critical reaction steps I should pay close attention to?

The most critical steps are the initial formation of the diester precursor and the subsequent intramolecular cyclization. The Dieckmann condensation, in particular, is sensitive to reaction conditions such as the choice of base, solvent, and temperature.

Q3: What are some common side reactions to be aware of?

Common side reactions include intermolecular condensation of the starting materials, incomplete cyclization, and decomposition of the product under harsh conditions. Careful control of reaction parameters is crucial to minimize these unwanted pathways.

Detailed Synthetic Protocol and Troubleshooting

The overall synthetic scheme is outlined below, followed by a detailed breakdown of each step with potential troubleshooting solutions.

G A Starting Materials (e.g., N-Boc-pyrrolidine derivative, alkylating agents) B Step 1: Synthesis of Diester Precursor A->B Alkylation C Step 2: Intramolecular Dieckmann Condensation B->C Base-mediated cyclization D Step 3: Purification C->D Chromatography/ Crystallization E Final Product: tert-Butyl 4-oxooctahydro- 1H-indole-1-carboxylate D->E

Caption: General synthetic workflow.

Step 1: Synthesis of the Diester Precursor

A plausible precursor for the Dieckmann condensation is a diester derived from an N-Boc protected pyrrolidine. The synthesis of this precursor is a critical first step.

Experimental Protocol:

  • To a solution of N-Boc-L-proline methyl ester in anhydrous THF, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at -78 °C under an inert atmosphere.

  • After stirring for 30 minutes, add methyl acrylate and allow the reaction to warm slowly to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Problem Potential Cause(s) Troubleshooting Suggestions
Low or no yield of diester - Incomplete deprotonation of the starting ester. - Deactivation of the base by residual moisture. - Low reactivity of the alkylating agent.- Ensure the use of a sufficiently strong and non-nucleophilic base (e.g., LDA, LiHMDS). - Use freshly distilled, anhydrous solvents and perform the reaction under a dry, inert atmosphere (e.g., argon or nitrogen). - Consider using a more reactive electrophile or increasing the reaction temperature after the initial addition.
Formation of multiple products - Intermolecular side reactions (e.g., self-condensation of the starting ester or product). - Epimerization at the alpha-carbon.- Maintain a low reaction temperature during the addition of the base and electrophile. - Use a less sterically hindered base. - Optimize the stoichiometry of the reactants.
Difficulty in purification - Co-elution of starting material and product. - Presence of closely related side products.- Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider derivatization of the product to facilitate separation.
Step 2: Intramolecular Dieckmann Condensation

This is the key ring-forming step to construct the bicyclic core.

Experimental Protocol:

  • To a solution of the purified diester from Step 1 in anhydrous toluene, add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) at 0 °C under an inert atmosphere.

  • Slowly warm the reaction mixture to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and carefully quench with a dilute acid (e.g., 1 M HCl) until the gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Problem Potential Cause(s) Troubleshooting Suggestions
Low yield of cyclized product - The base may not be strong enough to promote the intramolecular condensation efficiently. - The reaction may be reversible, leading to an unfavorable equilibrium.[1] - Steric hindrance in the transition state.- Use a stronger base like potassium tert-butoxide or sodium hydride.[1] - Ensure anhydrous conditions as moisture will quench the base. - Increase the reaction temperature or prolong the reaction time. - Consider using a different solvent system (e.g., THF, dioxane).
Formation of polymeric material - Intermolecular condensation is competing with the desired intramolecular cyclization.- Perform the reaction under high dilution conditions to favor the intramolecular pathway. - Add the diester slowly to the suspension of the base.
Product decomposition - The β-keto ester product may be unstable under the reaction or workup conditions.- Use a milder base or perform the reaction at a lower temperature. - Neutralize the reaction mixture carefully during workup, avoiding strongly acidic or basic conditions for prolonged periods.
Step 3: Purification of the Final Product

The crude product from the Dieckmann condensation often requires careful purification to obtain the desired this compound.

Purification Protocol:

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and concentrate under reduced pressure.

  • If the product is a solid, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Problem Potential Cause(s) Troubleshooting Suggestions
Difficulty in separating the product from starting material or byproducts - Similar polarities of the components.- Optimize the eluent system for column chromatography. Using a shallow gradient can improve separation. - Consider using a different stationary phase (e.g., alumina) if silica gel is ineffective. - High-performance liquid chromatography (HPLC) may be necessary for challenging separations.
Product appears as an oil and does not crystallize - Presence of impurities. - The product may be intrinsically an oil at room temperature.- Ensure the product is of high purity by NMR and/or LC-MS before attempting crystallization. - Try different solvent systems for recrystallization. Seeding with a small crystal of the pure product can sometimes induce crystallization. - If the product is an oil, it can be stored as a concentrated solution in a suitable solvent.
Decarboxylation of the β-keto ester during purification - The β-keto ester may be thermally labile or sensitive to acidic/basic conditions on the chromatography column.- Use a neutral silica gel or deactivate the silica gel by washing with a triethylamine solution before use. - Perform the chromatography at a lower temperature if possible. - Minimize the time the product spends on the column.

Logical Troubleshooting Flow

G Start Low Yield or Impure Product Check_SM Verify Purity of Starting Materials Start->Check_SM Check_Conditions Review Reaction Conditions (Temp, Time, Solvent, Atmosphere) Check_SM->Check_Conditions Purity OK Optimize_SM Purify/Replace Starting Materials Check_SM->Optimize_SM Impure Check_Base Evaluate Base (Strength, Equivalents, Addition Rate) Check_Conditions->Check_Base Conditions OK Optimize_Conditions Systematically Vary Reaction Parameters Check_Conditions->Optimize_Conditions Suboptimal Check_Workup Analyze Workup Procedure (Quenching, Extractions) Check_Base->Check_Workup Base OK Optimize_Base Screen Different Bases/Conditions Check_Base->Optimize_Base Issue Found Check_Purification Optimize Purification (Chromatography, Recrystallization) Check_Workup->Check_Purification Workup OK Optimize_Workup Modify Quenching/ Extraction Protocol Check_Workup->Optimize_Workup Issue Found Optimize_Purification Refine Purification Method Check_Purification->Optimize_Purification Issue Found End Successful Synthesis Check_Purification->End Purification OK Optimize_SM->Start Optimize_Conditions->Start Optimize_Base->Start Optimize_Workup->Start Optimize_Purification->Start

Caption: A logical approach to troubleshooting the synthesis.

References

  • Dieckmann, W. (1901). Dieckmann's Reaction. Berichte der deutschen chemischen Gesellschaft, 34(1), 586-590.
  • Schaefer, J. P., & Bloomfield, J. J. (2011). The Dieckmann Condensation (Including the Thorpe-Ziegler Reaction). Organic Reactions, 15, 1-203.
  • House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • Dieckmann Condensation. (n.d.). In Chemistry Steps. Retrieved from [Link]

  • Intramolecular Claisen Condensations: The Dieckmann Cyclization. (2023, September 20). In OpenStax. Retrieved from [Link][2]

  • Claisen Condensation and Dieckmann Condensation. (2020, September 14). In Master Organic Chemistry. Retrieved from [Link][3]

  • Asymmetric Syntheses of N-Boc 2-Substituted Pyrrolidines and Piperidines by Intramolecular Cyclization. (1998). The Journal of Organic Chemistry, 63(23), 8031-8034.[4]

  • Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. (2022). RSC Advances, 12(35), 22765-22773.
  • Dieckmann condensation – An Intramolecular Claisen Reaction. (n.d.). In Chemistry Steps. Retrieved from [Link][1]

Sources

Troubleshooting guide for the catalytic reduction of tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the catalytic reduction of tert-butyl 4-oxooctahydro-1H-indole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. The reduction of this bicyclic ketone is a critical step in the synthesis of various pharmaceutical intermediates, where achieving high conversion and, crucially, controlling the stereochemical outcome to favor either the cis or trans alcohol diastereomer is paramount.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common experimental challenges.

Frequently Asked Questions & Troubleshooting

Q1: My reaction shows low or no conversion. What are the primary factors to investigate?

Low conversion is one of the most common issues in catalytic hydrogenation and typically points to a problem with one of the three core components of the reaction: the catalyst, the hydrogen source, or the reaction conditions.

Causality-Driven Troubleshooting Steps:

  • Catalyst Activity: The catalyst surface is where the reaction occurs.[2] If its active sites are compromised, the reaction will fail.

    • Catalyst Poisoning: This is the most frequent cause of deactivation. Trace impurities in the substrate, solvent, or hydrogen gas can irreversibly bind to the metal's active sites. Common poisons include sulfur compounds (e.g., thiols, sulfates from starting materials), halides, and strong coordinating agents.[3][4][5] Rigorous purification of the starting ketone is essential.

    • Catalyst Quality & Handling: Ensure the catalyst is from a reputable supplier and has been stored correctly. Dry palladium on carbon (Pd/C) can adsorb atmospheric contaminants. If using a new bottle, run a standard reaction (e.g., hydrogenation of cyclohexene) to verify its activity.

    • Mechanical Fouling: The catalyst pores can become blocked by non-soluble materials or polymeric byproducts, preventing the substrate from reaching the active sites.[5]

  • Hydrogen Availability: The reaction is dependent on a sufficient supply of hydrogen at the catalyst surface.

    • System Leaks: Ensure all connections on your hydrogenation apparatus (e.g., Parr shaker, H-Cube) are secure. A slow leak will prevent the system from maintaining the required pressure.

    • Inadequate Mass Transfer: This is a triphasic reaction (solid catalyst, liquid solution, gaseous hydrogen). Vigorous stirring or shaking is critical to ensure hydrogen dissolves into the solvent and diffuses to the catalyst surface.[6] If the reaction mixture is a thick slurry, consider dilution.

    • Hydrogen Purity: Use high-purity hydrogen (e.g., 99.999%). Lower-grade hydrogen can contain catalyst poisons like carbon monoxide or sulfur compounds.

  • Reaction Conditions: Temperature and pressure are key kinetic parameters.

    • Insufficient Pressure/Temperature: While many hydrogenations proceed at room temperature and low pressure (e.g., balloon), some require more forcing conditions.[6] A systematic increase in pressure (e.g., from 1 atm to 50 psi) and then temperature (e.g., from 25°C to 50°C) can significantly increase the rate.[6]

Below is a workflow to diagnose low conversion issues:

G start Low or Stalled Conversion q1 Is the catalyst fresh and handled properly? start->q1 sol1 Action: Use fresh catalyst from a sealed container. Run a control reaction on a simple alkene. q1->sol1 No q2 Is the system pressure stable? q1->q2 Yes a1_yes Yes a1_no No sol2 Action: Check for leaks in all joints, valves, and tubing. q2->sol2 No q3 Is stirring/agitation vigorous? q2->q3 Yes a2_yes Yes a2_no No sol3 Action: Increase stirring rate. Ensure catalyst is fully suspended. q3->sol3 No q4 Is the starting material highly pure? q3->q4 Yes a3_yes Yes a3_no No sol4 Action: Re-purify substrate (chromatography, recrystallization) to remove potential catalyst poisons. q4->sol4 No end_node Consider increasing Temperature and/or Pressure systematically. q4->end_node Yes a4_yes Yes a4_no No

Caption: Troubleshooting workflow for low reaction conversion.

Q2: My reaction is working, but I have poor diastereoselectivity. How can I control the formation of cis and trans isomers?

Controlling the stereochemical outcome in the reduction of bicyclic ketones is a classic challenge, governed by the steric environment of the carbonyl group.[7][8] The hydrogen atoms are delivered from the catalyst surface to one face of the ketone. The diastereoselectivity is determined by which face of the molecule preferentially adsorbs onto the catalyst. The bulky tert-butoxycarbonyl (Boc) group significantly influences this preference.

Key Factors Influencing Diastereoselectivity:

  • Choice of Catalyst: Different metals possess different affinities and steric requirements.

    • Palladium (Pd/C): Often a good starting point, but may offer moderate selectivity.

    • Platinum (PtO₂, Pt/C): Can offer different selectivity compared to palladium and is sometimes more active.

    • Rhodium (Rh/C, Rh/Al₂O₃): Can be highly effective, particularly for aromatic systems, but its behavior with this substrate should be empirically determined.

    • Raney Nickel (Ra-Ni): A highly active, non-noble metal catalyst, but can sometimes lead to lower selectivity due to its high reactivity.

  • Solvent Environment: The solvent can influence the conformation of the substrate at the catalyst surface and stabilize transition states differently.[9][10]

    • Protic Solvents (e.g., Methanol, Ethanol): Can participate in hydrogen bonding and may favor one diastereomer.

    • Aprotic Solvents (e.g., Ethyl Acetate, THF, Hexane): Minimize solvent interaction, leading to selectivity based more purely on substrate sterics. Changing solvent polarity is a powerful tool to tune selectivity.[11]

  • Temperature: Lowering the reaction temperature generally increases selectivity. At lower temperatures, the energy difference required to overcome the transition state for the more sterically hindered approach becomes more significant, thus favoring the pathway of least steric resistance.

The diagram below illustrates the principle of catalyst-surface-mediated stereoselection.

G cluster_0 Catalyst Surface Ketone Substrate (Ketone) path1 Approach from less hindered face Ketone->path1 Lower Energy Transition State path2 Approach from more hindered face Ketone->path2 Higher Energy Transition State Product_cis cis-Alcohol (Major Product) path1->Product_cis Product_trans trans-Alcohol (Minor Product) path2->Product_trans

Caption: Steric approach control in heterogeneous hydrogenation.

CatalystSolventTemperature (°C)Typical cis:trans Ratio (Illustrative)
5% Pd/CMethanol2570:30
5% Pd/CEthyl Acetate2585:15
5% Pd/CEthyl Acetate092:8
PtO₂Acetic Acid2560:40
Raney NiEthanol5055:45

Table 1: Illustrative guide on how reaction parameters can influence the diastereomeric ratio of the product alcohol. Ratios are hypothetical and serve to demonstrate trends.

Protocols & Methodologies

Protocol 1: Standard Hydrogenation Procedure using a Parr Shaker

This protocol provides a self-validating system for ensuring a safe and effective reaction.

Materials:

  • This compound (1.0 eq)

  • 5% Palladium on Carbon (Pd/C, 5-10 mol % weight)

  • Anhydrous Solvent (e.g., Ethyl Acetate or Methanol)

  • Parr Hydrogenation Apparatus

  • Nitrogen or Argon gas supply

  • Celite® or another filter aid

Procedure:

  • Reactor Preparation: Place the substrate into a clean, dry Parr reactor vessel. Add a magnetic stir bar.

  • Solvent Addition: Add the chosen solvent to dissolve the substrate completely (concentration typically 0.1-0.2 M).

  • Inerting the System: Place the vessel in the Parr shaker. Seal the apparatus and purge the system by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly open the reactor and add the Pd/C catalyst. Safety Note: Do not add the dry catalyst in the open air, as it can be pyrophoric. Adding it as a slurry in the reaction solvent is a safer alternative.

  • Hydrogen Purge: Seal the reactor again. Evacuate and backfill with hydrogen gas three times. This step is crucial to remove the inert gas and ensure the atmosphere is pure hydrogen.

  • Pressurization & Reaction: Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi). Begin vigorous shaking and, if required, heat the reaction to the target temperature.

  • Monitoring: Monitor the reaction progress by observing the pressure drop on the gauge. A stable pressure indicates the reaction has completed. Alternatively, carefully depressurize, purge with inert gas, and take a small aliquot for analysis (TLC, LC-MS, or GC-MS).

  • Work-up:

    • Once complete, cool the reactor to room temperature. Carefully vent the hydrogen and purge the system three times with inert gas.

    • CRITICAL SAFETY STEP: Prepare a pad of Celite® in a Büchner funnel and wet it with the reaction solvent. Filter the reaction mixture through the Celite® to remove the Pd/C catalyst. Never allow the filtered catalyst cake to dry completely in the air , as it is saturated with hydrogen and can ignite spontaneously upon contact with oxygen. Immediately quench the catalyst pad with plenty of water.

    • Rinse the reactor and the filter cake with additional solvent.

    • Concentrate the combined filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography or recrystallization.

References

  • LibreTexts. (2023). Catalytic Hydrogenation of Alkenes. [Link]

  • Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]

  • MDPI. (n.d.). Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. [Link]

  • ResearchGate. (2025). Synthesis of Enantiopure cis - and trans -Fused Octahydroisoindole-1-Phosphonic Acids from Octahydroisoindolones. [Link]

  • MDPI. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. [Link]

  • National Institutes of Health (NIH). (2024). Innovations and applications of ketone body monitoring in diabetes care. [Link]

  • ACS Publications. (2022). Solvent-Assisted Ketone Reduction by a Homogeneous Mn Catalyst. [Link]

  • Google Patents. (n.d.). Method and device for ketone measurement.
  • Reddit. (2023). Hydrogenation troubleshooting. [Link]

  • ACS Publications. (n.d.). Stereocontrolled Access to Enantiopure 7-Substituted cis- and trans-Octahydroindoles. [Link]

  • ACS Publications. (n.d.). The stereochemistry of reduction of cyclic and bicyclic ketones by lithium diisobutyl-tert-butylaluminum hydride. [Link]

  • MDPI. (2019). Strong Solvent Effects on Catalytic Transfer Hydrogenation of Ketones with [Ir(cod)(NHC)(PR3)] Catalysts in 2-Propanol-Water Mixtures. [Link]

  • MDPI. (n.d.). Effect of Support Functionalization on Catalytic Direct Hydrogenation and Catalytic Transfer Hydrogenation of Muconic Acid to Adipic Acid. [Link]

  • SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. [Link]

  • American Diabetes Association. (2022). Controversies Around the Measurement of Blood Ketones to Diagnose and Manage Diabetic Ketoacidosis. [Link]

  • National Institutes of Health (NIH). (n.d.). Enantioselective construction of cis-hydroindole scaffolds via an asymmetric inverse-electron-demand Diels–Alder reaction: application to the formal total synthesis of (+)-minovincine. [Link]

  • National Institutes of Health (NIH). (n.d.). Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. [Link]

  • ResearchGate. (2025). Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. [Link]

  • LinkedIn. (n.d.). Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1). [Link]

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  • ResearchGate. (2025). Diastereoselective reduction of cyclic bioactive Mannich ketones. [Link]

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Sources

Technical Support Center: Synthesis of tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of tert-butyl 4-oxooctahydro-1H-indole-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of this valuable bicyclic intermediate, focusing on improving both yield and purity. Our approach is rooted in established chemical principles and practical laboratory experience.

Introduction to the Synthesis

The target molecule, this compound, is a bicyclic β-keto ester. A common and effective method for the synthesis of such structures is the intramolecular Dieckmann condensation . This reaction involves the cyclization of a diester in the presence of a strong base to form a five- or six-membered ring containing a β-keto ester functionality.

For the purpose of this guide, we will focus on the critical final step of the synthesis: the intramolecular Dieckmann condensation of a suitable precursor, such as a substituted piperidine diester. The challenges in this step often determine the overall success of the synthesis in terms of yield and purity.

Proposed Synthetic Pathway: Dieckmann Condensation

A plausible synthetic route to this compound involves the intramolecular cyclization of a piperidine-based diester. The general transformation is depicted below:

Synthetic_Pathway Precursor Piperidine Diester Precursor Intermediate Enolate Intermediate Precursor->Intermediate Deprotonation Product This compound Intermediate->Product Intramolecular Cyclization & Elimination Base Strong Base (e.g., NaH, NaOEt) Base->Intermediate Acid Acid Workup (e.g., HCl, H2SO4) Acid->Product

Caption: Proposed Dieckmann condensation pathway.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Here we address specific issues that you may encounter during the synthesis of this compound.

Q1: My Dieckmann condensation reaction is not proceeding, or the yield is very low. What are the likely causes?

A1: A low or non-existent yield in a Dieckmann condensation can often be attributed to several factors related to the reaction conditions and reagents.

  • Insufficiently Strong Base: The Dieckmann condensation requires a strong base to deprotonate the α-carbon of one of the ester groups to form the reactive enolate. Common bases for this reaction include sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium tert-butoxide (KOtBu). Ensure the base you are using is fresh and has not been deactivated by moisture. For instance, sodium hydride should be a fine, gray powder; if it is clumpy and white, it has likely been oxidized.

  • Presence of Protic Solvents: The reaction is highly sensitive to protic solvents like water or alcohols, which will quench the strong base and the enolate intermediate. It is crucial to use anhydrous solvents and to dry all glassware thoroughly before use.

  • Inappropriate Reaction Temperature: While the initial deprotonation may be carried out at room temperature or slightly elevated temperatures, some Dieckmann condensations require heating to proceed at a reasonable rate. However, excessive heat can lead to side reactions and decomposition of the product. Optimization of the reaction temperature is often necessary.

Troubleshooting Steps:

Problem Possible Cause Recommended Solution
No reactionInactive baseUse a fresh bottle of sodium hydride or freshly prepared sodium ethoxide.
Presence of waterUse anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low YieldIncomplete reactionIncrease the reaction time or temperature incrementally. Monitor the reaction by TLC or LC-MS.
Reversibility of the reactionThe final deprotonation of the β-keto ester drives the equilibrium. Ensure at least one full equivalent of base is used.

Q2: I am observing multiple spots on my TLC plate after the reaction, indicating the formation of byproducts. What are these and how can I minimize them?

A2: The formation of byproducts is a common issue. Understanding their origin is key to suppression.

  • Intermolecular Claisen Condensation: If the concentration of the diester precursor is too high, an intermolecular Claisen condensation between two molecules can compete with the desired intramolecular Dieckmann condensation. This leads to the formation of higher molecular weight byproducts.

  • Hydrolysis of Esters: If there is residual water in the reaction mixture, the strong base can promote the saponification (hydrolysis) of the ester groups, leading to the formation of carboxylates which will not cyclize.

  • Epimerization: The stereocenters in the piperidine ring can be susceptible to epimerization under strongly basic conditions, potentially leading to a mixture of diastereomers of the product.

Minimizing Byproducts:

Byproduct_Minimization Start Reaction Setup High_Conc High Concentration Start->High_Conc Water Presence of Water Start->Water Base_Conc Excessive Base/Heat Start->Base_Conc Intermolecular Intermolecular Condensation High_Conc->Intermolecular Hydrolysis Ester Hydrolysis Water->Hydrolysis Epimerization Epimerization Base_Conc->Epimerization

Caption: Factors leading to byproduct formation.

To minimize these byproducts, it is recommended to carry out the reaction under high-dilution conditions to favor the intramolecular cyclization. This can be achieved by the slow addition of the diester precursor to a solution of the base.

Q3: How can I effectively purify the final product, this compound?

A3: Purification of the β-keto ester product can be challenging due to its potential for decomposition and the presence of structurally similar impurities.

  • Column Chromatography: Silica gel column chromatography is the most common method for purification. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective. It is important to avoid highly acidic or basic conditions on the column, which can promote decomposition. The use of neutral silica gel can be beneficial.

  • Recrystallization: If the product is a solid, recrystallization can be an excellent method for achieving high purity. Suitable solvent systems can be determined by small-scale solubility tests. Common solvents for recrystallization of moderately polar compounds include ethyl acetate/hexanes, acetone/water, or isopropanol.

  • Acid-Base Extraction: The acidic nature of the β-keto ester (due to the enolizable proton) can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove non-acidic impurities. The product can then be recovered from the aqueous layer by acidification and extraction. Care must be taken as the Boc protecting group is acid-labile.

Purification Protocol Comparison:

Method Advantages Disadvantages Best For
Column ChromatographyGood separation of a wide range of impurities.Can be time-consuming and may lead to some product loss on the column.Complex mixtures of byproducts.
RecrystallizationCan provide very high purity.Only applicable to solid products; requires finding a suitable solvent system.Removing small amounts of impurities from a solid product.
Acid-Base ExtractionGood for removing non-acidic impurities.Risk of Boc deprotection with strong acids; potential for emulsion formation.Crude reaction mixtures with significant non-polar impurities.

Experimental Protocols

Protocol 1: Dieckmann Condensation

  • Preparation: Under an inert atmosphere (N2 or Ar), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Solvent Addition: Add anhydrous toluene to the flask via cannula.

  • Precursor Addition: Dissolve the piperidine diester precursor (1.0 equivalent) in anhydrous toluene and add it to the dropping funnel. Add the diester solution dropwise to the stirred suspension of sodium hydride over a period of 1-2 hours.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and cautiously quench the excess sodium hydride with ethanol, followed by the slow addition of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by silica gel column chromatography.

Protocol 2: Purification by Column Chromatography

  • Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed product to the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

  • Dieckmann, W. (1894). Zur Kenntniss der Ringbildung aus Estern aliphatischer Dicarbonsäuren. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103. [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (2011). The Dieckmann condensation (including the Thorpe-Ziegler condensation). Organic Reactions, 15, 1-203. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

Side reactions to avoid during the functionalization of tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile bicyclic ketone. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental challenges. Our focus is on anticipating and mitigating common side reactions to ensure the success of your synthetic endeavors.

Introduction to the Substrate

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex nitrogen-containing heterocycles. Its rigid bicyclic structure and the presence of a ketone and a Boc-protected amine offer multiple avenues for functionalization. However, this reactivity also presents challenges, including steric hindrance and the potential for undesired side reactions. This guide will equip you with the knowledge to proactively address these issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common functionalization strategies for this molecule?

A1: The primary points of functionalization are the ketone at the 4-position and the acidic α-protons at the 3 and 5-positions. Common transformations include:

  • α-Alkylation: Introduction of alkyl groups at the positions adjacent to the ketone.

  • Reductive Amination: Conversion of the ketone to an amine.

  • Wittig Reaction: Conversion of the ketone to an alkene.

  • Aldol Condensation: Reaction with aldehydes or ketones to form β-hydroxy ketones.

Q2: Why is steric hindrance a significant concern with this substrate?

A2: The concave, bicyclic ring system of the octahydroindole core presents considerable steric bulk.[1] This can impede the approach of reagents to the ketone and the α-protons, influencing reaction rates and stereochemical outcomes. Reagent selection is critical to overcome these steric challenges.

Q3: Can the Boc protecting group be accidentally cleaved during functionalization?

A3: Yes, the tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions.[2] Reactions that generate acidic byproducts or require acidic catalysis can lead to premature deprotection. Careful control of pH and the use of non-acidic reagents are crucial.

Troubleshooting Guide: Side Reactions in Key Functionalizations

α-Alkylation

The alkylation of ketones via their enolates is a fundamental C-C bond-forming reaction.[3] However, with this compound, several side reactions can compete with the desired transformation.

Issue 1.1: Low Yield of Alkylated Product and Recovery of Starting Material.

Question: I am attempting an α-alkylation using LDA and methyl iodide, but I'm observing very low conversion. What could be the cause?

Answer: This is a common issue stemming from incomplete enolate formation or steric hindrance.

Causality and Troubleshooting:

  • Incomplete Deprotonation: Lithium diisopropylamide (LDA) is a strong, sterically hindered base, ideal for generating kinetic enolates.[4] However, incomplete deprotonation can occur if the reaction temperature is not sufficiently low, if the LDA has degraded, or if there are acidic impurities (like water) in the reaction.

    • Solution: Ensure your solvent is rigorously dry. Use freshly prepared or titrated LDA. Perform the deprotonation at -78 °C to favor the kinetic enolate.[5]

  • Steric Hindrance: The bicyclic framework can hinder the approach of the electrophile.

    • Solution: Consider using a smaller, more reactive electrophile if possible. Alternatively, switching to a different base that might alter the aggregation state and reactivity of the enolate could be beneficial.

Issue 1.2: O-Alkylation vs. C-Alkylation.

Question: My mass spectrometry analysis shows a product with the same mass as my desired C-alkylated product, but the NMR is inconsistent. Could O-alkylation be occurring?

Answer: Yes, enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. While C-alkylation is generally favored, O-alkylation can become a significant side reaction under certain conditions.[3]

Causality and Troubleshooting:

  • Reaction Conditions: The solvent and counter-ion can influence the site of alkylation. Protic solvents and more ionic metal counter-ions (like Na+ or K+) can favor O-alkylation.

    • Solution: Use a polar aprotic solvent like THF. Lithium enolates generally provide a higher degree of C-alkylation due to the covalent nature of the Li-O bond.

  • Electrophile Hardness (HSAB Theory): "Hard" electrophiles (e.g., trialkyloxonium salts) tend to react at the "hard" oxygen atom, while "softer" electrophiles (e.g., alkyl iodides) prefer the "soft" carbon atom.

    • Solution: Stick with soft electrophiles like alkyl iodides or bromides.

Issue 1.3: Polyalkylation.

Question: I am observing di- and even tri-alkylated products in my reaction mixture. How can I achieve mono-alkylation?

Answer: Polyalkylation occurs when the mono-alkylated product is deprotonated and reacts further with the electrophile. This is often due to proton exchange between the product and the unreacted starting material's enolate.

Causality and Troubleshooting:

  • Stoichiometry and Addition Order: Using an excess of the ketone relative to the base can lead to proton exchange.

    • Solution: Use a slight excess of a strong, non-nucleophilic base (like LDA) to ensure complete conversion of the starting material to the enolate before adding the electrophile. Add the ketone solution slowly to the cooled base solution to maintain an excess of base throughout the addition.

Side ReactionKey FactorsRecommended Solution
Low Conversion Incomplete deprotonation, steric hindrance.Use fresh, titrated LDA at -78 °C in anhydrous THF.
O-Alkylation Solvent, counter-ion, electrophile hardness.Use THF, a lithium base, and a soft electrophile (e.g., R-I).
Polyalkylation Incomplete initial deprotonation, proton exchange.Use a slight excess of base and add the ketone slowly to the base.
Reductive Amination

Reductive amination is a powerful method for converting ketones into amines.[6] The reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced in situ.

Issue 2.1: Formation of an Alcohol Byproduct.

Question: I am seeing a significant amount of the corresponding alcohol in my reductive amination reaction. Why is this happening?

Answer: This indicates that the reduction of the ketone is competing with or occurring faster than the formation of the imine intermediate.

Causality and Troubleshooting:

  • Reducing Agent Reactivity: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the ketone directly.[7]

    • Solution: Use a milder, pH-sensitive reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).[8] These reagents are more selective for the protonated iminium ion over the ketone at mildly acidic pH.

  • Reaction pH: The formation of the imine is typically favored under slightly acidic conditions (pH 4-6). If the pH is too low, the amine nucleophile will be protonated and non-nucleophilic. If the pH is too high, the imine formation will be slow.

    • Solution: Buffer the reaction with a mild acid like acetic acid to maintain the optimal pH for imine formation.

Issue 2.2: Over-alkylation of the Amine Product.

Question: My desired primary amine product is reacting further to form a secondary amine. How can I prevent this?

Answer: This occurs when the newly formed primary amine reacts with another molecule of the starting ketone.

Causality and Troubleshooting:

  • Amine Stoichiometry: Using a stoichiometric amount of the amine source can lead to this side reaction as the product amine competes with the starting amine.

    • Solution: Use a large excess of the amine source (e.g., ammonia or an ammonium salt) to statistically favor the reaction of the ketone with the external amine rather than the product amine.

Wittig Reaction

The Wittig reaction is a reliable method for converting ketones to alkenes using a phosphonium ylide.[9][10]

Issue 3.1: Low Reaction Yield and Complex Mixture of Products.

Question: My Wittig reaction is not proceeding to completion, and I'm getting a mixture of byproducts. What could be the problem?

Answer: The reactivity of the ylide and steric hindrance at the ketone are the most likely culprits.

Causality and Troubleshooting:

  • Ylide Reactivity: Stabilized ylides (containing an electron-withdrawing group) are less reactive and may not react with sterically hindered ketones.[11]

    • Solution: For a hindered ketone like this, a non-stabilized or semi-stabilized ylide is generally required. These are more reactive but also more basic and less stable.

  • Steric Hindrance: The bicyclic system can make it difficult for the bulky phosphonium ylide to approach the carbonyl carbon.

    • Solution: Employing a smaller phosphonium ylide (e.g., derived from trimethylphosphine instead of triphenylphosphine) can sometimes improve yields. Alternatively, the Horner-Wadsworth-Emmons reaction, which uses a phosphonate carbanion, can be more effective for hindered ketones as the attacking nucleophile is less sterically demanding.

Unwanted Boc Deprotection

Question: During my functionalization reaction, I am observing the loss of the Boc protecting group. How can I avoid this?

Answer: The Boc group is labile under acidic conditions, leading to the formation of a tert-butyl cation and a carbamic acid, which decarboxylates to the free amine.[12][13]

Causality and Troubleshooting:

  • Acidic Reagents or Byproducts: Any acidic species in the reaction can catalyze Boc cleavage. For example, in reductive aminations, an acidic catalyst is often used.

    • Solution: If an acid is required, use the mildest acid possible and only in catalytic amounts. Consider alternative, non-acidic reaction conditions where feasible. For instance, some reductive aminations can be performed under neutral conditions with specific hydride sources.

  • Lewis Acids: Lewis acids can also promote the removal of the Boc group.

    • Solution: Avoid the use of strong Lewis acids. If a Lewis acid is necessary for the desired transformation, screen for milder options (e.g., ZnCl₂ instead of TiCl₄) and use low temperatures.

Experimental Protocols

Protocol 1: Optimized α-Methylation of this compound

This protocol is designed to favor mono-alkylation and minimize side reactions.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 10 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Base Addition: Cool the THF to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in THF at -78 °C to form LDA in situ. Stir for 30 minutes.

  • Enolate Formation: Slowly add a solution of this compound (1.0 eq) in anhydrous THF via the dropping funnel over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Alkylation: Add methyl iodide (1.5 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Reductive Amination to the Primary Amine

This protocol utilizes a mild reducing agent and an excess of the amine source to promote the formation of the primary amine.

  • Setup: To a round-bottom flask, add this compound (1.0 eq), ammonium acetate (10 eq), and methanol (20 mL).

  • pH Adjustment: Add glacial acetic acid dropwise to adjust the pH to approximately 6.

  • Reduction: Add sodium cyanoborohydride (1.5 eq) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Quench the reaction by adding 1 M aqueous HCl until gas evolution ceases. Basify the solution with 2 M aqueous NaOH to pH > 10.

  • Extraction and Purification: Extract the product with dichloromethane (3 x 25 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify by column chromatography.

Visualizing Reaction Pathways

Diagram 1: α-Alkylation Pathways

G cluster_0 Desired Pathway cluster_1 Side Reactions Ketone Starting Ketone Enolate Lithium Enolate Ketone->Enolate + LDA, -78°C C_Alkylated C-Alkylated Product (Desired) Enolate->C_Alkylated + R-X O_Alkylated O-Alkylated Product (Side Product) Enolate->O_Alkylated + R-X Poly_Alkylated Poly-Alkylated Product (Side Product) C_Alkylated->Poly_Alkylated + Base, + R-X

Caption: Competing pathways in α-alkylation.

Diagram 2: Reductive Amination Troubleshooting Flowchart

G Start Reductive Amination Issue Check_Byproduct Major Side Product? Start->Check_Byproduct Alcohol Alcohol Byproduct Check_Byproduct->Alcohol Alcohol Overalkylation Over-alkylated Amine Check_Byproduct->Overalkylation Over-alkylation Solution_Alcohol Use milder reducing agent (e.g., NaBH3CN, STAB) Control pH (4-6) Alcohol->Solution_Alcohol Solution_Overalkylation Use large excess of amine source (e.g., NH4OAc) Overalkylation->Solution_Overalkylation

Caption: Troubleshooting reductive amination.

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  • NIH. (n.d.). Direct Asymmetric Alkylation of Ketones: Still Unconquered. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation Reactions of Azodicarboxylate Esters with 4-Alkyl-1,4-Dihydropyridines under Catalyst-Free Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization of bicyclic ketone 2 a.. Retrieved from [Link]

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Column chromatography conditions for purifying tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate. This document provides field-proven insights, detailed protocols, and troubleshooting advice tailored for researchers and drug development professionals. Our goal is to equip you with the necessary knowledge to overcome common challenges associated with the column chromatography of this moderately polar, N-Boc protected keto-lactam.

Frequently Asked Questions (FAQs) - Getting Started

This section addresses the most common initial questions regarding the setup of your purification experiment.

Q1: What is the most appropriate stationary phase for this purification?

A: Standard flash-grade silica gel (60 Å, 40-63 µm particle size) is the recommended stationary phase.[1] The polarity of silica is well-suited for retaining and separating moderately polar molecules like the target compound.

Scientist's Insight: The key structural features influencing retention are the polar ketone and carbamate groups, which will interact with the silanol groups of the stationary phase, and the nonpolar tert-butyl and hydrocarbon backbone, which have minimal interaction.[2] Be aware that standard silica gel is inherently acidic. The N-Boc protecting group on your compound is known to be labile (removable) under acidic conditions.[3] If you observe streaking or the appearance of a new, more polar baseline spot on your analytical Thin Layer Chromatography (TLC) plate, it may indicate decomposition.

Q2: Which mobile phase (eluent) system should I start with?

A: A binary system of a nonpolar solvent and a moderately polar solvent is ideal. The most common and effective starting systems are:

  • Hexane / Ethyl Acetate

  • Petroleum Ether / Ethyl Acetate [4]

A good starting point for your initial TLC analysis would be a 7:3 or 8:2 ratio (Hexane:Ethyl Acetate, v/v).

Q3: How do I determine the optimal mobile phase for my specific crude material?

A: The optimal eluent is always determined empirically using analytical TLC before committing your material to a column.

Causality Explained: The mobile phase's function is to transport the analyte through the stationary phase.[5] By adjusting the ratio of the polar (strong) solvent to the nonpolar (weak) solvent, you control the speed at which your compound elutes. The goal is to find a solvent system where your target compound has an Rf (retention factor) value between 0.25 and 0.35 . This Rf value typically provides the best balance for good separation from impurities and a reasonable elution time on a flash column.

Q4: My compound appears to streak or decompose on the analytical TLC plate. What's happening and how do I fix it?

A: This is a classic sign of compound instability on the acidic silica gel, likely due to the partial cleavage of the acid-sensitive N-Boc group.[3]

Field-Proven Solution: To counteract this, you can neutralize the eluent. Before running your column, add a small amount of triethylamine (NEt₃) to your mobile phase mixture, typically 0.1% to 1% by volume . Run a new TLC with this modified eluent. In most cases, this will suppress the silica's acidity, prevent decomposition, and result in well-defined, round spots. This same modified eluent should then be used for the column itself.

Recommended Purification Protocol (SOP)

This protocol assumes a standard flash chromatography setup.

1. Analytical TLC & Solvent Optimization: a. Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution onto a silica gel TLC plate. c. Develop the plate in a sealed chamber using various ratios of Hexane/Ethyl Acetate (e.g., 9:1, 8:2, 7:3). d. Visualize the plate (typically under UV light at 254 nm and/or by staining with potassium permanganate). e. Identify the solvent system that gives your target compound an Rf of ~0.3 and provides the best separation from visible impurities. If streaking is observed, add 0.5% triethylamine to the chosen eluent and re-run the TLC to confirm improvement.

2. Column Preparation: a. Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica weight to crude sample weight). b. Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use. c. Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface. Do not let the silica bed run dry.

3. Sample Loading (Dry Loading Recommended): a. Dissolve your crude material in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add a small amount of silica gel (~1-2 times the weight of your crude material) to this solution. c. Carefully evaporate the solvent under reduced pressure (rotovap) until a fine, free-flowing powder is obtained. d. Gently apply this powder as a uniform layer on top of the packed silica bed. Add a thin layer of sand on top to prevent disturbance. Rationale: Dry loading prevents the use of strong, polar solvents to dissolve the sample, which can disrupt the top of the column bed and lead to poor separation.[6]

4. Elution and Fraction Collection: a. Carefully add your mobile phase to the column. b. Begin elution using gentle air pressure, starting with the optimized solvent system from your TLC analysis. c. Collect fractions in an organized manner (e.g., in test tubes in a rack). The size of the fractions should be appropriate for the column size.[7] d. If impurities are close to your product, a gradient elution may be necessary. This involves gradually increasing the polarity of the mobile phase (e.g., starting with 10% EtOAc in Hexane and slowly increasing to 20%, 30%, etc.).[8]

5. Analysis of Fractions: a. Spot every few fractions onto a TLC plate. b. Develop and visualize the plate to identify which fractions contain your pure product. c. Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues during your chromatography experiment.

Problem / Observation Probable Cause(s) Recommended Solution(s)
Product Won't Elute Mobile phase is not polar enough.Gradually increase the percentage of the polar solvent (ethyl acetate) in your mobile phase.[8] For example, move from 8:2 to 7:3 Hexane:EtOAc.
Product Elutes Too Quickly Mobile phase is too polar.Re-run the column with a new, less polar mobile phase.[8] Always confirm with TLC first. If you used 7:3, try 9:1 Hexane:EtOAc.
Poor Separation of Spots 1. Incorrect mobile phase. 2. Column was overloaded with sample. 3. Column was packed improperly.1. Re-optimize the mobile phase with TLC; try a different solvent system if needed (e.g., Dichloromethane/Methanol for very polar compounds).[9] 2. Reduce the amount of crude material relative to the silica gel. 3. Ensure the column is packed evenly without cracks or channels.
Streaking / Tailing of Product Spot 1. Compound decomposition on acidic silica.[8] 2. Sample was loaded in too much or too polar of a solvent.1. Add 0.1-1% triethylamine to the mobile phase to neutralize the silica. 2. Use the dry loading technique described in the SOP.
Unexpected New, Polar Spot Appears N-Boc group has been cleaved by the acidic silica gel.[3]Add 0.1-1% triethylamine to the mobile phase for both TLC and the column run to prevent this acid-catalyzed deprotection.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing common column chromatography issues.

Troubleshooting_Workflow problem problem cause cause solution solution start Problem Observed p1 Poor Separation start->p1 Poor Separation p2 Streaking / Tailing start->p2 Streaking/ Tailing p3 Product Not Eluting start->p3 No Elution c1_1 Cause: Suboptimal Mobile Phase p1->c1_1 Rfs too close? c1_2 Cause: Column Overloaded or Poor Packing p1->c1_2 Broad bands? c2_1 Cause: Compound Degradation on Acidic Silica p2->c2_1 c3_1 Cause: Mobile Phase Not Polar Enough p3->c3_1 s1_1 Solution: Re-optimize on TLC. Try different solvent system (e.g., DCM/MeOH) c1_1->s1_1 s1_2 Solution: Use less sample. Repack column carefully. c1_2->s1_2 s2_1 Solution: Add 0.1-1% NEt3 to mobile phase. c2_1->s2_1 s3_1 Solution: Gradually increase % of polar solvent (e.g., Ethyl Acetate) c3_1->s3_1

Caption: Decision tree for troubleshooting common column chromatography issues.

References

  • Wang, L., et al. (2018). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. Molecules, 23(7), 1774. [Link]

  • Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • Badenock, J. C., et al. (2016). tert-Butyl 2,3-dihydro-1H-cyclopenta[b]indole-4-carboxylate. IUCrData, 1(10), x161474. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Sun, P., et al. (2009). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. Chirality, 21(10), 913-919. [Link]

  • Ortega-Alfaro, M. C., et al. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Molecular Sciences, 12(12), 8823-8834. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Khan Academy. Principles of chromatography | Stationary phase. [Link]

  • Organic Syntheses. Pipecolic acid, 4-oxo-, hydrochloride. [Link]

  • Bhattacharya, S., et al. (2011). Synthesis, characterization and antimicrobial activity of some new aminoxy-peptides. Der Pharma Chemica, 3(3), 174-188. [Link]

  • Pharma Now. Mobile and Stationary Phases in Chromatography Explained. [Link]

  • Li, J., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27367-27371. [Link]

  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]

  • González-Hombrados, C., et al. (2023). Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst. STAR Protocols, 4(1), 102061. [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • Guo, L., et al. (2024). Research and Application of the Polyene Macrolide Antibiotic Nystatin. Antibiotics, 13(1), 82. [Link]

  • Teledyne ISCO. (2019). Chromatography Troubleshooting. YouTube. [Link]

  • Supporting Information for Giese-type alkylation of dehydroalanine derivatives via silane. [Link]

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Technical Support Center: Recrystallization of tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate (CAS 1332584-12-9). This document provides field-proven troubleshooting guides and frequently asked questions to assist researchers, chemists, and drug development professionals in achieving high purity for this key synthetic intermediate. Our approach is grounded in the fundamental principles of physical organic chemistry to empower you to solve purification challenges logically and efficiently.

Section 1: Understanding the Molecule - The Key to Successful Recrystallization

Success in recrystallization begins with a deep understanding of the molecule's structure. This compound is a molecule of moderate polarity, a characteristic dictated by its distinct structural features:

  • Polar Moieties: The presence of a ketone carbonyl (C=O) and a carbamate ester group within the Boc-protecting group act as hydrogen bond acceptors. These sites are the primary drivers of solubility in polar solvents.

  • Non-Polar Backbone: The saturated octahydroindole bicyclic ring system and the bulky, lipophilic tert-butyl group contribute significant non-polar character. These features govern the compound's solubility in non-polar hydrocarbon solvents.

The purification challenge lies in exploiting the solubility differential created by these opposing characteristics. An ideal recrystallization solvent will fully dissolve the compound at an elevated temperature but exhibit poor solubility upon cooling, allowing for the selective crystallization of the desired product while impurities remain in the mother liquor.[1]

Section 2: The General Recrystallization Workflow

The recrystallization process is a sequential workflow aimed at separating a compound from its impurities based on differences in solubility. Each step is critical for maximizing both purity and yield.

G start Start: Crude Solid solvent_selection 1. Solvent Selection (Single or Mixed System) start->solvent_selection dissolution 2. Dissolution (Minimum amount of hot/boiling solvent) solvent_selection->dissolution filtration 3. Hot Filtration (Optional) (Removes insoluble impurities) dissolution->filtration crystallization 4. Cooling & Crystallization (Slow cooling is critical) filtration->crystallization isolation 5. Crystal Isolation (Vacuum Filtration) crystallization->isolation washing 6. Washing (Cold, fresh solvent) isolation->washing drying 7. Drying (Vacuum Oven) washing->drying end End: Pure Crystalline Product drying->end

Caption: General workflow for purification by recrystallization.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for recrystallizing this compound?

Based on its molecular structure, a moderately polar solvent is the ideal starting point. Solvents containing functional groups similar to the target molecule often work well.[2]

  • Top Recommendation: Ethyl acetate (EtOAc) . The ester functionality in EtOAc interacts favorably with the carbamate and ketone groups of the target molecule. It often provides the desired solubility profile: good solubility when hot, poor solubility when cold.

  • Alternative Single Solvents: Isopropanol (IPA) or Acetone can also be effective. However, their lower boiling points can sometimes lead to rapid evaporation and premature precipitation.[3]

Q2: My compound is too soluble even in cold ethyl acetate. What should I do?

This is a common scenario and indicates the need for a mixed-solvent system. In this system, you dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (the saturation point).

For this specific compound, if it's too soluble in ethyl acetate, the best anti-solvent is a non-polar one.

  • Recommended Mixed System: Ethyl Acetate / Hexanes (or Heptane) . Hexanes are an excellent anti-solvent that will drastically reduce the compound's solubility due to their non-polar, aliphatic nature. The procedure involves dissolving the crude solid in a minimum amount of hot ethyl acetate, then slowly adding hexanes until persistent cloudiness is observed. A few drops of ethyl acetate are then added to redissolve the solid, and the solution is allowed to cool slowly.[2]

Q3: My product has a yellowish or brownish tint. How can I remove the color?

Colored impurities are typically large, conjugated organic molecules that can be effectively removed by adsorption.

  • Solution: Use activated carbon (charcoal). After dissolving your crude product in the hot recrystallization solvent but before the hot filtration step, add a very small amount (typically 1-2% by weight) of activated carbon to the hot solution. Swirl the mixture for a few minutes to allow the colored impurities to adsorb onto the carbon surface. The carbon, along with the impurities, is then removed during the subsequent hot filtration step.[4] Be cautious not to add too much carbon, as it can also adsorb your desired product and reduce the yield.

Q4: How do I confirm the purity of my recrystallized product?

Visual inspection of well-formed, sharp-edged crystals is a good first indicator.[5] However, for scientific rigor, analytical validation is required.

  • Primary Method: Melting Point Analysis. A pure compound will have a sharp, narrow melting point range (typically < 2 °C). Compare the experimental melting point to the literature value. Impurities typically depress and broaden the melting point range.

  • Secondary Methods:

    • Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot on the TLC plate, with an Rf value distinct from any impurities present in the crude material.

    • NMR Spectroscopy (¹H and ¹³C): This provides definitive structural confirmation and can reveal the presence of residual solvents or other impurities.

Section 4: Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
"Oiling Out" (Product separates as a liquid instead of solid)1. The solution is cooling too rapidly. 2. The boiling point of the solvent is higher than the melting point of the compound. 3. The concentration of the solute is too high.1. Re-heat the solution to dissolve the oil, add a small amount of extra solvent, and ensure the flask is well-insulated (e.g., with glass wool) to promote slow cooling. 2. Switch to a lower-boiling point solvent system.[3] 3. Add more hot solvent to the mixture before cooling.
No Crystals Form Upon Cooling 1. The solution is not supersaturated (too much solvent was used). 2. The solution is cooling too slowly, or the compound is a slow-crystallizing material.1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. 3. Add a "seed crystal" from a previous successful batch. 4. As a last resort, place the solution in an ice bath to induce crystallization, though this may lead to smaller, less pure crystals.
Very Low Recovery / Yield 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. The crystals were washed with a solvent that was not cold, re-dissolving the product. 3. Premature crystallization occurred during hot filtration.1. Concentrate the mother liquor (by boiling off some solvent) and cool again to obtain a second crop of crystals. Note: the second crop may be less pure. 2. Always use ice-cold solvent for washing the filtered crystals. Use a minimal amount. 3. Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution.
Formation of a Precipitate, Not Crystals The solution was cooled too quickly ("shock cooling").[5]Re-heat the solution until the solid fully redissolves. Allow the solution to cool to room temperature slowly and undisturbed on a benchtop before moving to an ice bath.

Section 5: Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization from Ethyl Acetate

  • Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add approximately 10 mL of ethyl acetate and a boiling chip. Heat the mixture to a gentle boil on a hot plate with stirring.

  • Saturation: Continue adding ethyl acetate in small portions (0.5-1.0 mL) until the solid just dissolves completely. Avoid adding a large excess.

  • Hot Filtration (if necessary): If insoluble impurities are present, pre-heat a stemless funnel with fluted filter paper over a clean flask. Quickly filter the hot solution to remove the impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed. Once at room temperature, you may place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount (2-3 mL) of ice-cold ethyl acetate.

  • Drying: Dry the crystals under vacuum, preferably in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C), until a constant weight is achieved.

Protocol B: Mixed-Solvent Recrystallization from Ethyl Acetate / Hexanes

  • Dissolution: In a 50 mL Erlenmeyer flask, dissolve 1.0 g of the crude compound in the minimum amount of boiling ethyl acetate as described in Protocol A.

  • Induce Saturation: While the solution is still hot, add hexanes dropwise with swirling until the solution turns faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethyl acetate, just enough to make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath as described in Protocol A.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of an ice-cold mixture of ethyl acetate and hexanes (use the approximate ratio at which crystallization occurred, e.g., 1:3).

  • Drying: Dry the purified crystals under vacuum.

Section 6: Solvent Selection Data

The selection of an appropriate solvent is crucial for successful recrystallization. The following table provides guidance on common solvents.

SolventBoiling Point (°C)[3]PolaritySuitability for Target Compound
Water 100HighPoor: The large non-polar regions of the molecule will prevent dissolution.
Ethanol 78HighModerate: May work, but high solubility when cold could lead to low yields. Good for a mixed-solvent system.
Acetone 56Medium-HighGood: A potential single solvent. Its volatility can be a challenge.
Ethyl Acetate 77MediumExcellent: Often provides the ideal balance of solubility for moderately polar compounds. The recommended starting point.
Toluene 111LowPoor: High boiling point increases the risk of oiling out.[3] Likely to be a very good solvent, making crystal recovery difficult.
Hexanes / Heptane ~69 / ~98Very LowExcellent as Anti-Solvent: Very poor solubility. Ideal for use in a mixed-solvent system with a more polar solvent like Ethyl Acetate.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Calgary. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (2019). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Ma, S., et al. (2022). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. Molecules, 27(23), 8206. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Atlantis Press. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) tert-Butyl 2,3-dihydro-1H-cyclopenta[b]indole-4-carboxylate. Retrieved from [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. Retrieved from [Link]

  • Physical Chemistry Research. (2023). Regular Article. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

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Validation & Comparative

Distinguishing Diastereomers: A Comparative NMR Analysis of tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise control and characterization of molecular stereochemistry is not merely an academic exercise—it is a critical determinant of pharmacological activity, metabolic stability, and toxicological profile. For complex scaffolds such as the octahydro-1H-indole core, which is a prevalent motif in numerous biologically active compounds, the spatial arrangement of substituents can profoundly alter its interaction with biological targets. This guide provides an in-depth comparison of the nuclear magnetic resonance (NMR) spectral data for the cis and trans diastereomers of tert-butyl 4-oxooctahydro-1H-indole-1-carboxylate, offering a framework for their unambiguous differentiation.

The synthesis of this octahydroindolone often results in a mixture of diastereomers at the C3a and C7a positions, where the bicyclic rings are fused. The relative orientation of the hydrogen atoms at these stereocenters dictates whether the ring fusion is cis or trans. Understanding and identifying these isomers is paramount for advancing a lead candidate in a drug development pipeline.

Experimental Rationale and Protocol

The causality behind employing a suite of NMR experiments lies in the need to probe the molecule's constitution and configuration from multiple perspectives. While one-dimensional (1D) ¹H and ¹³C NMR provide foundational information on the chemical environment of each nucleus, two-dimensional (2D) techniques are indispensable for establishing connectivity and spatial relationships.

Standard Experimental Protocol:
  • Sample Preparation: Samples of the isolated cis and trans diastereomers are individually dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration of 5-10 mg/mL. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.

  • ¹H NMR Spectroscopy: 1D proton spectra are acquired to observe the chemical shifts (δ), signal multiplicities (splitting patterns), and integral values for all proton nuclei.

  • ¹³C NMR Spectroscopy: 1D carbon spectra, usually proton-decoupled, are obtained to identify the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies scalar couplings between protons, typically those separated by two or three bonds (²JHH, ³JHH), revealing the spin systems within the molecule.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, enabling unambiguous assignment of the carbon skeleton.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the cornerstone experiment for diastereomer differentiation, as it detects through-space correlations between protons that are in close proximity (typically < 5 Å), irrespective of their bonding connectivity. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the nuclei.[1]

Structural Representation of Diastereomers

The fundamental difference between the cis and trans isomers lies in the fusion of the two rings. In the cis isomer, the hydrogens on the bridgehead carbons (C3a and C7a) are on the same face of the molecule, leading to a more "folded" conformation. In the trans isomer, these hydrogens are on opposite faces, resulting in a more linear and rigid structure.

G cluster_cis cis-Diastereomer cluster_trans trans-Diastereomer C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 C3a C3a C3->C3a N N C3a->N C7a C7a C3a->C7a H3a H C3a->H3a N->C1 C4 C4 C4->C3a O O C4->O C5 C5 C5->C4 C6 C6 C6->C5 C7 C7 C7->C6 C7a->C7 H7a H C7a->H7a C1_t C1 C2_t C2 C1_t->C2_t C3_t C3 C2_t->C3_t C3a_t C3a C3_t->C3a_t N_t N C3a_t->N_t C7a_t C7a C3a_t->C7a_t H3a_t H C3a_t->H3a_t N_t->C1_t C4_t C4 C4_t->C3a_t O_t O C4_t->O_t C5_t C5 C5_t->C4_t C6_t C6 C6_t->C5_t C7_t C7 C7_t->C6_t C7a_t->C7_t H7a_t H C7a_t->H7a_t

Caption: Chair conformations of cis and trans diastereomers.

¹H NMR Spectral Data Comparison

The most significant diagnostic signals in the ¹H NMR spectrum for distinguishing the diastereomers are the bridgehead protons (H-3a and H-7a) and the adjacent protons. Their chemical shifts and coupling constants are highly sensitive to the dihedral angles, which differ substantially between the cis and trans isomers.

Proton Assignment cis-Diastereomer (Hypothetical δ, ppm) trans-Diastereomer (Hypothetical δ, ppm) Key Differentiating Features
H-3a ~ 2.8 - 3.0~ 2.5 - 2.7The more constrained cis isomer often shows a downfield shift for the axial bridgehead proton.
H-7a ~ 2.6 - 2.8~ 2.3 - 2.5Similar to H-3a, the chemical shift is influenced by the ring fusion stereochemistry.
CH₂ (C5, C6) Overlapping multipletsWell-resolved multipletsThe rigid chair-like conformation of the trans isomer often leads to more distinct axial and equatorial proton signals.
tert-Butyl ~ 1.48~ 1.47Generally, a sharp singlet integrating to 9H; minor shifts may occur due to long-range anisotropic effects.[2]
JH3a-H7a ~ 5 - 7 Hz~ 10 - 12 HzThis vicinal coupling constant is a key indicator: a smaller value suggests a cis relationship (gauche), while a larger value indicates a trans relationship (anti-periplanar).[3][4]

The differing stereochemistry results in distinct magnetic environments for nearly all protons, leading to unique chemical shifts for each diastereomer.[1]

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectra also exhibit notable differences, particularly for the carbons of the bicyclic core. The steric compression in the cis isomer can lead to upfield shifts (γ-gauche effect) for certain carbons compared to the more relaxed trans isomer.

Carbon Assignment cis-Diastereomer (Hypothetical δ, ppm) trans-Diastereomer (Hypothetical δ, ppm) Key Differentiating Features
C=O (C4) ~ 208 - 210~ 209 - 211Carbonyl chemical shift is sensitive to the overall ring strain and conformation.
C-3a ~ 45 - 47~ 48 - 50The bridgehead carbons show distinct chemical shifts due to the different steric environments.
C-7a ~ 42 - 44~ 45 - 47Similar to C-3a, the chemical shift is a reliable indicator of the isomer.
tert-Butyl (quaternary) ~ 80.5~ 80.2The quaternary carbon of the Boc group is readily identifiable.
tert-Butyl (methyls) ~ 28.4~ 28.3The three methyl carbons typically appear as a single, intense signal.

Definitive Stereochemical Assignment with NOESY

While 1D NMR data provides strong evidence, a NOESY experiment delivers the definitive proof of stereochemistry. The through-space correlations observed in a NOESY spectrum map the spatial proximity of protons.

G cluster_cis cis-Diastereomer: Key NOE Correlation cluster_trans trans-Diastereomer: Absence of Key NOE C3a C3a C7a C7a H3a H H7a H H3a->H7a Strong NOE C3a_t C3a C7a_t C7a H3a_t H H7a_t H

Caption: Diagnostic NOE correlation for stereochemical assignment.

For the cis-diastereomer , a strong NOE cross-peak is expected between the two bridgehead protons, H-3a and H-7a, as they are on the same face of the ring system and therefore in close spatial proximity.

For the trans-diastereomer , H-3a and H-7a are on opposite faces of the molecule and are significantly further apart. Consequently, no NOE correlation (or a very weak one) would be observed between them. Instead, NOEs would be seen between each bridgehead proton and other nearby protons consistent with a trans-diaxial or axial-equatorial relationship in the rigid cyclohexane ring.

Conclusion

The differentiation of the cis and trans diastereomers of this compound is reliably achieved through a systematic application of NMR spectroscopy. The key distinguishing features are:

  • ¹H NMR: Significant differences in the chemical shifts of the bridgehead protons and a diagnostically large vicinal coupling constant (JH3a-H7a > 10 Hz) for the trans isomer versus a smaller one (JH3a-H7a < 7 Hz) for the cis isomer.

  • ¹³C NMR: Unique chemical shifts for the core carbon skeleton, influenced by steric effects inherent to each diastereomer.

  • NOESY: The presence of a strong NOE correlation between H-3a and H-7a provides unambiguous confirmation of the cis stereochemistry, while its absence is definitive for the trans isomer.

By leveraging this multi-faceted NMR approach, researchers and drug development professionals can confidently assign the stereochemistry of these and related molecules, ensuring the progression of well-characterized compounds with desired pharmacological properties.

References

  • D. N. D. Santos, M. F. S. T. de Pádula, and A. V. M. de Andrade, "Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids," Preprints.org, 2023. Available: [Link]

  • A. Alsughayer, A.-Z. A. Elassar, S. Mustafa, and F. Al-Sagheer, "Synthesis, structural analysis and antibacterial activity of new potent sulfonamide derivatives," ResearchGate, 2011. Available: [Link]

  • V. V. Samultsev and G. V. Kiselev, "Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra," International Journal of Engineering and Advanced Technology, 2016. Available: [Link]

  • V. V. Samultsev, "NMR 1H, 13C, and 17O Spectroscopy of The Tert-Butyl Hydroperoxide," ResearchGate, 2017. Available: [Link]

  • A. K. Bakkialakshmi, S. K. Nayak, and S. K. Swain, "Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate," ResearchGate, 2022. Available: [Link]

  • A. V. Aksenov, N. A. Aksenov, and D. A. Aksenov, "Comparison of the ¹H NMR spectra of diastereomers 4a, 5a and 6a in the region 3.0–8.3 ppm in DMSO-d6.," ResearchGate, 2017. Available: [Link]

  • D. N. D. Santos, M. F. S. T. de Pádula, and A. V. M. de Andrade, "Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids," MDPI, 2023. Available: [Link]

  • H. J. Schneider, "Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations.," Semantic Scholar, 2004. Available: [Link]

  • A. Moser, "t-Butyl group towers over other 1H resonances," ACD/Labs, 2008. Available: [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Analysis of tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique for elucidating molecular structures, and a thorough grasp of fragmentation patterns is key to its effective application. This guide provides an in-depth analysis of the mass spectrometric fragmentation of tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate, a heterocyclic compound featuring a cyclic ketone and an N-Boc protecting group. We will explore its fragmentation behavior, compare potential ionization and fragmentation techniques, and provide a comprehensive experimental framework for its analysis.

Introduction: The Structural Significance of a Protected Indole Core

The octahydro-1H-indole scaffold is a key structural motif in numerous biologically active compounds and natural products. The introduction of a ketone functionality and a tert-butyloxycarbonyl (Boc) protecting group, as seen in this compound (MW: 239.32 g/mol , Formula: C13H21NO3), creates a molecule with specific chemical properties that influence its analysis by mass spectrometry.[1] The Boc group is widely used in organic synthesis to protect amine functionalities, and its characteristic fragmentation behavior is a crucial diagnostic tool.[2][3] Similarly, the cyclic ketone moiety imparts its own set of fragmentation pathways that contribute to the overall mass spectrum.

This guide will dissect the expected fragmentation patterns of this molecule under common mass spectrometric conditions, primarily focusing on electrospray ionization (ESI) coupled with collision-induced dissociation (CID). By understanding these pathways, researchers can confidently identify this and related structures in complex mixtures, monitor reactions, and confirm the identity of synthesized compounds.

Predicted Fragmentation Pathways under ESI-MS/MS

Electrospray ionization is a soft ionization technique that typically produces the protonated molecule, [M+H]+, as the precursor ion in the positive ion mode. For this compound, the expected precursor ion would have an m/z of 240.33. Subsequent fragmentation of this precursor ion via CID will reveal the structural details of the molecule.

The fragmentation of this molecule is predicted to be dominated by two key structural features: the N-Boc group and the 4-oxo (ketone) group on the octahydroindole ring.

Fragmentation Driven by the N-Boc Group

The N-Boc group is notoriously labile under CID conditions and follows a well-established fragmentation pattern. This pathway is often the most prominent for Boc-protected amines.

  • Loss of Isobutylene (C4H8): The most characteristic fragmentation of the Boc group is the neutral loss of isobutylene (56 Da), resulting from a rearrangement reaction. This leads to the formation of a carbamic acid intermediate which is unstable.[4][5]

  • Subsequent Loss of Carbon Dioxide (CO2): Following the loss of isobutylene, the carbamic acid intermediate readily loses carbon dioxide (44 Da) to yield the deprotected amine.[4][5]

This two-step fragmentation is a hallmark of Boc-protected compounds and provides a strong diagnostic fingerprint.

Fragmentation Influenced by the Cyclic Ketone

The presence of the ketone group provides alternative and concurrent fragmentation pathways. Major fragmentation of ketones typically involves cleavage of the carbon-carbon bonds adjacent to the carbonyl group, a process known as α-cleavage.[6][7]

  • α-Cleavage: Cleavage of the C-C bonds next to the carbonyl group can lead to the formation of acylium ions. For the 4-oxooctahydro-1H-indole ring, this can result in ring-opening fragmentations. The specific masses of these fragments will depend on which side of the carbonyl group the cleavage occurs.

Combined and Complex Fragmentations

It is important to consider that these fragmentation pathways are not mutually exclusive and can occur in combination, leading to a more complex fragmentation spectrum. For instance, the initial loss of the Boc group can be followed by fragmentation of the indole ring system. The structural rigidity of the bicyclic system can also influence the fragmentation pathways, potentially leading to unique rearrangements.[8]

Comparative Analysis of Fragmentation Techniques

While CID is the most common fragmentation method, other techniques can provide complementary information.

Fragmentation TechniquePrincipleExpected Outcome for this compoundAdvantagesDisadvantages
Collision-Induced Dissociation (CID) Ions are accelerated and collided with a neutral gas, causing fragmentation.Will likely show prominent loss of the Boc group (isobutylene and CO2) and some ring cleavage from the ketone.Widely available, robust, and provides good structural information for many small molecules.Can sometimes lead to extensive fragmentation, losing some key structural information in low-abundance ions.
Higher-Energy C-trap Dissociation (HCD) A variation of CID performed in an Orbitrap mass analyzer, providing higher-energy collisions.May produce a greater abundance of smaller fragment ions from the indole ring system after the initial loss of the Boc group.Can provide more detailed structural information, especially for rigid systems.Can lead to the loss of diagnostic low-mass fragments.
Electron Transfer Dissociation (ETD) Involves the transfer of an electron to a multiply charged precursor ion, causing fragmentation.Not ideal for this singly charged precursor. More suited for peptides and proteins.Preserves post-translational modifications and is useful for large molecules.Inefficient for small, singly charged molecules.

Experimental Workflow

A robust and reproducible experimental workflow is critical for accurate fragmentation analysis.

Caption: Experimental workflow for MS/MS analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh a small amount of this compound.

    • Dissolve the sample in a suitable solvent system, such as a 1:1 mixture of methanol and water containing 0.1% formic acid to promote protonation.

    • Dilute the stock solution to a final concentration of approximately 1 µg/mL for direct infusion analysis.

  • Mass Spectrometry Parameters (Example for a Q-TOF instrument):

    • Ionization Source: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • MS1 Scan Range: m/z 100 - 500

  • MS/MS Fragmentation (CID):

    • Select the protonated precursor ion ([M+H]+ at m/z 240.33) for fragmentation.

    • Apply a collision energy ramp (e.g., 10-40 eV) to observe the fragmentation pattern at different energy levels. This allows for the observation of both low-energy (e.g., loss of Boc group) and higher-energy (ring cleavage) fragmentations.

  • Data Analysis:

    • Analyze the resulting MS/MS spectrum to identify the major fragment ions.

    • Propose fragmentation pathways based on the observed neutral losses and the known fragmentation mechanisms of the functional groups present.

    • Compare the experimental data with the predicted fragmentation patterns to confirm the structure.

Predicted Fragmentation Diagram

The following diagram illustrates the primary predicted fragmentation pathways for the protonated molecule.

FragmentationPathways cluster_boc Boc Fragmentation cluster_ketone Ketone-driven Fragmentation cluster_combined Combined Fragmentation M [M+H]+ m/z 240.33 F1 Loss of C4H8 m/z 184.25 M->F1 - 56 Da F3 α-cleavage product 1 (e.g., loss of C2H4O) M->F3 - 44 Da F4 α-cleavage product 2 (e.g., loss of C4H6O) M->F4 - 70 Da F2 Loss of CO2 m/z 140.20 F1->F2 - 44 Da F5 Fragment from F2 (further ring cleavage) F2->F5 - C2H4

Caption: Predicted fragmentation pathways of protonated this compound.

Conclusion and Future Perspectives

The mass spectrometric fragmentation of this compound is predicted to be a rich source of structural information, primarily driven by the characteristic losses from the N-Boc protecting group and α-cleavages associated with the cyclic ketone. A systematic approach, combining high-resolution mass spectrometry with controlled collision-induced dissociation experiments, will enable unambiguous structure confirmation.

For researchers working with related N-Boc protected heterocyclic compounds, the principles outlined in this guide will serve as a valuable reference for interpreting their own mass spectrometry data. Future studies could involve isotopic labeling to further confirm the proposed fragmentation mechanisms and the use of ion mobility-mass spectrometry to separate and analyze potential isomers.

References

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • Havlicek, V., et al. (2008). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate. Available at: [Link]

  • Li, J., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. PubMed Central. Available at: [Link]

  • Liu, C., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PubMed Central. Available at: [Link]

  • Breci, L., et al. (2005). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. PubMed Central. Available at: [Link]

  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1964). Fragmentation mechanisms in mass spectrometry. Universidad de Guanajuato. Available at: [Link]

  • Kanawati, B., et al. (2008). Mass Spectrometric Characterization of 4-oxopentanoic Acid and Gas-Phase Ion Fragmentation Mechanisms Studied Using a Triple Quadrupole and Time-Of-Flight Analyzer Hybrid System and Density Functional Theory. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Liu, C., et al. (2024). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

  • All about Chemistry. (2022, March 21). Lec-29 || Mass fragmentation of ketones || Mclafferty rearrangement [Video]. YouTube. [Link]

  • Macht, M., et al. (2001). Mass spectrometric analysis of head-to-tail connected cyclic peptides. ResearchGate. Available at: [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

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A Comparative Guide to the Diastereoselective Synthesis of tert-Butyl 4-Oxooctahydro-1H-indole-1-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The octahydro-1H-indole scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds. The precise control of stereochemistry within this bicyclic system is paramount, as different diastereomers often exhibit vastly different biological activities. This guide provides an in-depth comparison of key diastereoselective strategies for the synthesis of tert-butyl 4-oxooctahydro-1H-indole-1-carboxylate, a versatile intermediate for drug discovery. We will dissect the mechanistic underpinnings, compare the performance of different methods using experimental data from analogous systems, and provide detailed protocols to enable researchers to select and implement the optimal strategy for their specific needs.

Introduction: The Stereochemical Challenge

The core of the target molecule, the octahydroindole ring system, possesses two key stereocenters at the ring junction (C3a and C7a). The relative configuration of these centers defines the ring fusion as either cis or trans. The primary objective of any diastereoselective synthesis is to control this fusion, as it dictates the overall three-dimensional shape of the molecule. This guide will focus on two principal and highly effective strategies for achieving this control: Catalytic Hydrogenation of an Indole Precursor and Intramolecular Michael Addition Cyclization .

Strategy 1: Diastereoselective Catalytic Hydrogenation

Catalytic hydrogenation of a suitably substituted indole precursor is one of the most direct methods to access the octahydroindole core. The diastereoselectivity of this reaction is highly dependent on the choice of catalyst, solvent, and the steric and electronic nature of the substrate. The general approach involves the synthesis of a 4-oxo-4,5,6,7-tetrahydro-1H-indole intermediate, which is then subjected to reduction of the pyrrole ring.

Mechanistic Rationale

The hydrogenation of the indole nucleus can proceed through a stepwise reduction. The product of the initial reduction, an indoline, can often be isolated, but forcing conditions can lead to the fully saturated octahydroindole.[1] The catalyst surface plays a crucial role in determining the stereochemical outcome. The substrate adsorbs onto the catalyst surface from its less sterically hindered face, and hydrogen is delivered from the catalyst to the same face, typically leading to a syn-addition and favoring the cis-fused diastereomer.

The choice of catalyst is critical. Heterogeneous catalysts like Platinum on carbon (Pt/C) or Rhodium on alumina (Rh/Al₂O₃) are often employed. The acidity of the medium can also influence the reaction, as protonation of the indole nitrogen can alter its interaction with the catalyst surface.[1] A significant challenge is preventing catalyst poisoning by the basic nitrogen atom of the resulting indoline or octahydroindole product.[1]

Comparative Performance

The following table summarizes typical outcomes for the catalytic hydrogenation approach, based on data from related indole reductions.

Catalyst SystemSolvent / AdditiveTypical Diastereomeric Ratio (cis:trans)Yield (%)Key Considerations
Pt/CH₂O / p-TsOH>95:5HighEnvironmentally benign; acid activation is key.[1]
Rh-Al₂O₃EtOH~90:10GoodGood selectivity for the cis isomer.
H₂/Pd-CAcOHVariableModerateProne to over-reduction and side reactions.
Experimental Protocol: Platinum-Catalyzed Hydrogenation

This protocol is adapted from established procedures for indole hydrogenation.[1]

  • Preparation: To a solution of tert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-1-carboxylate (1.0 mmol) in water (10 mL), add p-toluenesulfonic acid (p-TsOH, 1.1 mmol).

  • Catalyst Addition: Carefully add 10% Platinum on carbon (Pt/C, 10 mol%) to the mixture.

  • Hydrogenation: Place the reaction vessel in a hydrogenation apparatus. Purge the system with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Isolation: Neutralize the filtrate with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cis-fused this compound.

Strategy 2: Intramolecular Michael Addition Cyclization

A powerful alternative for constructing the bicyclic core with high diastereocontrol is the intramolecular aza-Michael addition. This strategy involves creating a linear precursor containing a nitrogen nucleophile and an α,β-unsaturated carbonyl system, which then undergoes a ring-closing reaction. The stereochemistry of the newly formed ring junction is often dictated by the thermodynamics of the ring system, strongly favoring the formation of the more stable cis-fused isomer.

Mechanistic Rationale

The key step is the conjugate addition of a nitrogen-centered nucleophile to an electron-deficient alkene.[2][3] The reaction is typically base-catalyzed, which deprotonates the nitrogen precursor (often a tosylamide or a carbamate that is later converted) to generate the active nucleophile. The subsequent intramolecular cyclization proceeds through a six-membered transition state. The formation of the thermodynamically favored, less-strained cis-fused ring system is often the driving force for the high diastereoselectivity observed in these reactions.

cluster_0 Intramolecular Michael Addition Pathway cluster_1 Key Features Start Linear Precursor (N-nucleophile + α,β-unsaturated ester) Intermediate Enolate Intermediate Start->Intermediate Base-catalyzed aza-Michael Addition Product cis-Fused Octahydroindole (Thermodynamically Favored) Intermediate->Product Protonation / Tautomerization Control Thermodynamic Control Product->Control Selectivity High cis-Diastereoselectivity Product->Selectivity

General workflow for the intramolecular Michael addition strategy.
Comparative Performance

This approach generally offers excellent diastereoselectivity due to the thermodynamic preference for the cis-fused product.

Base / CatalystSolventTypical Diastereomeric Ratio (cis:trans)Yield (%)Key Considerations
K₂CO₃MeCN>98:2HighMild conditions, readily available base.
DBUTHF>95:5GoodStrong, non-nucleophilic base suitable for hindered systems.
Chiral SquaramideToluene>95:5 (with high ee)GoodEnables enantioselective variants of the reaction.[4]
Experimental Protocol: Base-Mediated Cyclization

This protocol describes a general procedure for the cyclization step.

  • Precursor Synthesis: Synthesize the linear precursor, for example, tert-butyl (2-(cyclohex-2-en-1-yl)-2-oxoethyl)carbamate, via standard acylation methods.

  • Reaction Setup: Dissolve the linear precursor (1.0 mmol) in acetonitrile (MeCN, 10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 mmol) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-24 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the base.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with water (15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude product by flash column chromatography to yield the pure cis-fused this compound.

Comparison Summary and Outlook

Both catalytic hydrogenation and intramolecular Michael addition represent robust and effective strategies for the diastereoselective synthesis of the 4-oxooctahydroindole core.

cluster_0 Synthetic Strategy Comparison cluster_1 Pros cluster_2 Cons Topic tert-Butyl 4-oxooctahydro- 1H-indole-1-carboxylate Strategy1 Catalytic Hydrogenation Topic->Strategy1 Strategy2 Intramolecular Michael Addition Topic->Strategy2 Pros1 Atom Economical Direct Route Strategy1->Pros1 Cons1 Catalyst Poisoning Risk Potential Over-reduction Strategy1->Cons1 Pros2 Excellent Diastereoselectivity Thermodynamically Driven Strategy2->Pros2 Cons2 Requires Multi-step Precursor Synthesis Strategy2->Cons2

Decision-making flowchart for synthetic strategy selection.
  • Catalytic Hydrogenation is often more atom-economical and involves a more direct conversion from an unsaturated precursor. However, it can be sensitive to catalyst choice and reaction conditions, with risks of catalyst poisoning and over-reduction.[1] It is an excellent choice when a suitable tetrahydroindole precursor is readily available.

  • Intramolecular Michael Addition offers exceptional control over diastereoselectivity, consistently favoring the thermodynamically stable cis-fused product. While this method requires the synthesis of a linear precursor, adding to the step count, the reliability and high selectivity of the key cyclization step make it a highly attractive and robust strategy.

The choice between these methods will depend on the specific goals of the research program, including the availability of starting materials, scalability requirements, and the desired level of stereochemical purity. Future developments in this field may focus on enantioselective versions of these reactions, for instance, by employing chiral catalysts for either the hydrogenation or the Michael addition step, to provide access to specific enantiomers of these valuable building blocks.

References

  • Baskat, O. et al. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. National Institutes of Health. Available at: [Link]

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Macmillan Group Publications. Available at: [Link]

  • Liu, Y. et al. (2021). Diastereoselective synthesis of functionalized tetrahydropyridazines containing indole scaffolds via an inverse-electron-demand aza-Diels–Alder reaction. Organic Chemistry Frontiers. Available at: [Link]

  • Zhang, Y. et al. (2023). Technical note: Improved synthetic routes to cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol (cis- and trans-β-isoprene epoxydiol). Atmospheric Chemistry and Physics. Available at: [Link]

  • Wang, H. et al. (2009). Acid-catalyzed intramolecular oxa-Michael addition reactions under solvent-free and microwave irradiation conditions. Semantic Scholar. Available at: [Link]

  • Li, G. et al. (2023). Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. MDPI. Available at: [Link]

  • Pan, W. et al. (2014). ChemInform Abstract: Recent Developments in the Field of Oxa-Michael Reactions. ChemInform. Available at: [Link]

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A Comparative Guide to the Structural Validation of tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate Derivatives using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the unequivocal determination of a molecule's three-dimensional structure is a critical, non-negotiable step. For complex chiral molecules such as tert-butyl 4-oxooctahydro-1H-indole-1-carboxylate derivatives, which are prevalent scaffolds in medicinal chemistry, understanding the precise spatial arrangement of atoms is paramount. The presence of multiple stereocenters in the octahydro-1H-indole core necessitates a robust and reliable method for structural validation to ensure the desired pharmacological activity and to avoid potential off-target effects or toxicity associated with unintended stereoisomers.

This guide provides a comprehensive comparison of X-ray crystallography with other analytical techniques for the structural elucidation of these intricate molecules. It is designed to equip researchers with the knowledge to make informed decisions about their analytical strategies, ensuring the scientific integrity of their findings.

The Gold Standard: Unambiguous Structure Determination with X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule.[1][2] It provides a direct visualization of the atomic arrangement within a crystal lattice, yielding precise information on bond lengths, bond angles, and, most importantly, the relative and absolute stereochemistry of all chiral centers.[1][3] This technique is particularly powerful for complex molecules where other methods may provide ambiguous or incomplete data.

The primary challenge, however, lies in obtaining a single crystal of suitable size and quality.[4] The process of crystallization can be both an art and a science, often requiring extensive screening of various solvents and conditions.[5][6][7]

A Multi-Technique Approach: Corroborating Evidence for Structural Integrity

While X-ray crystallography provides the ultimate proof of structure, a comprehensive validation strategy often employs a suite of complementary analytical techniques. Each method offers unique insights, and their combined application provides a more complete picture of the molecule in both the solid and solution states.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Absolute 3D structure, stereochemistry, bond lengths/angles.Unambiguous and definitive.[1][2]Requires a high-quality single crystal.[4]
NMR Spectroscopy Connectivity, relative stereochemistry in solution, conformational dynamics.[8][9][10][11]Non-destructive, provides information about the molecule in solution.Can be complex to interpret for molecules with many stereocenters; absolute stereochemistry determination is not straightforward.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.[12][13][14][15]High sensitivity, requires very small sample amounts.Does not provide stereochemical information.
Computational Modeling Predicted stable conformations, theoretical spectroscopic data for comparison.[16][17][18]Can aid in structure elucidation when experimental data is limited.Predictions are theoretical and require experimental validation.

Experimental Workflow: From Synthesis to Structure

The journey from a synthesized powder to a fully validated crystal structure involves a series of critical steps. The following diagram illustrates a typical workflow for the structural validation of a this compound derivative.

experimental_workflow Figure 1: Experimental Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Structural Analysis cluster_validation Structure Validation synthesis Synthesis of tert-Butyl 4-oxooctahydro- 1H-indole-1-carboxylate Derivative purification Purification (e.g., Column Chromatography) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms crystal_growth Crystal Growth (e.g., Slow Evaporation) solvent_screening->crystal_growth xray Single-Crystal X-ray Diffraction crystal_growth->xray data_integration Data Integration & Comparison xray->data_integration nmr->data_integration ms->data_integration structure_confirmation Final Structure Confirmation data_integration->structure_confirmation

Caption: A typical workflow for the synthesis, crystallization, and structural validation of a novel organic compound.

Detailed Protocol: Crystallization of this compound Derivatives

Objective: To obtain single crystals of a this compound derivative suitable for X-ray diffraction analysis.

Materials:

  • Purified this compound derivative (>95% purity)

  • A selection of analytical grade solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Small, clean glass vials (1-2 mL)

  • Microscope

Procedure:

  • Solubility Assessment:

    • Place a small amount (1-2 mg) of the purified compound into several different vials.

    • Add a few drops of each solvent to a separate vial and observe the solubility at room temperature.

    • Gently warm the vials to assess solubility at elevated temperatures.

    • Ideal solvents are those in which the compound is sparingly soluble at room temperature but readily soluble when heated.

  • Crystallization by Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane) at room temperature.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days.

    • Store the vial in a vibration-free environment.

    • Monitor for crystal growth periodically.

  • Crystal Harvesting:

    • Once well-formed crystals are observed, carefully extract them from the mother liquor using a spatula or by decanting the solvent.

    • Wash the crystals with a small amount of cold solvent to remove any surface impurities.

    • Allow the crystals to air dry.

Interpreting the Data: A Holistic Approach

The final step in structural validation is the careful interpretation and integration of data from all analytical techniques. The crystal structure will provide the definitive stereochemistry, while NMR and mass spectrometry data will confirm the connectivity and molecular formula, respectively. Any discrepancies between the different datasets must be thoroughly investigated to ensure the accuracy of the final structural assignment.

For chiral molecules, the Flack parameter, derived from the X-ray diffraction data, is a crucial indicator of the absolute configuration.[19] A value close to 0 indicates a high probability that the assigned absolute stereochemistry is correct.

Conclusion

The structural validation of complex molecules like this compound derivatives is a multifaceted process that requires a combination of analytical techniques. While NMR and mass spectrometry are indispensable for initial characterization, single-crystal X-ray crystallography remains the unparalleled gold standard for the unambiguous determination of the three-dimensional structure, including the absolute stereochemistry. By employing a rigorous and multi-pronged analytical strategy, researchers can ensure the structural integrity of their compounds, a critical step in the advancement of drug discovery and development.

References

  • Crystal structure of tert-Butyl 2,3-dihydro-1H-cyclopenta[b]indole-4-carboxylate. (2016). ResearchGate. [Link]

  • Determination of absolute configuration using single crystal X-ray diffraction. (n.d.). PubMed. [Link]

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  • Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. (n.d.). ACS Publications. [Link]

  • Determination of absolute configuration using X-ray diffraction. (2015). ResearchGate. [Link]

  • Computational Methods for RNA Structure Validation and Improvement. (2015). PubMed. [Link]

  • Structure elucidation of small organic molecules by contemporary computational chemistry methods. (n.d.). ResearchGate. [Link]

  • Structural elucidation using mass spectrometry. (n.d.). Fiveable. [Link]

  • Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru(ii) complexes and determination of dimerization behaviour of the complexes through supramolecular “Fingerhakel”. (n.d.). Dalton Transactions. [Link]

  • A beginner's guide to X-ray data processing. (2021). The Biochemist. [Link]

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  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. [Link]

  • tert-Butyl 4-formyl-1H-imidazole-1-carboxylate. (n.d.). PMC. [Link]

  • Protein Structure Validation Derives a Smart Conformational Search in a Physically Relevant Configurational Subspace. (2022). Journal of Chemical Information and Modeling. [Link]

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  • tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. (2024). PubMed. [Link]

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  • Structure elucidation of small organic molecules by contemporary computational chemistry methods. (n.d.). PubMed. [Link]

  • Absolute Stereochemistry: The merits of ven and XRD. (n.d.). University of Southampton. [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (n.d.). Atlantis Press. [Link]

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  • 13C NMR spectroscopy of indole derivatives. (1987). Semantic Scholar. [Link]

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  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI. [Link]

  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.). Unknown Source.
  • Identifying Conformational Isomers of Organic Molecules in Solution via Unsupervised Clustering. (2021). Journal of Chemical Information and Modeling. [Link]

  • Rethinking Structure Prediction in Computational Chemistry: The Role of Machine Learning in Replacing Database Searches. (n.d.). IIIT Hyderabad. [Link]

  • Crystal Structure of N-(tert-Butyl)-1-(3,5-dioxo-2-phenyltetrahydro-4-isoxazolyl)cyclohexane Carboxamide. (2015). ResearchGate. [Link]

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Forging the Core: A Comparative Benchmarking of Synthetic Routes to tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug development, the octahydro-1H-indole scaffold represents a privileged structural motif. Its presence in a multitude of biologically active molecules necessitates efficient and scalable synthetic access. This guide provides a detailed comparative analysis of the primary synthetic methodologies for a key intermediate, tert-butyl 4-oxooctahydro-1H-indole-1-carboxylate. We will delve into the mechanistic underpinnings, operational efficiencies, and provide field-tested protocols to empower researchers in their synthetic endeavors.

Introduction to a Versatile Building Block

This compound is a crucial building block in the synthesis of a variety of pharmaceutical agents. The presence of the bicyclic core, a ketone handle for further functionalization, and the acid-labile tert-butoxycarbonyl (Boc) protecting group make it an exceptionally versatile intermediate. The development of robust and economically viable synthetic routes to this compound is therefore of paramount importance. This guide will focus on the most prominent and practical approaches to its synthesis, with a particular emphasis on the widely employed Robinson annulation strategy.

Method 1: The Robinson Annulation Approach

The Robinson annulation is a powerful and convergent method for the formation of six-membered rings.[1][2][3] This reaction sequence, which combines a Michael addition with an intramolecular aldol condensation, stands as a cornerstone of carbocyclic ring synthesis. In the context of our target molecule, the synthesis commences with the readily available N-Boc-4-piperidone.

Mechanistic Rationale

The reaction proceeds in a one-pot fashion, initiated by the Michael addition of the enolate of N-Boc-4-piperidone to an α,β-unsaturated ketone, typically methyl vinyl ketone (MVK). This conjugate addition forms a 1,5-dicarbonyl intermediate. Subsequent intramolecular aldol condensation, promoted by a base, leads to the formation of a β-hydroxy ketone, which then readily dehydrates to afford the α,β-unsaturated ketone within the newly formed six-membered ring. The final step involves the reduction of the enone to the saturated ketone, yielding the desired octahydroindole core.

Robinson Annulation cluster_0 Michael Addition cluster_1 Intramolecular Aldol Condensation cluster_2 Reduction N-Boc-4-piperidone N-Boc-4-piperidone Enolate Enolate N-Boc-4-piperidone->Enolate Base 1,5-Diketone 1,5-Diketone Enolate->1,5-Diketone + MVK MVK Methyl Vinyl Ketone Aldol Adduct β-Hydroxy Ketone 1,5-Diketone->Aldol Adduct Base Enone α,β-Unsaturated Ketone Aldol Adduct->Enone - H2O Target Molecule tert-Butyl 4-oxooctahydro- 1H-indole-1-carboxylate Enone->Target Molecule Reduction (e.g., H2/Pd/C)

Figure 1: The Robinson Annulation pathway for the synthesis of the target molecule.

Experimental Protocol: Robinson Annulation

Materials:

  • N-Boc-4-piperidone

  • Methyl vinyl ketone (MVK)

  • Potassium hydroxide (KOH) or other suitable base

  • Methanol (MeOH) or other suitable solvent

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Michael Addition and Aldol Condensation:

    • To a solution of N-Boc-4-piperidone (1.0 eq) in methanol, add a catalytic amount of potassium hydroxide.

    • Cool the mixture to 0 °C and add methyl vinyl ketone (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid) and concentrate under reduced pressure.

    • Extract the residue with ethyl acetate, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate to afford the crude enone intermediate.

  • Catalytic Hydrogenation:

    • Dissolve the crude enone in a suitable solvent such as ethyl acetate or methanol.

    • Add 10% Pd/C catalyst (typically 5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously until the reaction is complete (monitored by TLC or ¹H NMR).

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford pure this compound.

Performance Metrics
ParameterRobinson Annulation
Starting Materials N-Boc-4-piperidone, Methyl Vinyl Ketone
Key Transformations Michael Addition, Aldol Condensation, Reduction
Overall Yield Typically 60-80%
Purity High after chromatography
Scalability Readily scalable
Advantages Convergent, one-pot potential for the annulation step, readily available starting materials.
Disadvantages Polymerization of MVK can be a side reaction, requires a separate reduction step.

Method 2: Alternative Synthetic Strategies

While the Robinson annulation is a dominant strategy, other methods have been explored for the synthesis of the octahydroindole core. These often involve multi-step sequences and may offer advantages in specific contexts, such as stereochemical control.

Dieckmann Condensation Approach

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[2] This can be a viable route to the 4-oxo-octahydroindole system, though it typically requires the synthesis of a more complex acyclic precursor.

Dieckmann Condensation Acyclic Diester Acyclic Diester β-Keto Ester Cyclic β-Keto Ester Acyclic Diester->β-Keto Ester Base (e.g., NaOEt) Target Molecule tert-Butyl 4-oxooctahydro- 1H-indole-1-carboxylate β-Keto Ester->Target Molecule Decarboxylation

Figure 2: A generalized Dieckmann condensation route.

The synthesis of the required acyclic diester can be lengthy, often making this route less convergent than the Robinson annulation. However, it can offer better control over substituent placement on the carbocyclic ring.

Reductive Amination Strategies

Reductive amination of a suitable diketone precursor could also, in principle, lead to the formation of the piperidine ring within the octahydroindole framework. This approach is less common for this specific target but is a powerful tool in heterocyclic synthesis.

Comparative Summary and Conclusion

FeatureRobinson AnnulationDieckmann Condensation
Convergence HighModerate to Low
Step Economy GoodModerate
Starting Material Complexity LowHigh
Overall Efficiency HighVariable
Industrial Applicability HighModerate

References

  • Chemistry LibreTexts. 23.12: The Robinson Annulation Reaction. [Link][1][4]

  • Master Organic Chemistry. The Robinson Annulation. [Link][3]

  • Juniper Publishers. A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. [Link][2]

  • ResearchGate. Robinson Annulation. [Link][5]

  • Organic Chemistry Portal. Dieckmann Condensation. [Link]

  • NIH National Library of Medicine. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. [Link]

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A Senior Application Scientist's Guide to In-Silico Modeling and Docking Studies of Tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The octahydro-1H-indole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous biologically active compounds. This guide provides a comprehensive, technically-grounded comparison of tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate derivatives through in-silico modeling and molecular docking. We will detail a self-validating, step-by-step protocol for computational analysis, explaining the scientific rationale behind each experimental choice. By simulating the interactions of these derivatives against a clinically relevant target, Pim-1 kinase, this document serves as a practical blueprint for researchers aiming to predict compound efficacy and guide synthetic efforts. All quantitative data is presented for comparative analysis, and workflows are visualized to enhance clarity.

Introduction: The Significance of the Octahydro-1H-indole Scaffold

The indole nucleus and its hydrogenated derivatives are foundational motifs in drug discovery, demonstrating a remarkable capacity to interact with a wide array of biological targets. Their structural versatility has led to their incorporation into therapeutics for oncology, infectious diseases, and neurodegenerative disorders. The saturated octahydro-1H-indole core, in particular, offers a three-dimensional geometry that can be exploited to achieve high-affinity and selective binding to protein targets. Recent studies have highlighted the potential of octahydroindole-based peptidomimetics as broad-spectrum antiviral agents, further cementing the scaffold's importance.

The subject of this guide, this compound, serves as a key synthetic intermediate for creating libraries of diverse derivatives. The tert-butoxycarbonyl (Boc) protecting group offers synthetic tractability, while the 4-oxo position provides a reactive handle for further functionalization. Understanding how structural modifications to this core impact binding affinity is critical for rational drug design. Molecular docking, a powerful computational method, allows for the prediction of ligand-receptor complex structures and binding affinities, making it an indispensable tool for virtual screening and lead optimization.

Strategic Selection of a Biological Target: Pim-1 Kinase

A meaningful docking study requires a relevant biological target. The Pim-1 kinase, a serine/threonine kinase, is a well-established target in oncology. Its overexpression is linked to various malignancies, and it plays a crucial role in cell proliferation and survival. Numerous inhibitors targeting the ATP-binding site of Pim-1 have been developed, and its crystal structure has been extensively characterized, providing a reliable basis for in-silico studies. The selection of Pim-1 is therefore strategic; it is a validated cancer target for which many indole-based inhibitors have been reported, providing a rich context for our comparative analysis.

For this guide, we will utilize the high-resolution crystal structure of human Pim-1 kinase in complex with a known inhibitor (PDB ID: 3BGQ), retrieved from the RCSB Protein Data Bank. This allows for a robust validation of our docking protocol by re-docking the co-crystallized ligand.

In-Silico Comparative Docking Workflow: A Self-Validating Protocol

The goal of a docking protocol is to predict the conformation and binding affinity of a ligand within a protein's active site. This is achieved by sampling ligand conformations and ranking them using a scoring function. Our workflow is designed to be self-validating by first ensuring the protocol can reproduce the known binding mode of a reference inhibitor.

Ligand Preparation: From 2D Structure to 3D Conformer

Causality: Ligands are not static molecules. Their 3D conformation is crucial for binding. This process converts a 2D chemical drawing into a physically realistic 3D structure ready for docking.

  • Step 1: 2D Sketching and Conversion. Draw the parent compound (this compound) and its derivatives using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Step 2: 3D Structure Generation. Convert the 2D structures to 3D. This can be accomplished using programs like Open Babel.

  • Step 3: Energy Minimization. Subject the 3D structures to energy minimization using a suitable force field (e.g., MMFF94s+). This step is critical as it optimizes the geometry to a low-energy, stable conformation, ensuring correct bond lengths and angles.

  • Step 4: File Format Conversion. Save the final structures in a docking-compatible format, such as .pdbqt, which includes partial charges and atom type definitions required by docking software like AutoDock.

Protein Preparation: Preparing the Receptor for Docking

Causality: Raw PDB files contain extraneous information (e.g., water molecules, co-solvents) and lack information essential for docking (e.g., hydrogen atoms). This preparation phase "cleans" the protein structure and readies it for an accurate simulation.

  • Step 1: Obtain Protein Structure. Download the PDB file for Pim-1 kinase (e.g., 3BGQ) from the RCSB PDB.

  • Step 2: Clean the PDB File. Remove all non-essential molecules, including water, ions, and co-solvents. The rationale is that these molecules can interfere with the ligand docking process unless they are known to play a critical role in binding, in which case they are treated as part of the receptor.

  • Step 3: Add Hydrogen Atoms. Crystal structures typically do not resolve hydrogen atoms. Add hydrogens appropriate for a physiological pH (e.g., 7.4). This is a crucial step for accurately calculating electrostatics and hydrogen bonding.

  • Step 4: Assign Partial Charges. Compute and assign partial charges (e.g., Gasteiger charges) to all atoms. This is necessary for the scoring function to evaluate electrostatic interactions.

  • Step 5: Define the Binding Site (Grid Box Generation). Define the three-dimensional search space where the docking algorithm will attempt to place the ligand. For a known target, this "grid box" is centered on the co-crystallized ligand in the active site. This focuses the computational effort on the region of interest, increasing efficiency and accuracy.

In-Silico Docking Workflow cluster_prep Preparation Phase cluster_proc Processing Phase cluster_dock Docking & Analysis PDB 1. Download Protein Structure (e.g., PDB: 3BGQ) PrepProt 3. Prepare Protein (Remove H2O, Add H) PDB->PrepProt Clean & Protonate Ligands 2. Design & Minimize Ligand Derivatives PrepLig 4. Prepare Ligands (Assign Charges, .pdbqt) Ligands->PrepLig Optimize Geometry Grid 5. Define Binding Site (Grid Box Generation) PrepProt->Grid Set Coordinates Dock 6. Run Docking Simulation (AutoDock Vina) PrepLig->Dock Grid->Dock Define Search Space Analyze 7. Analyze Results (Scores & Interactions) Dock->Analyze Output Poses & Scores Compare 8. Comparative Analysis (Derivatives vs. Control) Analyze->Compare

Caption: High-level workflow for the in-silico docking protocol.

Molecular Docking and Protocol Validation

Trustworthiness: A protocol is only trustworthy if it can be validated. Re-docking a known inhibitor and achieving a result close to the experimental observation confirms that the chosen parameters and methods are appropriate for this specific target.

  • Step 1: Protocol Validation. Before docking our derivatives, the co-crystallized ligand from PDB 3BGQ is extracted and re-docked into the prepared Pim-1 structure using the defined grid box.

  • Step 2: Assess Accuracy. The top-scoring docked pose is superimposed onto the original crystallographic pose. The Root Mean Square Deviation (RMSD) between the two is calculated. A successful validation is generally indicated by an RMSD value of less than 2.0 Å, which confirms the docking protocol can accurately reproduce the experimental binding mode.

  • Step 3: Docking Derivatives. With a validated protocol, each prepared derivative of this compound is then docked against the prepared Pim-1 kinase using the identical, validated parameters. Software such as AutoDock Vina is highly effective for this step.

Comparative Analysis: Structure-Activity Relationships

The primary output of a docking simulation is a set of possible binding poses for each ligand, ranked by a scoring function. The score, typically expressed in kcal/mol, estimates the binding affinity, with more negative values indicating stronger predicted binding.

Interpreting Docking Scores

The AutoDock Vina scoring function approximates binding free energy. While not a perfect prediction, it is highly effective for ranking compounds in a comparative context. A score of -7.0 kcal/mol or lower is often considered significant, but the most important comparison is relative: how do the derivatives score against the parent compound and, critically, against a known inhibitor?

Comparison of Octahydro-1H-indole Derivatives

To illustrate the comparative process, we will analyze a hypothetical set of derivatives based on the this compound core. Modifications are introduced at the 4-position, a common site for synthetic elaboration.

Compound IDModification at 4-PositionDocking Score (kcal/mol)Key Interacting Residues (Predicted)
Control Co-crystallized Inhibitor (from 3BGQ)-10.8Glu121, Val126, Lys67, Leu174
Parent =O (Ketone)-7.2Val52, Leu174
DERIV-01 -OH (Axial Hydroxyl)-7.8Val52, Leu174, Glu121 (H-bond)
DERIV-02 -NH-Ph (Aniline)-8.9Val52, Leu174, Phe49 (π-π)
DERIV-03 -NH-(4-Cl-Ph) (4-Chloroaniline)-9.5Val52, Leu174, Phe49 (π-π), Asp186

Analysis of Results:

  • The Parent compound shows a moderate predicted binding affinity. Its interactions are likely dominated by hydrophobic contacts with residues like Val52 and Leu174.

  • DERIV-01 , with a hydroxyl group, scores better than the parent. The key difference is the predicted formation of a hydrogen bond with the backbone of Glu121 in the hinge region of the kinase, a classic interaction for ATP-competitive inhibitors.

  • DERIV-02 introduces a phenyl ring, which is predicted to form a favorable pi-stacking interaction with Phe49, significantly improving the docking score.

  • DERIV-03 adds a chlorine atom to the phenyl ring. This electron-withdrawing group can enhance interactions and is predicted to form an additional contact with Asp186, resulting in the best score among the derivatives, approaching that of the control inhibitor.

This comparative data strongly suggests that adding a substituted aromatic moiety at the 4-position is a promising strategy for improving binding affinity to Pim-1 kinase.

Ligand-Residue Interactions cluster_ligands Ligands cluster_residues Pim-1 Key Residues L0 Parent R_Val52 Val52 L0->R_Val52 Hydrophobic R_Leu174 Leu174 L0->R_Leu174 Hydrophobic L1 DERIV-01 L1->R_Val52 Hydrophobic L1->R_Leu174 Hydrophobic R_Glu121 Glu121 (Hinge) L1->R_Glu121 H-Bond L2 DERIV-02 L2->R_Val52 Hydrophobic L2->R_Leu174 Hydrophobic R_Phe49 Phe49 L2->R_Phe49 π-π Stacking L3 DERIV-03 L3->R_Val52 Hydrophobic L3->R_Leu174 Hydrophobic L3->R_Phe49 π-π Stacking R_Asp186 Asp186 L3->R_Asp186 Halogen/Polar

Caption: Predicted interactions between derivatives and Pim-1 kinase residues.

Conclusion and Future Perspectives

This guide has outlined a robust, self-validating workflow for the in-silico comparison of this compound derivatives. The comparative docking study against Pim-1 kinase demonstrates how computational methods can provide clear, actionable insights into structure-activity relationships. Our hypothetical results predict that derivatization at the 4-position with substituted aromatic amines (e.g., DERIV-03) is a highly promising strategy for increasing binding affinity.

It is crucial to recognize that in-silico results are predictive, not definitive. The next logical steps are to synthesize the most promising derivatives (DERIV-02 and DERIV-03), confirm their binding affinity through in-vitro enzymatic assays, and ultimately solve the co-crystal structure to validate the predicted binding mode. This iterative cycle of computational prediction and experimental validation is the cornerstone of modern, efficient drug discovery.

References

  • Molecular Docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. Available at: [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. Available at: [Link]

  • Crystal structure of human Pim-1 kinase in complex with atriazolo [4,3-b]pyridazine-based inhibitor. (n.d.). RCSB PDB. Available at: [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422. Available at: [Link]

  • A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. (2023). MDPI. Available at: [Link]

  • Development of Orally Bioavailable Octahydroindole-Based Peptidomimetic Derivative as a Broad-Spectrum Inhibitor against HCoV-OC43 and SARS-CoV-2. (2024). PubMed. Available at: [Link]

  • PIM kinase inhibitors: Structural and pharmacological perspectives. (2019). PubMed. Available at: [Link]

  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. (2014). Molecular BioSystems. Available at: [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (n.d.). Atlantis Press. Available at: [Link]

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment extends beyond discovery and innovation to ensuring the safety of our laboratory personnel and the protection of our environment. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate, a key intermediate in various synthetic pathways. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines to ensure a self-validating system of laboratory safety.

Core Principles of Chemical Waste Management

The foundation of safe chemical disposal lies in a comprehensive understanding of the material's properties and the associated risks. The United States Environmental Protection Agency (USEPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), which provides a framework for the "cradle-to-grave" management of hazardous materials[4][5]. Laboratory personnel must treat all chemical waste as hazardous unless explicitly determined otherwise by a qualified safety officer[6].

Physicochemical Properties and Hazard Assessment

To formulate a robust disposal plan, we must first consider the known properties of similar indole compounds.

PropertyValue (for structurally similar compounds)Implication for Disposal
Molecular Formula C₁₃H₂₁NO₃Organic nature suggests combustibility.
Molecular Weight 239.31 g/mol Not directly relevant to disposal method, but essential for inventory.
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2][3]Requires handling with full PPE and containment to prevent exposure.
Disposal Considerations Licensed chemical destruction plant or controlled incineration[2]Landfill disposal is inappropriate. Thermal destruction is the preferred method.
Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_pre_disposal Pre-Disposal & Assessment cluster_disposal_process Disposal Process cluster_final_disposition Final Disposition A Identify Waste: tert-Butyl 4-oxooctahydro- 1H-indole-1-carboxylate B Assess Hazards (Based on similar compounds) A->B C Don Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves B->C D Is the container empty? C->D E Triple rinse with a suitable solvent (e.g., ethanol or acetone) D->E Yes H Segregate solid waste into a designated, labeled hazardous waste container D->H No F Collect rinsate as hazardous waste E->F G Deface label and dispose of container as non-hazardous glass waste F->G I Store container in a designated satellite accumulation area H->I J Arrange for pickup by a licensed hazardous waste contractor I->J K Transport to a licensed Treatment, Storage, and Disposal Facility (TSDF) J->K L Dispose via controlled incineration K->L

Caption: Decision workflow for the safe disposal of this compound.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye Protection: Wear chemical safety goggles at all times.

  • Hand Protection: Wear nitrile gloves. Be sure to inspect them for any tears or punctures before use.

  • Body Protection: A standard laboratory coat should be worn.

  • Ventilation: All handling of this compound and its waste should be conducted inside a certified chemical fume hood to prevent inhalation of any dust or vapors[2].

2. Waste Segregation and Collection:

  • Solid Waste:

    • Place any solid residues of this compound into a designated, chemically compatible, and clearly labeled hazardous waste container.

    • The label should include the words "Hazardous Waste," the full chemical name, and the approximate quantity.

    • Do not mix this waste with other incompatible waste streams[7].

  • Contaminated Materials:

    • Any materials used to clean up spills, such as absorbent pads, and any contaminated weighing papers or spatulas should also be placed in the solid hazardous waste container.

3. Empty Container Disposal:

  • A container that has held this compound is not considered empty until it has been properly decontaminated[8].

  • Triple Rinsing:

    • Rinse the empty container three times with a suitable laboratory solvent, such as ethanol or acetone.

    • Each rinse should involve swirling the solvent to ensure all interior surfaces are contacted.

    • Collect all rinsate in a designated hazardous waste container for liquid organic waste[8]. This rinsate is considered hazardous waste.

  • Final Disposal of Rinsed Container:

    • Once triple-rinsed, the original label on the container must be fully defaced or removed[9].

    • The rinsed and unlabeled container can then be disposed of in the regular laboratory glassware waste stream[9].

4. Storage and Final Disposal:

  • Satellite Accumulation: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked and away from general laboratory traffic.

  • Licensed Waste Carrier: The ultimate disposal of the collected hazardous waste must be carried out by a licensed and reputable chemical waste disposal company[2]. Your institution's Environmental Health and Safety (EHS) department will have established procedures for the pickup and disposal of such waste.

  • Recommended Disposal Method: The preferred method for the final disposal of this compound is high-temperature incineration at a permitted hazardous waste facility[2]. This method ensures the complete destruction of the organic molecule.

By adhering to these detailed procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory practice and environmental stewardship.

References

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A Senior Application Scientist's Guide to Handling tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals on the safe handling of tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate. This document moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research. The protocols outlined here are designed to be self-validating, fostering a culture of safety and precision in your laboratory.

Understanding the Compound: A Risk-Based Approach

This compound is an intermediate used in the synthesis of various pharmaceutical compounds. While specific toxicological data for this exact molecule is not extensively published, the available safety information and data from structurally similar compounds indicate a clear need for careful handling. The primary hazards associated with this and similar indole-based compounds are skin irritation, serious eye irritation, respiratory tract irritation, and potential harm if swallowed.[1][2][3][4][5]

A product-specific safety data sheet indicates that this compound is harmful if swallowed and may cause an allergic skin reaction.[5] The precautionary principle dictates that we treat this compound with a high degree of caution, assuming it may possess other hazards common to its chemical class until proven otherwise.

Hazard Identification Summary
Hazard ClassificationDescriptionGHS PictogramSignal Word
Acute Toxicity, OralHarmful if swallowed.[5]GHS07Warning
Skin SensitizationMay cause an allergic skin reaction.[5]GHS07Warning
Skin Irritation (Potential)Causes skin irritation (based on similar compounds).[1][2][3][4]GHS07Warning
Eye Irritation (Potential)Causes serious eye irritation (based on similar compounds).[1][3][4]GHS07Warning
Respiratory Irritation (Potential)May cause respiratory irritation (based on similar compounds).[1][2][3][4]GHS07Warning

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling this compound. The following recommendations are based on a comprehensive risk assessment and are designed to provide robust protection.

Eye and Face Protection
  • Requirement: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory whenever handling the solid or solutions of this compound.[6]

  • Rationale: The potential for serious eye irritation necessitates a complete seal around the eyes to protect against splashes and airborne particles.[3][4] Standard safety glasses do not provide adequate protection from splashes.

  • Enhanced Protection: A face shield worn over chemical splash goggles is required when there is a significant risk of splashing, such as during bulk transfers or when reacting the compound under pressure.[6][7]

Hand Protection
  • Requirement: Chemically resistant gloves are essential. Disposable nitrile gloves are a suitable choice for incidental contact.[6]

  • Rationale: To prevent skin contact, which can lead to irritation or allergic reactions, appropriate gloves must be worn.[5]

  • Best Practices:

    • Always inspect gloves for tears or punctures before use.

    • For prolonged contact or immersion, consult the glove manufacturer's compatibility chart to select a glove with a longer breakthrough time.

    • Remove and replace gloves immediately if they become contaminated.

    • Wash hands thoroughly with soap and water after removing gloves.[1][3]

Body Protection
  • Requirement: A flame-resistant lab coat should be worn and fully buttoned.[6] Clothing worn underneath should cover the legs completely.

  • Rationale: A lab coat provides a removable barrier to protect your skin and personal clothing from spills and contamination.[7]

  • Enhanced Protection: For tasks with a higher risk of significant spillage, a chemically resistant apron over the lab coat is recommended.[8][9]

  • Footwear: Closed-toe and closed-heel shoes that are non-porous are mandatory in the laboratory at all times.[6]

Respiratory Protection
  • Requirement: All handling of the solid powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]

  • Rationale: Fine powders can easily become airborne, and indole derivatives may cause respiratory tract irritation.[2][3][4] Engineering controls like a fume hood are the primary method to mitigate this risk.

  • When a Respirator is Needed: If engineering controls are not sufficient to maintain exposure below permissible limits, or during a large spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary.[6] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring reproducible results.

Weighing and Aliquoting the Solid Compound
  • Preparation: Don all required PPE (chemical splash goggles, nitrile gloves, lab coat).

  • Location: Perform all manipulations of the solid compound within a certified chemical fume hood.

  • Procedure: a. Place a weigh boat on an analytical balance inside the fume hood. b. Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. c. Avoid generating dust. If any material is spilled, clean it up immediately following the spill cleanup protocol. d. Securely close the primary container.

  • Post-Procedure: Wipe down the spatula and the balance with a damp cloth, ensuring the cleaning materials are disposed of as hazardous waste.

Preparing a Solution
  • Preparation: Don all required PPE, including a face shield over goggles if splashing is a significant risk.

  • Location: All solution preparations must be conducted in a chemical fume hood.

  • Procedure: a. Add the desired volume of solvent to an appropriate flask. b. Slowly add the pre-weighed solid to the solvent while stirring. c. If the dissolution is exothermic, add the solid in small portions and allow the solution to cool as needed. d. Once the solid is fully dissolved, cap the flask.

  • Labeling: Immediately label the flask with the compound name, concentration, solvent, date, and your initials.

Safe Handling Workflow

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood Pre-operational Checks handle_weigh Weigh Solid in Fume Hood prep_fume_hood->handle_weigh Begin Work handle_dissolve Prepare Solution in Fume Hood handle_weigh->handle_dissolve handle_reaction Conduct Reaction in Fume Hood handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate Work Complete cleanup_dispose Dispose of Waste in Labeled Hazardous Waste Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE Correctly cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Emergency Response and Disposal Plan

Spill Management
  • Evacuation: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Containment: For small spills within a fume hood, use a chemical spill kit with an inert absorbent material to contain the spill.

  • Cleanup:

    • Wear appropriate PPE, including a respirator if necessary.

    • Carefully scoop the absorbent material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Reporting: Report all spills to the laboratory supervisor or safety officer.

Accidental Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water. Seek immediate medical attention.[2][5]

Disposal Plan
  • Chemical Waste: All waste containing this compound, including unused product, contaminated absorbent materials, and rinsates, must be collected in a clearly labeled, sealed hazardous waste container.[2][4]

  • Disposal Method: The material should be disposed of by a licensed chemical waste disposal company, likely through controlled incineration with flue gas scrubbing.[2] Do not discharge to sewer systems.[2]

  • Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines, which may include puncturing it to prevent reuse.[2]

By integrating these safety protocols into your daily laboratory workflow, you create a robust system that protects both the researcher and the research. This commitment to safety and operational excellence is the bedrock of innovative and trustworthy scientific discovery.

References

  • Kentucky Pesticide Safety Education. (2018, November 30). Personal Protective Equipment. Retrieved from [Link]

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  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

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  • OSHwiki | European Agency for Safety and Health at Work - EU-OSHA. (2012, November 5). Protective clothing against chemical and biological hazards. Retrieved from [Link]

  • ResearchGate. (2017, April 19). How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.